Methyl 2-bromo-5-fluoro-3-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJLYDZKUSJQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2-bromo-5-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-fluoro-3-nitrobenzoate (CAS No. 954330-58-4) is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups, a bromine atom, and a methyl ester, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established principles of physical organic chemistry and data from structurally analogous compounds to provide reliable predictions and field-proven insights.
Core Chemical and Physical Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development.
Molecular Structure and Identification
The arrangement of substituents on the benzene ring dictates the molecule's electronic properties and reactivity.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key identifiers and predicted physical properties. Predictions are based on computational models and data from similar halogenated nitrobenzoates.
| Property | Value | Source/Basis |
| CAS Number | 954330-58-4 | - |
| Molecular Formula | C₈H₅BrFNO₄ | - |
| Molecular Weight | 278.03 g/mol | - |
| Appearance | Predicted: Off-white to yellow solid | Analogy to similar compounds[1][2] |
| Melting Point | Predicted: 70-90 °C | Estimation based on substituted nitrobenzoates |
| Boiling Point | > 300 °C (Predicted, at 760 mmHg) | Analogy to similar compounds[1] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water | General property of similar organic esters |
Synthesis and Purification Strategy
A robust synthetic strategy is crucial for obtaining high-purity material. The most logical approach involves late-stage nitration of a suitable precursor or esterification of the corresponding carboxylic acid.
Proposed Synthetic Pathway
A plausible and efficient synthesis starts from the commercially available Methyl 2-bromo-5-fluorobenzoate.[3][4] The electron-donating effect of the methyl ester and the directing effects of the halogens guide the nitration.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Nitration of Methyl 2-bromo-5-fluorobenzoate
This protocol is a representative procedure based on standard nitration methods for deactivated aromatic systems.[5]
Materials:
-
Methyl 2-bromo-5-fluorobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.
-
Substrate Addition: Slowly add Methyl 2-bromo-5-fluorobenzoate to the cold sulfuric acid while stirring. Maintain the temperature at 0°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to a small amount of concentrated sulfuric acid, pre-cooled to 0°C.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes. Causality: The slow, dropwise addition is critical to control the exotherm of the reaction and prevent over-nitration or side reactions. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation. The predicted data below are based on the analysis of related halogenated nitrobenzoates.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two aromatic protons and a singlet for the methyl ester.
-
The two aromatic protons will appear as doublets due to coupling with each other and potentially smaller couplings to the fluorine atom.
-
Due to the strong electron-withdrawing effects of the nitro, bromo, and fluoro groups, the aromatic signals will be shifted downfield, likely in the range of 8.0 - 8.8 ppm.[8]
-
The methyl ester singlet (-OCH₃) is expected around 3.9 - 4.1 ppm.
-
-
¹³C NMR: The spectrum will be characterized by signals for the eight distinct carbon atoms.
-
The carbonyl carbon of the ester will be the most downfield signal, typically around 163-166 ppm.[8]
-
The aromatic carbons will resonate between 115-150 ppm. The carbons directly attached to the electronegative substituents (C-Br, C-F, C-NO₂) will show characteristic shifts and, in the case of C-F, splitting due to C-F coupling.
-
The methyl carbon of the ester will appear upfield, around 52-54 ppm.
-
Infrared (IR) Spectroscopy
Key vibrational frequencies are indicative of the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1730 - 1750 | Strong, Stretch |
| C-O (Ester) | 1250 - 1300 | Strong, Stretch |
| N-O (Nitro) | 1520 - 1560 (asymmetric) | Strong, Stretch |
| N-O (Nitro) | 1340 - 1370 (symmetric) | Strong, Stretch |
| C-F (Aromatic) | 1100 - 1250 | Strong, Stretch |
| C-Br (Aromatic) | 550 - 650 | Medium-Strong, Stretch |
Reactivity and Mechanistic Rationale
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group, which strongly influences the aromatic ring's susceptibility to nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity is Nucleophilic Aromatic Substitution (SₙAr). The nitro group, positioned meta to the bromine and ortho to the fluorine, activates the ring for nucleophilic attack.[10]
Caption: SₙAr reaction sites on the aromatic ring.
Causality and Field Insights:
-
Activation: The nitro group is a powerful activating group for SₙAr reactions because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[10]
-
Leaving Group Ability: In SₙAr reactions, fluoride is often a better leaving group than bromide.[11] The rate-determining step is typically the initial nucleophilic attack, which breaks the aromaticity. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[12] Therefore, nucleophilic substitution is most likely to occur at the C-F position (position 5).
-
Typical Nucleophiles: Common nucleophiles used in SₙAr reactions include amines, alkoxides, and thiolates.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. This transformation is fundamental in medicinal chemistry, converting an electron-withdrawing group into an electron-donating group and providing a handle for further functionalization (e.g., amide bond formation).
Ester Hydrolysis
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (e.g., LiOH, NaOH) conditions. This unmasks a carboxylic acid functional group, which is valuable for forming amides or for its use as a directing group in subsequent reactions.
Applications in Research and Drug Development
The polysubstituted nature of this compound makes it a high-value intermediate for the synthesis of complex target molecules.
-
Pharmaceutical Scaffolding: Halogenated and nitrated aromatics are common precursors in the synthesis of active pharmaceutical ingredients (APIs).[1][13] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.[14][15]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on functionalized aromatic building blocks to achieve desired biological activity and environmental profiles.[2]
-
Materials Science: This compound could serve as a monomer or precursor for specialty polymers and dyes where specific electronic and physical properties are required.
Safety and Handling
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. Aromatic nitro compounds and halogenated solvents require careful handling.
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[16]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid creating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Keep away from strong bases, acids, and oxidizing agents.[16]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
Segregate from incompatible materials.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
-
Toxicological Note: While specific data for this compound is unavailable, aromatic nitro compounds as a class can be toxic and may be absorbed through the skin. They can cause methemoglobinemia. Always consult the Safety Data Sheet (SDS) from the supplier before use.
References
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Chemius. (n.d.). nitro razredčilo. [Link]
-
Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 32, 106269. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
AbacipharmTech. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chegg. (2018). Solved: Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. [Link]
-
Makosza, M., & Winiarski, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (n.d.). Scope of the S N Ar reaction of nitromethane with fluoroarenes.... [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]
- Google Patents. (n.d.). Method for preparing 2-bromo-5-fluoroaniline.
-
ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]
-
National Center for Biotechnology Information. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PMC. [Link]
-
PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Halogen Bonding: A New Frontier in Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. [Link]
- Google Patents. (n.d.).
-
MySkinRecipes. (n.d.). 5-Bromo-2-fluoro-3-nitrobenzoic acid. [Link]
-
PubMed. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. [Link]
- Google Patents. (n.d.). Production process of 2-fluoro-3-nitrobenzoic acid.
Sources
- 1. Methyl 5-bromo-2-fluoro-3-nitrobenzoate [myskinrecipes.com]
- 2. 5-Bromo-2-fluoro-3-nitrobenzoic acid [myskinrecipes.com]
- 3. Methyl 2-bromo-5-fluorobenzoate , 98% , 6942-39-8 - CookeChem [cookechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Solved Label the peaks for the given 1H NMR and 13C NMR | Chegg.com [chegg.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. namiki-s.co.jp [namiki-s.co.jp]
- 15. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Mobile [my.chemius.net]
An In-depth Technical Guide to Methyl 5-bromo-2-fluoro-3-nitrobenzoate
An Important Note on Chemical Isomers: Initial searches for "Methyl 2-bromo-5-fluoro-3-nitrobenzoate" did not yield a well-documented compound. This guide will focus on the closely related and commercially available isomer, Methyl 5-bromo-2-fluoro-3-nitrobenzoate , a key intermediate in pharmaceutical and agrochemical research.
Introduction
Methyl 5-bromo-2-fluoro-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the fields of drug discovery and agrochemical development.[1] The presence of these distinct functional groups enables selective reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group, providing multiple pathways for molecular elaboration.[2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in the chemical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 5-bromo-2-fluoro-3-nitrobenzoate is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 1154278-17-7 | [3] |
| Molecular Formula | C₈H₅BrFNO₄ | [1] |
| Molecular Weight | 278.03 g/mol | [1][4] |
| Appearance | White Powder or Off-white to light yellow solid | [1][2] |
| Boiling Point (Predicted) | 345.4 ± 42.0 °C | [1][4] |
| Density (Predicted) | 1.742 ± 0.06 g/cm³ | [1][4] |
| Storage | Room temperature, sealed, dry | [1][2] |
Synthesis of Methyl 5-bromo-2-fluoro-3-nitrobenzoate
The synthesis of Methyl 5-bromo-2-fluoro-3-nitrobenzoate is typically achieved through a two-step process: the nitration and bromination of a suitable fluorobenzoic acid precursor to form 5-bromo-2-fluoro-3-nitrobenzoic acid, followed by its esterification.
Part 1: Synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic Acid
The precursor acid, 5-bromo-2-fluoro-3-nitrobenzoic acid (CAS: 1153279-80-1), is a crucial intermediate.[5] Its synthesis involves the careful introduction of nitro and bromo groups onto a fluorinated benzoic acid ring. While specific, detailed protocols for this exact molecule are proprietary or found within patent literature, a general and plausible synthetic approach based on established organic chemistry principles is outlined below. The process would likely start from 2-fluoro-5-bromobenzoic acid, which is then nitrated.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-fluoro-5-bromobenzoic acid.
-
Acidic Medium: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid with constant stirring.
-
Nitration: Once the acid has dissolved and the temperature is stable, add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice. The solid precipitate, 5-bromo-2-fluoro-3-nitrobenzoic acid, is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold water until the washings are neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Esterification to Methyl 5-bromo-2-fluoro-3-nitrobenzoate
The final product is obtained by the esterification of the synthesized carboxylic acid. Fischer esterification is a common and effective method for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the dried 5-bromo-2-fluoro-3-nitrobenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-bromo-2-fluoro-3-nitrobenzoate. The final product can be further purified by column chromatography on silica gel.
Sources
- 1. Methyl 5-bromo-2-fluoro-3-nitrobenzoate [myskinrecipes.com]
- 2. 5-Bromo-2-fluoro-3-nitrobenzoic acid [myskinrecipes.com]
- 3. Methyl 5-bromo-2-fluoro-3-nitrobenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. chembk.com [chembk.com]
- 5. 5-Bromo-2-fluoro-3-nitrobenzoic acid | 1153279-80-1 [sigmaaldrich.cn]
A Technical Guide to Methyl 2-bromo-5-fluoro-3-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This document provides an in-depth analysis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a halogenated and nitrated aromatic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its core physicochemical properties, with a primary focus on its molecular weight, and delve into the strategic considerations for its synthesis. Furthermore, this guide will illuminate the compound's role as a versatile chemical intermediate, detailing its applications in the development of complex pharmaceutical agents. The narrative is grounded in established chemical principles and supported by authoritative sources to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.
Introduction to a Versatile Scaffolding Molecule
This compound is a highly functionalized benzene derivative. Its structure is characterized by the presence of four distinct substituents: a methyl ester, a bromine atom, a fluorine atom, and a nitro group. This unique combination of electron-withdrawing and synthetically versatile groups makes it an exceptionally valuable building block in the design of novel therapeutics and other complex organic molecules.
The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications:
-
The nitro group can be readily reduced to an amine, a common pharmacophore and a key handle for amide bond formation.
-
The bromo group is an ideal participant in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds.
-
The fluoro group is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa.
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
This multifunctionality provides chemists with a powerful tool to generate diverse molecular libraries and to systematically explore structure-activity relationships (SAR) in drug discovery programs.
Physicochemical and Structural Properties
The precise identity and characteristics of a chemical compound are fundamental to its application. The properties of this compound are summarized below. Its molecular formula is C₈H₅BrFNO₄, and its calculated molecular weight is 278.03 g/mol .[1][2][3] This value is derived from the sum of the atomic masses of its constituent atoms.
Table 1: Core Properties of this compound and Related Isomers
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₅BrFNO₄ | [1][2][3] |
| Molecular Weight | 278.03 g/mol | [1][2][3] |
| Monoisotopic Mass | 276.93860 Da | [3] |
| Appearance | Typically a white to off-white solid or powder (Predicted) | [2] |
| Key Functional Groups | Ester, Bromo, Fluoro, Nitro | [4] |
| CAS Number | Not available for this specific isomer. The acid precursor, 2-bromo-5-fluoro-3-nitrobenzoic acid, is registered under CAS 1055331-73-1. | [5] |
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of this compound requires careful strategic planning due to the directing effects of the substituents on the aromatic ring. A plausible synthetic route involves starting with a commercially available precursor and introducing the functional groups in a specific order.
Causality of Experimental Choices:
-
Starting Material: A logical starting point is a fluorinated benzoic acid derivative, such as 5-fluoro-2-methylbenzoic acid. The methyl group can be later oxidized, but starting with a precursor that already contains the fluorine and the carboxyl group (or its precursor) simplifies the process.
-
Nitration: The first electrophilic aromatic substitution is typically nitration. Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a strong electrophile. The existing substituents will direct the position of the incoming nitro group.
-
Bromination: Following nitration, bromination can be achieved using a reagent like N-Bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst. The positions of the existing groups will dictate the regioselectivity of this step.
-
Esterification: The final step is the conversion of the carboxylic acid to a methyl ester. This is commonly accomplished by reacting the acid with methanol in the presence of a catalytic amount of strong acid, such as thionyl chloride (SOCl₂) or sulfuric acid.[6]
Diagram 2: Proposed Synthesis Workflow
Caption: A logical workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry and Drug Development
Halogenated nitroaromatic compounds are foundational intermediates in the pharmaceutical industry.[2] The title compound serves as a scaffold that can be elaborated into more complex molecules with potential biological activity.
-
Scaffold for Kinase Inhibitors: The aniline derivatives (obtained after nitro reduction) are common cores in many kinase inhibitors. The bromo- and fluoro-substituents can be positioned to interact with specific pockets of the ATP-binding site, potentially increasing potency and selectivity.
-
Synthesis of Antiviral and Antibacterial Agents: Nitroaromatic compounds themselves have a long history as antimicrobial agents. The 5-nitroimidazole scaffold, for example, is central to drugs like Metronidazole.[7] While this compound is a nitrobenzoate, its core structure can be used to synthesize novel heterocyclic systems with potential antimicrobial properties.
-
Probes for Chemical Biology: The versatile handles on the ring allow for the attachment of fluorescent tags, biotin, or other reporter groups, making it a useful starting point for creating chemical probes to study biological systems.
The combination of a fluorine atom for metabolic stability, a bromine atom for facile cross-coupling, and a nitro group as a masked amine makes this compound a highly strategic intermediate for creating libraries of drug-like molecules.
Experimental Protocol: Reduction of the Nitro Group
To illustrate the utility of this compound, a representative protocol for the reduction of its nitro group to form Methyl 3-amino-2-bromo-5-fluorobenzoate is provided below. This transformation is a critical step in utilizing the scaffold for further derivatization, such as in amide coupling reactions.
Trustworthiness through Self-Validation: This protocol incorporates standard laboratory procedures and purification methods that ensure the identity and purity of the product can be readily confirmed through techniques like NMR spectroscopy and mass spectrometry.
Protocol: Synthesis of Methyl 3-amino-2-bromo-5-fluorobenzoate
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
The choice of solvent is critical; it must dissolve the starting material and be compatible with the reducing agent.
-
-
Addition of Reducing Agent:
-
Carefully add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) or iron powder (Fe, ~5-10 eq) in the presence of an acid like hydrochloric acid (HCl).
-
Rationale: Stannous chloride and iron are classic reagents for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups like esters. The reaction proceeds via a series of electron and proton transfers.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and filter off any solid residues (e.g., excess iron or tin salts).
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
-
Purification and Characterization:
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure Methyl 3-amino-2-bromo-5-fluorobenzoate.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
This compound, with a molecular weight of 278.03 g/mol , is more than just a chemical compound; it is a strategic tool for chemical innovation. Its highly functionalized structure provides a robust platform for synthetic chemists to build complex molecular architectures. The interplay of its bromo, fluoro, and nitro groups offers a predictable and versatile reactivity profile, making it an invaluable intermediate in the quest for new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its properties, a logical pathway for its synthesis, and a clear rationale for its application, equipping researchers with the foundational knowledge to leverage this powerful molecule in their work.
References
-
AbacipharmTech. Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]
-
MySkinRecipes. Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]
-
PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]
-
PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. [Link]
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PubChem. Methyl 5-fluoro-2-methyl-3-nitrobenzoate. [Link]
-
PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
Sources
- 1. Methyl 5-bromo-2-fluoro-3-nitrobenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Methyl 5-bromo-2-fluoro-3-nitrobenzoate [myskinrecipes.com]
- 3. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-bromo-5-nitrobenzoate 99 6942-36-5 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 5-bromo-2-fluoro-3-nitrobenzoate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromo-2-fluoro-3-nitrobenzoate, a highly functionalized aromatic building block essential for pharmaceutical research and development. While the specific isomer, Methyl 2-bromo-5-fluoro-3-nitrobenzoate, is not widely documented, this guide will focus on the closely related and commercially available isomer, Methyl 5-bromo-2-fluoro-3-nitrobenzoate (CAS No. 1154278-17-7) . We will delve into its physicochemical properties, present a detailed synthesis protocol, discuss its characterization via modern spectroscopic methods, and explore its reactivity and strategic applications in the synthesis of complex bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Compound Identification and Physicochemical Properties
Methyl 5-bromo-2-fluoro-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals.[1] Its distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—are strategically positioned on the benzoate scaffold, making it amenable to a wide range of chemical modifications, including coupling reactions and reductions, to create more complex molecules.[1]
Table 1: Chemical and Physical Properties of Methyl 5-bromo-2-fluoro-3-nitrobenzoate
| Property | Value | Source(s) |
| IUPAC Name | Methyl 5-bromo-2-fluoro-3-nitrobenzoate | N/A |
| CAS Number | 1154278-17-7 | [1][2][3] |
| Molecular Formula | C₈H₅BrFNO₄ | [1] |
| Molecular Weight | 278.03 g/mol | [1] |
| Appearance | White Powder | [1] |
| Boiling Point | 345.4 ± 42.0 °C (Predicted) | [1] |
| Density | 1.742 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Room temperature, sealed, dry | [1] |
Synthesis and Purification Workflow
The synthesis of substituted nitrobenzoates often involves a multi-step process that carefully considers the directing effects of the substituents on the aromatic ring. A common strategy for preparing compounds like Methyl 5-bromo-2-fluoro-3-nitrobenzoate involves the nitration of a pre-functionalized benzoic acid, followed by esterification.
Synthetic Rationale
The synthetic pathway leverages the regioselective nitration of a fluorinated benzoic acid derivative. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. This intricate electronic guidance allows for the controlled installation of the nitro group. Subsequent bromination and esterification complete the synthesis. An alternative approach involves the nitration of a fluorinated methyl benzoate.
Detailed Experimental Protocol: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Step 1: Nitration of 5-fluoro-2-methylbenzoic acid
-
To a solution of concentrated sulfuric acid (700 mL), add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) portionwise while maintaining the temperature between -5 to 0°C with an ice bath.[4]
-
Prepare a nitrating mixture by adding concentrated nitric acid (60.4 g, 624 mmol) to concentrated sulfuric acid (60 mL).[4]
-
Add the nitrating mixture dropwise to the benzoic acid solution over approximately 1.5 hours, ensuring the temperature remains between -5 to 0°C.[4]
-
After the addition is complete, stir the mixture at this temperature for an additional 2 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (1:1).[4]
-
Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.[4]
-
Collect the resulting precipitate by filtration to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[4]
Step 2: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate
-
Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) and cool the solution to 0°C.[4]
-
Add thionyl chloride (SOCl₂) (64.52 g, 542.3 mmol) dropwise to the cooled solution.[4]
-
After the addition, heat the mixture to reflux and maintain for 16 hours.[4]
-
Monitor the reaction by TLC (petroleum ether/EtOAc=1:1).[4]
-
Once the reaction is complete, remove the solvent under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography, eluting with a gradient from petroleum ether to petroleum ether/ethyl acetate (50:1), to yield the final product as a white solid.[4]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of a functionalized nitrobenzoate ester.
Spectroscopic Characterization
Structural confirmation of the final product is achieved through a combination of spectroscopic techniques. The purity is typically confirmed by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons (-OCH₃) with appropriate chemical shifts and coupling constants. The integration should match the number of protons. |
| ¹³C NMR | Resonances for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. |
| FT-IR | Characteristic absorption bands for C=O stretching (ester), C-NO₂ stretching (nitro group), C-F stretching, and aromatic C-H and C=C vibrations. |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (278.03 for C₈H₅BrFNO₄), along with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |
For many commercially supplied intermediates, the supplier confirms that the Nuclear Magnetic Resonance (NMR) data conforms to the expected structure.[1]
Chemical Reactivity and Strategic Applications
The utility of Methyl 5-bromo-2-fluoro-3-nitrobenzoate in drug discovery stems from the versatile reactivity of its functional groups. It serves as a powerful scaffold for introducing key pharmacophores and modulating molecular properties.
-
Nitro Group Reduction: The nitro group is a synthetic handle that can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acidic medium). This transformation opens the door to a vast array of subsequent reactions, such as amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[5]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Stille, Sonogashira couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the assembly of complex molecular architectures.
-
Influence of Fluorine: The fluorine atom often enhances the pharmacokinetic properties of drug candidates.[5] It can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and modulate the pKa of nearby functional groups, thereby improving binding affinity to biological targets.[5]
Application Workflow Diagram
Caption: Key synthetic transformations of the title compound in drug discovery pathways.
Safety and Handling
Proper handling of halogenated nitroaromatic compounds is critical. While a specific safety data sheet (SDS) for the title compound is not available, data for structurally similar compounds provide essential guidance. Compounds like Methyl 2-fluoro-3-nitrobenzoate and Methyl 2-bromo-5-nitrobenzoate are classified with specific hazards.
Table 3: GHS Hazard Information for Related Compounds
| Hazard Class (Example: Methyl 2-fluoro-3-nitrobenzoate) | Hazard Statement | Precautionary Codes | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 + P330 | |
| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 | [6] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P304 + P340 | [6] |
| Specific target organ toxicity | H335: May cause respiratory irritation | P271, P403 + P233 | [6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use. Wear appropriate protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling and change contaminated clothing.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Conclusion
Methyl 5-bromo-2-fluoro-3-nitrobenzoate is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its trifunctional nature allows for sequential and regioselective modifications, providing a robust platform for constructing novel and complex molecular entities. Understanding its synthesis, reactivity, and handling requirements enables researchers to effectively and safely incorporate this valuable building block into their drug discovery and development pipelines.
References
- Vertex AI Search. (2025). SAFETY DATA SHEET.
- MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzoate.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzoate.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 2-bromomethyl-3-nitrobenzoate.
- Sigma-Aldrich. (n.d.). Methyl 2-fluoro-5-nitrobenzoate.
- ChemicalBook. (n.d.). Methyl 5-broMo-2-fluoro-3-nitrobenzoate CAS#: 1154278-17-7.
- AbacipharmTech. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate.
- Pharmadule. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.
- ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Sources
- 1. Methyl 5-bromo-2-fluoro-3-nitrobenzoate [myskinrecipes.com]
- 2. Methyl 5-broMo-2-fluoro-3-nitrobenzoate CAS#: 1154278-17-7 [chemicalbook.com]
- 3. Methyl 5-bromo-2-fluoro-3-nitrobenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a key building block in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying chemical principles that govern the synthesis.
Introduction and Strategic Approach
This compound is a highly functionalized aromatic compound, and its synthesis requires careful strategic planning to ensure the correct regiochemistry of the substituents. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the directing effects of the halogen substituents, dictates the sequence of reactions.
Our proposed synthetic strategy involves a three-step process starting from the commercially available 2-fluoro-5-nitrobenzoic acid. This approach is designed for efficiency and control over the final product's structure. The key transformations are:
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Bromination: Regioselective installation of a bromine atom.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
The order of these steps is critical. Performing the bromination on a highly deactivated ring (post-nitration) can be challenging, but the directing effects of the existing substituents will guide the bromine to the desired position.
Detailed Synthesis Pathway
The synthesis of this compound can be logically approached in three main stages, starting from 2-fluoro-5-nitrobenzoic acid.
Step 1: Nitration of 2-Fluorobenzoic Acid to 2-Fluoro-5-nitrobenzoic Acid
While our pathway starts with 2-fluoro-5-nitrobenzoic acid, understanding its synthesis is crucial. It is typically prepared via the nitration of 2-fluorobenzoic acid. The fluorine atom and the carboxylic acid group are ortho, para-directing and meta-directing respectively. The nitration will predominantly occur at the position para to the fluorine and meta to the carboxylic acid.
Reaction Mechanism: The nitration proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[1]. The aromatic ring of 2-fluorobenzoic acid then acts as a nucleophile, attacking the nitronium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired product.
Step 2: Bromination of 2-Fluoro-5-nitrobenzoic Acid to 2-Bromo-5-fluoro-3-nitrobenzoic Acid
This is a key step where the bromine atom is introduced at the position ortho to the fluorine and meta to both the nitro and carboxylic acid groups. The strong deactivating effect of the nitro and carboxyl groups makes this reaction challenging, often requiring harsh conditions.
Reaction Rationale: The use of a potent brominating agent such as N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid is a common strategy for brominating deactivated aromatic rings.[2] The sulfuric acid protonates NBS, increasing its electrophilicity.
Step 3: Esterification of 2-Bromo-5-fluoro-3-nitrobenzoic Acid to this compound
The final step is the conversion of the carboxylic acid to a methyl ester. This is a standard transformation, often achieved through Fischer esterification or by using more reactive reagents like thionyl chloride or oxalyl chloride.
Method Selection: Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a straightforward and cost-effective method.[3] Alternatively, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride, followed by the addition of methanol, provides a faster and often higher-yielding route.[2][4]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in this synthesis.
Protocol 1: Bromination of 2-Fluoro-5-nitrobenzoic Acid
-
To a stirred solution of concentrated sulfuric acid (10 volumes), cool the mixture to 0°C in an ice bath.
-
Slowly add 2-fluoro-5-nitrobenzoic acid (1.0 equivalent) in portions, ensuring the temperature remains below 10°C.
-
Once the addition is complete, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture into ice water (20 volumes) with vigorous stirring.
-
The solid precipitate, 2-bromo-5-fluoro-3-nitrobenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.
Protocol 2: Esterification of 2-Bromo-5-fluoro-3-nitrobenzoic Acid
-
Suspend the crude 2-bromo-5-fluoro-3-nitrobenzoic acid (1.0 equivalent) in methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.0 equivalents) dropwise to the suspension.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) for 3-4 hours.[2]
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate.[2]
Data Summary
The following table summarizes the key quantitative data for the proposed synthesis.
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | 2-Fluorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | - | 0 - 10 | 1 - 2 | 2-Fluoro-5-nitrobenzoic acid |
| 2 | 2-Fluoro-5-nitrobenzoic acid | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | 0 - RT | 12 - 16 | 2-Bromo-5-fluoro-3-nitrobenzoic acid |
| 3 | 2-Bromo-5-fluoro-3-nitrobenzoic acid | Thionyl Chloride, Methanol | Methanol | 65 - 70 | 3 - 4 | This compound |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
The described synthetic pathway provides a robust and logical approach for the preparation of this compound. The strategy relies on well-established chemical transformations, and the provided protocols offer a solid foundation for laboratory-scale synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction monitoring is crucial for optimal results. The principles and methodologies outlined in this guide are intended to empower researchers in their pursuit of novel chemical entities.
References
-
An In-depth Technical Guide to 2-Bromo-3-nitrobenzoic Acid: Discovery, History, and Synthetic Methodologies. Benchchem.
-
2-Bromo-3-fluoro-5-nitrobenzoic acid. ChemScene.
-
methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. ChemicalBook.
-
Methyl 5-fluoro-2-methyl-3-nitrobenzoate. ChemicalBook.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
-
Methyl 5-bromo-2-fluoro-3-nitrobenzoate. MySkinRecipes.
-
2-Bromo-3-fluoro-5-nitro-benzoic acid. Sigma-Aldrich.
-
Method for preparing 2-bromo-5-fluoroaniline. Google Patents.
-
The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
-
Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents.
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.
-
methyl 2-fluoro-3-nitrobenzoate synthesis. ChemicalBook.
-
5-Bromo-2-fluoro-3-nitrobenzoic acid. MySkinRecipes.
-
4-BroMo-5-fluoro-2-nitro-benzoic acid Methyl ester 1220886-29-2 wiki. Guidechem.
-
Methyl 5-bromo-2-fluoro-3-nitrobenzoate. AbacipharmTech.
-
Preparation method for 2-bromo-3-fluorobenzoic acid. Google Patents.
-
2-Fluoro-5-nitrobenzoic acid. Ossila.
-
Methyl 5-bromo-2-methyl-3-nitrobenzoate. PubChem.
-
2-Bromo-5-fluoro-3-nitrobenzoic acid. Sigma-Aldrich.
Sources
Spectroscopic Characterization of Methyl 2-bromo-5-fluoro-3-nitrobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a key intermediate in various synthetic pathways. In the absence of experimentally acquired spectra in publicly available databases, this document leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to offer a comprehensive characterization. This approach provides researchers with a robust framework for the identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide critical insights into its electronic and structural environment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region and one singlet corresponding to the methyl ester protons. The chemical shifts and coupling patterns are dictated by the substitution pattern on the benzene ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.25 | Doublet of doublets (dd) | J(H-F) = 8.5, J(H-H) = 3.0 |
| H-6 | 8.05 | Doublet of doublets (dd) | J(H-F) = 4.5, J(H-H) = 3.0 |
| -OCH₃ | 3.95 | Singlet (s) | - |
Interpretation of the Predicted ¹H NMR Spectrum:
The two aromatic protons, H-4 and H-6, are expected to appear as distinct doublet of doublets. The downfield shift of H-4 to approximately 8.25 ppm can be attributed to the strong electron-withdrawing effect of the adjacent nitro group and the deshielding effect of the bromine atom. Its splitting pattern arises from coupling to the fluorine atom at position 5 (meta coupling) and to H-6 (meta coupling). The H-6 proton, predicted around 8.05 ppm, is influenced by the ortho fluorine atom, leading to a larger coupling constant, and also couples with H-4. The methyl protons of the ester group are predicted to appear as a sharp singlet at approximately 3.95 ppm, being in a different chemical environment from the aromatic protons.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 164.5 |
| C-5 | 159.0 (d, J(C-F) ≈ 250 Hz) |
| C-3 | 149.0 |
| C-1 | 135.5 |
| C-6 | 128.0 (d, J(C-F) ≈ 25 Hz) |
| C-4 | 122.0 (d, J(C-F) ≈ 10 Hz) |
| C-2 | 118.0 |
| -OCH₃ | 53.0 |
Interpretation of the Predicted ¹³C NMR Spectrum:
The carbonyl carbon of the ester group is expected at the most downfield position, around 164.5 ppm. The carbon atom directly bonded to the highly electronegative fluorine atom (C-5) is predicted to have a large chemical shift (around 159.0 ppm) and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 250 Hz). The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms. The carbons bearing the nitro (C-3) and bromo (C-2) groups are also significantly deshielded. The methyl carbon of the ester group is anticipated to appear at the most upfield region, around 53.0 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitro, and aromatic moieties, as well as carbon-halogen bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Methyl C-H | 2960 - 2850 | Stretching |
| Ester C=O | 1735 - 1720 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Nitro N=O | 1550 - 1530 and 1360 - 1340 | Asymmetric and Symmetric Stretching |
| Ester C-O | 1300 - 1100 | Stretching |
| C-F | 1250 - 1000 | Stretching |
| C-Br | 700 - 500 | Stretching |
Interpretation of the Expected IR Spectrum:
The most prominent peaks are expected to be the strong carbonyl stretch of the ester group around 1725 cm⁻¹ and the strong asymmetric and symmetric stretches of the nitro group at approximately 1540 cm⁻¹ and 1350 cm⁻¹, respectively.[1][2][3] The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.[4] The C-F and C-Br stretching vibrations are expected in the fingerprint region and can be more challenging to assign definitively.[5][6]
Experimental Protocol for IR Spectroscopy
Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrometry Fragmentation Pattern
Under electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M+2 peak for bromine-containing fragments.[7][8]
| m/z | Proposed Fragment | Notes |
| 277/279 | [M]⁺• | Molecular ion peak, showing the isotopic pattern of bromine. |
| 246/248 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester.[9] |
| 231 | [M - NO₂]⁺ | Loss of the nitro group. |
| 198 | [M - Br]⁺ | Loss of the bromine radical. |
| 152 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group after bromine loss. |
| 124 | [C₆H₂FNO]⁺ | Further fragmentation of the aromatic ring. |
Fragmentation Pathway
The fragmentation of the molecular ion is a cascade of events leading to the formation of more stable ions.
Caption: A plausible electron ionization fragmentation pathway for this compound.
Experimental Protocol for GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Caption: A general experimental workflow for GC-MS analysis.
Conclusion
The predicted spectroscopic data for this compound provides a detailed fingerprint for its characterization. The ¹H and ¹³C NMR spectra are expected to show distinct signals with characteristic chemical shifts and coupling constants arising from the unique substitution pattern. The IR spectrum should display prominent absorption bands for the ester and nitro functional groups. The mass spectrum is predicted to exhibit a clear molecular ion peak with a characteristic isotopic pattern for bromine and a logical fragmentation pathway. This comprehensive guide serves as a valuable resource for the unambiguous identification and quality assessment of this important chemical intermediate in a research and development setting.
References
-
University of Colorado Boulder. IR: alkyl halides. [Link]
-
AbacipharmTech. Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]
-
Scribd. IR Spectrum Frequency Table. [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]
-
University of California, Santa Cruz. IR Chart. [Link]
-
NMRium. Predict - NMRium demo. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
Mestrelab Research. Download NMR Predict. [Link]
-
nmrshiftdb2. open nmr database on the web. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
University of Colorado Boulder. IR: nitro groups. [Link]
-
Scribd. Infrared Absorption Guide. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]
-
PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
Chegg. Solved 7. The mass spec of methyl m-nitrobenzoate is shown. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
ResearchGate. Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3.... [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Michigan State University. Infrared Spectrometry. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
ResearchGate. Mass spectrometry‐based structure elucidation. Fragmentation mass.... [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
-
NIST WebBook. Benzoic acid, 3-nitro-, methyl ester. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. savemyexams.com [savemyexams.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 2-bromo-5-fluoro-3-nitrobenzoate" IR and mass spectrometry data
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-fluoro-3-nitrobenzoate
Introduction: Elucidating the Molecular Architecture
This compound is a polysubstituted aromatic compound with the molecular formula C₈H₅BrFNO₄. Its structural complexity, incorporating a halogen, a nitro group, and an ester functional group on a benzene ring, makes it a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. A precise understanding of its molecular structure is paramount for predicting its reactivity and ensuring its identity and purity.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected Mass Spectrometry (MS) and Infrared (IR) Spectroscopy data for this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Part 1: Mass Spectrometry - Deconstructing the Molecule
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, the technique also reveals a rich tapestry of structural information through controlled fragmentation.
The Molecular Ion Peak: A Tale of Two Isotopes
The first and most critical piece of information in the mass spectrum is the molecular ion (M⁺) peak. Due to the natural abundance of bromine isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) separated by two mass-to-charge units (m/z) with nearly equal intensities.[1][2] This isotopic signature is a definitive indicator of bromine's presence.
The calculated monoisotopic mass of this compound is:
-
C₈H₅⁷⁹BrFNO₄ : 276.9464 m/z
-
C₈H₅⁸¹BrFNO₄ : 278.9444 m/z
Therefore, in an electron ionization (EI) mass spectrum, we expect to see a doublet of peaks of almost equal height at m/z ≈ 277 and m/z ≈ 279 , representing the intact molecule with each of the two bromine isotopes.
Fragmentation Pathways: A Cascade of Structural Clues
Under standard EI-MS conditions (typically 70 eV), the molecular ion is imparted with sufficient energy to undergo fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. The most probable fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.
-
Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion.
-
Loss of the Ester Group (-COOCH₃): The entire ester group can be lost, leading to a bromofluoronitrobenzene cation.
-
Loss of the Nitro Group (-NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂).
-
Loss of Bromine (-Br): The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br).
Data Summary: Expected Mass Fragments
| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Structural Formula of Ion |
| 277 / 279 | Molecular Ion | - | [C₈H₅BrFNO₄]⁺ |
| 246 / 248 | Acylium Ion | •OCH₃ | [C₇H₂BrFNO₃]⁺ |
| 231 / 233 | •NO₂ | [C₈H₅BrFO₂]⁺ | |
| 218 / 220 | Bromofluoronitrophenyl Ion | •COOCH₃ | [C₆H₂BrFNO₂]⁺ |
| 198 | Fluoronitrobenzoyl Ion | •Br | [C₇H₃FNO₄]⁺ |
| 152 | Fluorobenzoyl Ion | •Br, •NO₂ | [C₇H₃FO₂]⁺ |
Visualization: Fragmentation Workflow
The logical flow of fragmentation from the molecular ion can be visualized as follows:
Caption: Predicted EI-MS fragmentation of this compound.
Part 2: Infrared Spectroscopy - Probing Molecular Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its specific vibrational modes (stretching, bending).
Dissecting the Spectrum: Key Functional Group Regions
The IR spectrum of this compound will be dominated by strong absorptions from the nitro and ester groups, with additional characteristic peaks from the aromatic ring.
-
Nitro Group (NO₂): Aromatic nitro compounds display two very strong and easily identifiable absorption bands.[3] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. Conjugation with the aromatic ring shifts these bands to lower frequencies compared to their aliphatic counterparts.[4][5]
-
Ester Group (C=O and C-O): Aromatic esters are known for a characteristic pattern of intense peaks. The C=O (carbonyl) stretch is typically the most intense peak in the spectrum and its position is lowered by conjugation with the benzene ring.[6][7] This is accompanied by two distinct C-O stretching bands.
-
Aromatic Ring: The spectrum will show weak C-H stretching absorptions above 3000 cm⁻¹, along with a series of C=C stretching absorptions of variable intensity in the 1450-1600 cm⁻¹ region.
-
Halogen Bonds (C-F and C-Br): The C-F stretching absorption is typically strong and found in the 1250-1000 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically in the 600-500 cm⁻¹ range, which falls in the far-infrared region.
Data Summary: Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 1730 - 1715 | C=O Stretch | Aromatic Ester | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group | Strong |
| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group | Strong |
| 1310 - 1250 | Asymmetric C-O Stretch | Aromatic Ester | Strong |
| 1130 - 1100 | Symmetric C-O Stretch | Aromatic Ester | Strong |
| 1250 - 1000 | C-F Stretch | Aryl Fluoride | Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Medium to Strong |
Visualization: Molecular Structure and Key Vibrations
The structure highlights the bonds responsible for the most prominent IR signals.
Caption: Structure of this compound with key IR groups.
Part 3: Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following self-validating protocols are recommended.
Acquiring Mass Spectrometry Data (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). The concentration should be low to prevent source contamination.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI). This is the standard method for creating fragment-rich spectra for structural elucidation.
-
Ionization Energy: 70 eV. This is a universal standard that allows for comparison with established spectral libraries and ensures sufficient fragmentation.
-
Mass Range: Scan from m/z 40 to 400. This range will comfortably cover the molecular ion and all significant fragments.
-
Source Temperature: ~230 °C. This ensures volatilization of the sample without thermal degradation.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared solution via a direct insertion probe or GC inlet.
-
Validation: Confirm the presence of the characteristic M/M+2 isotopic pattern for bromine near m/z 277/279. Check for common background ions (e.g., from air or solvent) to ensure data integrity.
Acquiring Infrared Spectroscopy Data (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. ATR is chosen for its minimal sample preparation and high reproducibility.
-
Instrument Setup:
-
Mode: Fourier Transform Infrared (FTIR) with ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This provides a good balance between signal-to-noise ratio and the ability to resolve distinct peaks.
-
Scans: Co-add 16 or 32 scans. This improves the signal-to-noise ratio.
-
-
Data Acquisition:
-
First, collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Next, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Validation: The spectrum should be free of significant water vapor and CO₂ peaks. The baseline should be flat. The presence of the extremely strong C=O and NO₂ peaks serves as an internal validation of a successful measurement.
References
- Vertex AI Search. Infrared of nitro compounds - Chemistry.
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
- Spectroscopy Tutorial. Nitro Groups.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. IR: nitro groups.
- BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- Química Organica.org. IR Spectrum: Esters.
- Clark, C. C. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- PubChem. Methyl 2-Bromo-5-nitrobenzoate. National Institutes of Health.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- ChemScene. Methyl 2-bromo-5-nitrobenzoate.
- Chemguide. mass spectra - the M+2 peak.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum: Esters [quimicaorganica.org]
The Emergence of a Key Building Block: A Technical Guide to Methyl 2-bromo-5-fluoro-3-nitrobenzoate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Intermediate
In the landscape of modern medicinal chemistry and drug discovery, the development of novel therapeutic agents often hinges on the availability of versatile and strategically functionalized building blocks. Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a substituted aromatic compound, has emerged as a crucial intermediate in the synthesis of complex heterocyclic molecules, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Its carefully orchestrated arrangement of bromo, fluoro, and nitro functionalities, coupled with a reactive methyl ester, provides a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and historical context of this important chemical entity.
Historical Context: A Modern Intermediate Driven by Pharmaceutical Innovation
While a definitive, seminal publication marking the "discovery" of this compound is not readily apparent in the scientific literature, its history is intrinsically linked to the advancements in pharmaceutical research in the early 21st century. The compound's appearance in the patent literature, notably in applications from the late 2000s onwards, signifies its importance as a key intermediate in the synthesis of novel therapeutic agents.
Patents such as WO2013097226A1 and WO2008109840A1, which focus on the development of tricyclic compounds for treating iron disorders and fused pyridophthalazinones as PARP inhibitors, respectively, provide some of the earliest and most detailed public descriptions of the synthesis and utility of this compound.[1][2] This suggests that the compound was likely synthesized to meet the specific structural requirements of these complex target molecules. Its development can therefore be seen not as a standalone discovery, but as a purpose-driven innovation within the broader context of drug development programs.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 2-bromo-5-fluorobenzoic acid. The synthetic route involves two key transformations: nitration of the aromatic ring followed by esterification of the carboxylic acid.
Experimental Protocol
Step 1: Nitration of 2-bromo-5-fluorobenzoic acid
The first step involves the regioselective nitration of 2-bromo-5-fluorobenzoic acid. The directing effects of the existing substituents on the aromatic ring (the ortho, para-directing bromo and fluoro groups, and the meta-directing carboxylic acid) favor the introduction of the nitro group at the 3-position.
-
Reagents and Conditions:
-
Starting Material: 2-bromo-5-fluorobenzoic acid
-
Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is typically employed.
-
Temperature: The reaction is highly exothermic and requires careful temperature control, typically being carried out at low temperatures (e.g., 0-10 °C) to minimize side reactions.
-
-
Procedure:
-
2-bromo-5-fluorobenzoic acid is slowly added to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, ensuring the temperature is maintained within the specified range.
-
The reaction mixture is stirred at a low temperature for a sufficient period to ensure complete conversion.
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.
-
The precipitated solid, 2-bromo-5-fluoro-3-nitrobenzoic acid, is collected by filtration, washed with water to remove residual acid, and dried.
-
Step 2: Esterification of 2-bromo-5-fluoro-3-nitrobenzoic acid
The second step is the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction.
-
Reagents and Conditions:
-
Starting Material: 2-bromo-5-fluoro-3-nitrobenzoic acid
-
Esterifying Agent: Methanol is used as both the solvent and the reactant.
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is required to facilitate the reaction.
-
Temperature: The reaction is typically carried out at reflux to drive it to completion.
-
-
Procedure:
-
2-bromo-5-fluoro-3-nitrobenzoic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid or thionyl chloride is carefully added.
-
The mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by techniques such as TLC or LC-MS).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is then worked up, which may involve neutralization and extraction with an organic solvent.
-
The crude product is purified, typically by column chromatography, to yield pure this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 328547-12-2 |
| Molecular Formula | C₈H₅BrFNO₄ |
| Molecular Weight | 278.03 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in common organic solvents |
Applications in Drug Discovery
The strategic placement of the functional groups in this compound makes it a highly valuable precursor in the synthesis of complex pharmaceutical compounds.
-
The Nitro Group: The nitro group can be readily reduced to an amine, which then serves as a handle for the introduction of various side chains or for the construction of heterocyclic rings through condensation reactions.
-
The Bromo Group: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Fluoro Group: The presence of a fluorine atom can significantly impact the physicochemical properties of the final drug molecule, often enhancing its metabolic stability, binding affinity, and bioavailability.
-
The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for modification.
A prime example of its application is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. The core structure of many PARP inhibitors is built upon a scaffold that can be efficiently assembled using this compound as a starting material.
Logical Relationship Diagram
Caption: Functional group reactivity and application in drug discovery.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its history is relatively recent and tied to specific pharmaceutical development programs, its utility as a versatile and strategically functionalized building block is undeniable. The synthetic route to this compound is well-established, and its application in the construction of complex, biologically active molecules continues to be an area of active research. For medicinal chemists and drug development professionals, a thorough understanding of the properties and reactivity of this key intermediate is essential for the design and synthesis of the next generation of therapeutic agents.
References
Sources
Methodological & Application
The Strategic Utility of Methyl 2-bromo-5-fluoro-3-nitrobenzoate in Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical intermediates—building blocks that offer strategic functional group arrangements for elaboration into Active Pharmaceutical Ingredients (APIs). Methyl 2-bromo-5-fluoro-3-nitrobenzoate is one such intermediate, poised at the confluence of functionality that makes it highly valuable for the synthesis of targeted therapeutics, particularly in the realm of oncology.
This technical guide provides an in-depth analysis of this compound as a pharmaceutical intermediate. We will explore its synthesis, the rationale behind its molecular design, and its application in the construction of high-value APIs, supported by detailed protocols and mechanistic insights.
The Molecular Logic: Why this compound is a Privileged Scaffold
The efficacy of this compound as an intermediate stems from the specific arrangement of its substituents on the benzene ring. Each functional group serves a distinct and strategic purpose:
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group, the nitro moiety can be readily reduced to an amine (-NH₂). This amine can then be a key handle for a variety of transformations such as amide bond formation, alkylation, or the construction of heterocyclic rings, which are common features in many drug molecules.[1]
-
The Bromo Group (-Br): The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies.
-
The Fluoro Group (-F): The presence of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate.[1] It can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and binding affinity.[1]
-
The Methyl Ester (-COOCH₃): This group can serve as a precursor to a carboxylic acid through hydrolysis, or it can be converted into an amide. Carboxylic acids and amides are common functional groups in APIs, often involved in critical binding interactions with their biological targets.
This unique combination of functionalities in a single molecule provides a convergent and efficient route to complex drug targets, saving steps and improving overall yield in a synthetic campaign.
Synthesis of this compound: A Proposed Protocol
Synthetic Strategy
A logical retrosynthetic analysis suggests a multi-step synthesis starting from a commercially available fluorinated benzoic acid derivative. The key transformations would be nitration, bromination, and esterification. The order of these steps is crucial to ensure the desired regioselectivity.
DOT Diagram: Proposed Retrosynthetic Analysis
Caption: Retrosynthesis of a target API from this compound.
Step-by-Step Protocol
Step 1: Nitration of 5-fluorobenzoic acid
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 10 volumes) cooled to 0 °C in an ice bath, add 5-fluorobenzoic acid (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
Once the dissolution is complete, add a nitrating mixture of fuming nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 5-fluoro-3-nitrobenzoic acid.
Step 2: Bromination of 5-fluoro-3-nitrobenzoic acid
-
To a solution of 5-fluoro-3-nitrobenzoic acid (1.0 equivalent) in a suitable solvent such as oleum or concentrated sulfuric acid, add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction may require gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture onto ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 2-bromo-5-fluoro-3-nitrobenzoic acid.
Step 3: Esterification of 2-bromo-5-fluoro-3-nitrobenzoic acid
-
Suspend 2-bromo-5-fluoro-3-nitrobenzoic acid (1.0 equivalent) in methanol (10 volumes).
-
Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 2.0 equivalents) dropwise.
-
After the addition, heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Parameter | Step 1: Nitration | Step 2: Bromination | Step 3: Esterification |
| Starting Material | 5-fluorobenzoic acid | 5-fluoro-3-nitrobenzoic acid | 2-bromo-5-fluoro-3-nitrobenzoic acid |
| Key Reagents | HNO₃, H₂SO₄ | N-bromosuccinimide (NBS) | Methanol, Thionyl chloride (SOCl₂) |
| Solvent | Sulfuric Acid | Oleum or Sulfuric Acid | Methanol |
| Temperature | 0-15 °C | 0 °C to RT (or gentle heating) | Reflux (approx. 65 °C) |
| Typical Yield | >90% | 70-85% | >90% |
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] Several approved PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, feature complex heterocyclic core structures.[4][5] The synthesis of these molecules often relies on strategically functionalized aromatic intermediates.
While the direct use of this compound in the synthesis of a specific, named drug is not explicitly detailed in the provided search results, its structure strongly suggests its potential as a key intermediate for the synthesis of novel PARP inhibitors or other targeted therapies.
Exemplary Synthetic Application: A Hypothetical Pathway
The following workflow illustrates how this compound could be utilized in the synthesis of a hypothetical PARP inhibitor.
DOT Diagram: Synthetic Workflow for a Hypothetical PARP Inhibitor
Caption: A plausible synthetic route to a PARP inhibitor using the title intermediate.
Protocol for the Synthesis of a Hypothetical PARP Inhibitor Intermediate:
-
Suzuki Coupling:
-
To a degassed mixture of this compound (1.0 equivalent), a suitable boronic acid or ester (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a solvent system like dioxane/water, add a base such as sodium carbonate (Na₂CO₃, 2.0 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product to obtain the aryl-substituted nitrobenzoate intermediate.
-
-
Nitro Group Reduction:
-
Dissolve the aryl-substituted nitrobenzoate (1.0 equivalent) in a solvent such as methanol or ethanol.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the corresponding aminobenzoate.
-
This amino-ester can then undergo further transformations, such as intramolecular cyclization or intermolecular coupling with another building block, to construct the final API.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a highly versatile and strategically designed intermediate for pharmaceutical synthesis. Its unique array of functional groups provides a powerful platform for the efficient construction of complex drug molecules, particularly in the development of targeted therapies like PARP inhibitors. The protocols and rationale presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable building block.
References
- Google Patents: CN107235957A - A kind of synthetic method for preparing Niraparib.
-
ACS Publications: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development. Available at: [Link]
- Patsnap Eureka: Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound.
- Google Patents: EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
-
MySkinRecipes: Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Available at: [Link]
-
EPO: METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. Available at: [Link]
- Google Patents: Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents: CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
AbacipharmTech: Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Available at: [Link]
-
ResearchGate: Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Available at: [Link]
- Google Patents: US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Google Patents: Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
-
PMC - NIH: Update on Combination Strategies of PARP Inhibitors. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 2-bromo-5-fluoro-3-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing Methyl 2-bromo-5-fluoro-3-nitrobenzoate. This substrate is a valuable building block in medicinal chemistry, with its unique electronic properties presenting specific challenges and opportunities for carbon-carbon bond formation. This document delves into the mechanistic nuances dictated by the substrate's structure, offers a systematic guide to selecting critical reaction parameters, and provides robust, step-by-step experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic building block of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of three distinct functional groups—a bromine atom for cross-coupling, an electron-withdrawing nitro group, and a fluorine atom—makes it a versatile scaffold for creating novel biaryl structures. The nitro group, in particular, is a key pharmacophore in various therapeutic agents and can also serve as a synthetic handle for further transformations.[1][2][3]
The Suzuki-Miyaura coupling reaction is the preeminent method for synthesizing the biaryl structures derived from this substrate.[4][5][6] Its advantages include mild reaction conditions, broad functional group tolerance, commercial availability of a vast array of boronic acids, and the generation of non-toxic boron-containing byproducts.[7][8] This guide will address the specific considerations required to leverage the power of the Suzuki coupling for this electron-deficient and functionally dense substrate.
Mechanistic Considerations for an Electron-Deficient Substrate
The efficacy of a Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle involving a palladium catalyst.[4][9][10][11] Understanding this mechanism is key to troubleshooting and optimizing reactions involving this compound.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. For this compound, this step is generally facile. The strong electron-withdrawing effects of the nitro and fluoro groups decrease the electron density at the carbon atom of the C-Br bond, making it more susceptible to attack by the electron-rich Pd(0) catalyst.[8][11]
-
Transmetalation : The organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This step is critically dependent on activation of the boronic acid by a base.[12][13][14] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[14]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimizing Critical Reaction Parameters
The success of the Suzuki coupling with this substrate hinges on the judicious selection of the catalyst system, base, and solvent.
Palladium Catalyst and Ligand Selection
While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often provide higher yields, faster reaction times, and lower catalyst loadings. For electron-deficient aryl bromides, highly active catalysts are generally preferred.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triarylphosphine | 2 - 5 | Readily available, well-understood. May require higher temperatures. |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, Electron-Rich Alkylphosphine | 1 - 3 | Highly active for aryl bromides. Air-sensitive ligand. |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand (Biarylphosphine) | 0.5 - 2 | Excellent activity and stability. Broad substrate scope. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 1 - 3 | Air and moisture stable pre-catalyst. Very effective for challenging substrates.[11] |
Expert Insight: For initial screening, a system like Pd(OAc)₂ with a suitable phosphine ligand offers a good balance of reactivity and cost. For difficult couplings or optimization for large-scale synthesis, investing in a more advanced Buchwald or NHC-based catalyst is often justified by improved efficiency and yield.
The Crucial Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid.[14] However, the methyl ester functionality in the substrate is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of base is a critical balancing act.
| Base | Strength | Solubility (Aqueous) | Causality & Recommendations |
| NaOH, KOH | Strong | High | High Risk. Likely to cause significant hydrolysis of the methyl ester. Generally not recommended. |
| K₂CO₃ | Moderate | High | Good Starting Point. Often effective and minimizes ester hydrolysis. A common choice for initial trials.[14] |
| K₃PO₄ | Moderate | High | Excellent Choice. Often provides higher yields than carbonates for challenging substrates without being overly harsh.[15] |
| Cs₂CO₃ | Moderate | High | High Performance. Often gives the best results due to the cation effect, but is more expensive.[14] |
| KF | Weak | Moderate | Mild Option. Useful if other bases fail or if the substrate is extremely sensitive. Can activate boronic acids effectively.[13] |
Expert Insight: Potassium phosphate (K₃PO₄) is often the optimal choice for this substrate, providing sufficient basicity to promote transmetalation while posing a low risk of ester saponification.
Solvent System Selection
The solvent must solubilize the organic substrate, the aqueous base, and the catalyst system. Biphasic solvent systems are common and highly effective for Suzuki couplings.[12]
| Solvent System | Polarity | Typical Ratio | Rationale & Use Case |
| Toluene / H₂O | Nonpolar / Polar | 4:1 to 10:1 | Good general-purpose system. Toluene's high boiling point is suitable for less reactive partners. |
| 1,4-Dioxane / H₂O | Polar aprotic / Polar | 4:1 to 5:1 | Excellent choice. Dioxane's ability to coordinate with the catalyst can be beneficial. Frequently used.[12] |
| THF / H₂O | Polar aprotic / Polar | 4:1 to 5:1 | Lower boiling point than dioxane, suitable for more reactive substrates requiring milder conditions. |
| DMF / H₂O | Polar aprotic / Polar | 5:1 to 10:1 | Highly polar, can increase reaction rates but may complicate workup.[16][17] |
Expert Insight: A 4:1 mixture of 1,4-Dioxane and water is a robust and highly recommended starting point for reactions with this compound.
Experimental Protocols & Workflow
Adherence to a well-designed experimental procedure is critical for reproducibility and success. The following workflow and protocols are designed to be self-validating and provide a clear path from reaction setup to product isolation.
General Experimental Workflow
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Screening Conditions
This protocol uses a readily available catalyst system and serves as an excellent starting point for a wide range of arylboronic acids.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
1,4-Dioxane and Deionized Water (4:1 v/v), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[9][18]
-
Protocol 2: High-Efficiency Conditions
This protocol employs a modern, more active catalyst system, often resulting in shorter reaction times and higher yields.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Toluene and Deionized Water (10:1 v/v), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Establish an inert atmosphere as described in Protocol 1.
-
Add the degassed 10:1 mixture of toluene and water via syringe (substrate concentration ~0.1 M).
-
Heat the mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction, and upon completion, perform the aqueous workup and purification as described in Protocol 1.[19]
-
Safety and Reagent Handling
Treat all chemical reagents as potentially hazardous. [20] Adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[21][22]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Organoboron Reagents: Boronic acids and their derivatives can be toxic. Avoid contact with skin and eyes. Store in a cool, dry place and handle under inert gas if they are sensitive to air or moisture.[21][23]
-
Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Ensure there are no ignition sources nearby and handle only in a well-ventilated fume hood.[22]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to your institution's hazardous waste guidelines.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of complex biaryl compounds crucial for drug discovery and development. Success with this electron-deficient and base-sensitive substrate is readily achievable through the careful selection of a modern, active catalyst system, a moderately strong base such as K₃PO₄ to prevent ester hydrolysis, and a suitable biphasic solvent system. The protocols provided herein offer robust starting points for reaction optimization, enabling researchers to efficiently access a diverse range of novel chemical entities.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
De Meijere, A., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the Brazilian Chemical Society. Available from: [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025-12-26). Available from: [Link]
-
Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. (2019-08-30). Available from: [Link]
-
ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling. (2025-12-17). Available from: [Link]
-
Billingsley, K. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025-08-07). Available from: [Link]
-
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014-03-17). Available from: [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022-06-30). Available from: [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
National Institutes of Health (NIH). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023-04-08). Available from: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025-08-03). Available from: [Link]
-
ESPI Metals. Boron Safety Data Sheet. Available from: [Link]
-
YouTube. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Available from: [Link]
-
SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025-03-25). Available from: [Link]
-
Ampliqon. Safety considerations for chemical reagents. Available from: [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Working with Chemicals. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available from: [Link]
-
MDPI. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]
-
ResearchGate. (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025-04-09). Available from: [Link]
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
National Institutes of Health (NIH). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). Available from: [Link]
-
ACS Publications. Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. Available from: [Link]
Sources
- 1. svedbergopen.com [svedbergopen.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Safety considerations for chemical reagents [ampliqon.com]
- 21. leapchem.com [leapchem.com]
- 22. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Boron - ESPI Metals [espimetals.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2-bromo-5-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the principles and applications of nucleophilic aromatic substitution (SNAr) on Methyl 2-bromo-5-fluoro-3-nitrobenzoate. This substrate is a highly versatile building block in synthetic organic chemistry, particularly for the synthesis of complex pharmaceutical intermediates and novel chemical entities. The strategic positioning of the nitro, bromo, and fluoro substituents on the benzene ring dictates the regioselectivity and reactivity of the SNAr reaction, making it a powerful tool for introducing a wide array of functional groups. This document provides a deep dive into the mechanistic underpinnings, offers detailed experimental protocols for various nucleophiles, and presents a framework for the rational design of synthetic routes utilizing this key intermediate.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1][2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[2] The substrate, this compound, is exquisitely designed for SNAr for several key reasons:
-
Activation by the Nitro Group: The potent electron-withdrawing nitro group (-NO₂) at the 3-position significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack.[3] Crucially, the nitro group is positioned ortho to the bromine atom, which is the primary site of nucleophilic attack. This ortho positioning allows for the effective stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2]
-
Regioselectivity: The molecule presents two potential leaving groups: a bromine atom at the 2-position and a fluorine atom at the 5-position. The nitro group's activating effect is most pronounced at the ortho and para positions.[3] In this substrate, the bromine is ortho to the nitro group, while the fluorine is meta. Consequently, nucleophilic attack will overwhelmingly occur at the 2-position, leading to the displacement of the bromide ion. The meta-positioned fluorine is not significantly activated by the nitro group.
-
Leaving Group Ability: In the context of SNAr reactions, the typical leaving group ability trend is often the reverse of that seen in SN1 and SN2 reactions, with fluoride being a better leaving group than bromide in many cases.[1] However, the activation by the electron-withdrawing group is the dominant factor in determining the reaction's regioselectivity. The strong activation of the C-Br bond by the ortho-nitro group makes it the preferred site of substitution.
The selective functionalization of this compound opens avenues for the synthesis of a diverse array of substituted aromatic compounds, which are key components in many pharmaceuticals, agrochemicals, and materials.
Mechanistic Pathway of SNAr on this compound
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is a critical stabilizing interaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide ion (Br⁻), yielding the substituted product.
Figure 1: Generalized mechanism of the SNAr reaction.
Synthesis of this compound
Protocol: Synthesis of this compound (Proposed)
Step 1: Esterification of 3-fluoro-5-nitrobenzoic acid
-
Dissolve 3-fluoro-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 3-fluoro-5-nitrobenzoate.
Step 2: Bromination of Methyl 3-fluoro-5-nitrobenzoate
-
To a solution of Methyl 3-fluoro-5-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Experimental Protocols for SNAr Reactions
The following protocols are based on general procedures for SNAr reactions on analogous 2-bromo-3-nitrobenzoic acid derivatives and are expected to be applicable to this compound with minor optimization.
Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes the synthesis of Methyl 5-fluoro-3-nitro-2-(piperidin-1-yl)benzoate.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF or DMSO, add potassium carbonate (2.0 eq).
-
Add piperidine (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of Methyl 5-fluoro-2-methoxy-3-nitrobenzoate.
Materials:
-
This compound
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous Methanol or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol or THF.
-
Add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring by TLC.
-
After completion, cool the reaction and quench by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol describes the synthesis of Methyl 5-fluoro-3-nitro-2-(phenylthio)benzoate.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add thiophenol (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into water and acidify with 1 M HCl to a pH of ~5-6.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected outcomes for the SNAr reactions on this compound based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Nucleophile | Reagents and Conditions | Expected Product | Typical Yield Range |
| Piperidine | K₂CO₃, DMF, 60-80 °C | Methyl 5-fluoro-3-nitro-2-(piperidin-1-yl)benzoate | 70-90% |
| Sodium Methoxide | NaOMe, MeOH, 25-50 °C | Methyl 5-fluoro-2-methoxy-3-nitrobenzoate | 65-85% |
| Thiophenol | K₂CO₃, DMF, 25 °C | Methyl 5-fluoro-3-nitro-2-(phenylthio)benzoate | 75-95% |
Visualization of Experimental Workflow
Figure 2: General experimental workflow for SNAr reactions.
Conclusion
This compound is a highly activated and regioselective substrate for nucleophilic aromatic substitution. The ortho-nitro group directs nucleophilic attack to the 2-position, enabling the efficient displacement of the bromide leaving group. This allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur-based nucleophiles, making this compound a valuable precursor for the synthesis of complex and highly functionalized aromatic molecules. The protocols provided herein serve as a robust starting point for researchers in drug discovery and synthetic chemistry to exploit the rich reactivity of this versatile building block.
References
-
ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Retrieved from [Link]
Sources
Use of "Methyl 2-bromo-5-fluoro-3-nitrobenzoate" in heterocyclic chemistry
An In-Depth Guide to the Application of Methyl 2-bromo-5-fluoro-3-nitrobenzoate in Modern Heterocyclic Chemistry
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
This compound is a polysubstituted aromatic compound that has emerged as a powerful building block in the synthesis of complex heterocyclic systems. Its utility is rooted in the strategic arrangement of four distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, a nitro group, and a methyl ester. This unique combination allows for a series of selective and high-yield transformations, making it an invaluable intermediate in the fields of medicinal chemistry and drug development.
The reactivity of this molecule is governed by the interplay of its substituents:
-
Bromine (Br): Positioned at C2, it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and is a prime handle for palladium-catalyzed cross-coupling reactions.
-
Nitro Group (NO2): Located at C3, it is a strong electron-withdrawing group that activates the ring for SNAr. Crucially, it serves as a synthetic precursor to an amino group, which is fundamental for the cyclization step in the formation of many nitrogen-containing heterocycles.
-
Fluorine (F): The fluorine atom at C5 provides another site for potential substitution and its high electronegativity influences the electronic properties of the molecule. Fluorine-containing compounds are of high interest in pharmaceutical development due to their potential to enhance metabolic stability, binding affinity, and bioavailability.
-
Methyl Ester (COOCH3): This group offers a site for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.
This guide provides an in-depth look at the application of this compound in the synthesis of key heterocyclic scaffolds, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value |
| Chemical Formula | C₈H₅BrFNO₄ |
| Molecular Weight | 278.03 g/mol |
| CAS Number | 1154278-17-7 |
| Appearance | White Powder |
| Storage | Room temperature, sealed, dry |
Core Reactivity and Synthetic Pathways
The strategic placement of the functional groups on this compound dictates its primary reaction pathways towards heterocyclic synthesis. The electron-withdrawing nitro group strongly activates the bromine atom at the adjacent position for nucleophilic aromatic substitution. This is typically the first step in a multi-step synthesis, followed by the reduction of the nitro group and subsequent cyclization.
Caption: Key synthetic transformations of this compound.
Application in Benzimidazole Synthesis
Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[1][2] The synthesis of substituted benzimidazoles from this compound is a robust and common application, typically proceeding through a three-step sequence.
Workflow for Benzimidazole Synthesis
Caption: Stepwise synthesis of benzimidazoles from the title compound.
Protocol 1: Synthesis of Methyl 2-(alkylamino)-5-fluoro-3-nitrobenzoate
This protocol details the nucleophilic aromatic substitution of the bromine atom with a primary amine. The choice of a high-boiling point polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) is crucial for facilitating the SNAr reaction, which often requires elevated temperatures.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., methylamine, 1.2 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or DMSO
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of this compound in NMP, add the primary amine and the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual NMP and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
-
Protocol 2: Reductive Cyclization to Form the Benzimidazole Ring
This protocol describes the conversion of the ortho-nitroaniline intermediate into the final benzimidazole product. The reduction of the nitro group is a key step, often achieved using reducing agents like sodium dithionite or catalytic hydrogenation.[1] The subsequent cyclization with a one-carbon source like formic acid or an aldehyde in the presence of an acid catalyst completes the heterocyclic ring formation.[2]
-
Materials:
-
Methyl 2-(alkylamino)-5-fluoro-3-nitrobenzoate (1.0 eq)
-
Reducing agent: Sodium Dithionite (Na₂S₂O₄, 3-5 eq) or Iron powder with NH₄Cl
-
Solvent for reduction (e.g., DMSO, Ethanol/Water)
-
Cyclizing agent: Formic acid or an appropriate aldehyde (1.1 eq)
-
Water
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Microwave reactor (optional, can significantly reduce reaction times)[1]
-
Filtration apparatus
-
-
Procedure (One-Pot Method using Sodium Dithionite):
-
Dissolve the starting nitro compound in a suitable solvent like DMSO in a flask.
-
Add the appropriate aldehyde (if not using formic acid for the 2-unsubstituted benzimidazole).
-
Add sodium dithionite (3 equivalents) to the stirred solution.
-
Heat the reaction mixture. If using a microwave reactor, irradiate at a suitable power (e.g., 600 watts) for 5-15 minutes.[1] For conventional heating, stir at 80-100 °C until TLC/LC-MS indicates the consumption of the starting material.
-
After completion, pour the reaction mixture into cold water.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with water and dry thoroughly.
-
-
Purification:
-
The crude product can be recrystallized from a suitable solvent system, such as DMF/water or ethanol, to obtain the purified benzimidazole derivative.[1]
-
Application in Indazole Synthesis
Indazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[3][4] The synthesis of indazoles can be achieved from ortho-haloaryl compounds through cyclization reactions.
A plausible synthetic route towards a nitro-substituted indazole from this compound involves a reaction with hydrazine followed by an intramolecular cyclization, although specific literature for this exact substrate is sparse. The general principle involves the displacement of an ortho-halogen by hydrazine, followed by cyclization which can be promoted by heat or a catalyst. A subsequent deprotection or derivatization step might be necessary depending on the hydrazine used.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound also makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[7][8][9] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position, dramatically increasing the molecular diversity achievable from this starting material.
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can form a C-C bond.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling with a primary or secondary amine, providing an alternative to the SNAr pathway, often under milder conditions.
These cross-coupling strategies open up pathways to more complex heterocyclic systems where a specific substituent is required at the C2 position prior to the reduction and cyclization steps.
Conclusion
This compound is a highly functionalized and versatile building block for heterocyclic synthesis. Its predictable reactivity allows for the controlled, stepwise construction of complex molecules. The primary synthetic utility lies in its application towards benzimidazole synthesis via a robust SNAr-reduction-cyclization sequence. Furthermore, the presence of the bromine atom provides access to a vast chemical space through palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide demonstrate the power of this reagent and provide a solid foundation for its use in research, discovery, and the development of novel chemical entities.
References
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). EP1904481B1 - Process for preparing benzimidazole compounds.
-
Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Yurttaş, L., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2949. Retrieved from [Link]
-
AbacipharmTech. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). Retrieved from [Link]
-
Googleapis.com. (n.d.). (12) United States Patent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
PMC. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Quora. (n.d.). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Palladium-Catalyzed Reactions [mdpi.com]
Protocol for Suzuki coupling using "Methyl 2-bromo-5-fluoro-3-nitrobenzoate"
An Application Guide to Suzuki-Miyaura Cross-Coupling with Methyl 2-bromo-5-fluoro-3-nitrobenzoate
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists, particularly in the pharmaceutical and materials science industries.[1][2] Its widespread adoption is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity compared to other organometallic compounds.[2][3]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable substrate: This compound . This compound is an excellent candidate for C-C bond formation, featuring an electron-deficient aromatic ring due to the presence of strong electron-withdrawing nitro (-NO₂), fluoro (-F), and methyl ester (-CO₂Me) groups. These features make the aryl bromide particularly susceptible to the initial step of the catalytic cycle, oxidative addition, often leading to efficient coupling.[4] The products derived from this substrate are valuable intermediates in the synthesis of complex molecules for drug discovery and development.[5]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]
-
Oxidative Addition : The cycle begins with a palladium(0) complex, which inserts itself into the carbon-bromine bond of the this compound. This step, often the rate-determining one, oxidizes the palladium from Pd(0) to a Pd(II) species.[2][7] The electron-deficient nature of the aryl bromide substrate facilitates this process.[4]
-
Transmetalation : This step involves the transfer of the organic group (R') from the boronic acid (or its derivative) to the Pd(II) complex. This process requires activation by a base. The base reacts with the organoboron compound to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center, displacing the halide.[8][9][10]
-
Reductive Elimination : In the final step, the two organic groups (the aryl from the initial substrate and the R' group from the boronic acid) on the palladium(II) complex couple to form the desired biaryl product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst, which can then re-enter the catalytic cycle.[1][6]
Below is a visualization of this fundamental process.
Protocol Parameters: A Scientist's Guide to Optimization
The success of a Suzuki coupling hinges on the careful selection of several key parameters. Each component plays a critical role in ensuring high yield and purity.
Palladium Catalyst and Ligand Selection
The choice of catalyst is paramount. While numerous palladium sources can initiate the cycle, they are typically used in conjunction with phosphine ligands. These ligands stabilize the palladium center and modulate its reactivity.[1]
-
Palladium Precatalysts : Common choices include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), which is a pre-formed Pd(0) complex, and Pd(OAc)₂ or PdCl₂(dppf), which are Pd(II) sources that are reduced in situ to the active Pd(0) species.
-
Ligands : For electron-deficient aryl bromides, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings, or when using less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve reaction rates and yields.[8][11]
The Crucial Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[1] Two primary mechanistic pathways are proposed for its action:
-
Boronate Pathway : The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the organic group to palladium.[10]
-
Hydroxide/Alkoxide Pathway : The base can react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide complex, which then undergoes transmetalation with the neutral boronic acid.[9][10]
Commonly used bases include:
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are moderately strong bases suitable for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and can be particularly effective.
-
Phosphates (e.g., K₃PO₄): A strong base that is often effective when carbonates are not.
-
Hydroxides (e.g., NaOH, KOH): Strong bases that can be effective but may promote side reactions with sensitive functional groups.[10]
-
Fluorides (e.g., KF): Fluoride ions are believed to play a unique role in activating the boronic acid.[10]
For the target substrate, which contains a methyl ester, a moderately strong base like K₂CO₃ or K₃PO₄ is recommended to avoid potential hydrolysis of the ester group.
Solvent System
The solvent must solubilize the reactants to allow for an efficient reaction. Suzuki couplings are versatile and can be performed in various solvents.[4]
-
Aprotic Solvents : Dioxane, tetrahydrofuran (THF), and toluene are frequently used.[12]
-
Biphasic Systems : Often, a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is employed. The presence of water can aid in dissolving the inorganic base and facilitate the reaction.[1][3]
-
Polar Aprotic Solvents : Dimethylformamide (DMF) can also be used, particularly for less reactive substrates.[4]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Summary of Reaction Parameters
| Parameter | Recommended Reagent/Condition | Molar Equiv. | Notes |
| Aryl Halide | This compound | 1.0 | Limiting reagent. |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 | A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ | 0.03 - 0.05 | 3-5 mol %. A common and effective starting choice. |
| Base | K₂CO₃ (anhydrous) | 2.0 - 3.0 | A reliable and moderately strong base. |
| Solvent | 1,4-Dioxane / H₂O | 4:1 v/v | A standard biphasic system. Ensure solvents are degassed. |
| Temperature | 80 - 100 °C | N/A | Typical heating range to drive the reaction to completion.[6] |
| Reaction Time | 4 - 12 hours | N/A | Monitor progress by TLC or LC-MS. |
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[5]
-
Solvent Addition : Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Degassing can be achieved by bubbling the inert gas through the solvents for 15-20 minutes prior to addition.[5][6]
-
Catalyst Addition : Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.) to the stirring reaction mixture.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for the specified time (4-12 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).[5]
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure biaryl product.[6]
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the derivatization of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of biaryl compounds. The protocol described herein offers a robust starting point that can be further optimized to meet the specific demands of various coupling partners, paving the way for advancements in medicinal chemistry and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15167–15180. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. Available at: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2010). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]
-
ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available at: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 2-bromo-5-fluoro-3-nitrobenzoate in the Synthesis of Biologically Active Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. Methyl 2-bromo-5-fluoro-3-nitrobenzoate has emerged as a highly valuable and versatile building block in medicinal chemistry. Its trifunctionalized aromatic ring, featuring strategically positioned bromo, fluoro, and nitro substituents, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, complete with detailed protocols for its application in the synthesis of biologically active molecules, including kinase and PARP inhibitors.
The inherent reactivity of the functional groups in this compound allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex heterocyclic systems. The electron-withdrawing nature of the nitro and ester groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be readily reduced to an amine, opening up a plethora of possibilities for further functionalization, such as the formation of benzimidazoles and other nitrogen-containing heterocycles.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is crucial before undertaking any synthetic work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFNO₄ | [1][2] |
| Molecular Weight | 278.03 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 78-80 °C | [3] |
| Boiling Point | 279 °C (predicted) | [3] |
| Density | 1.742 g/cm³ (predicted) | [1] |
| Solubility | Soluble in chloroform, DCM, ethyl acetate, DMSO, and acetone. Slightly soluble in water. | [4][5] |
| Storage | Store at room temperature in a tightly sealed, dry container. | [1] |
Safety and Handling Precautions:
While not classified as a hazardous substance, standard laboratory safety practices should be strictly followed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily derived from three key transformations: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide leaving groups. The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: General Procedure for SNAr with Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine. The regioselectivity of the substitution (displacement of bromine vs. fluorine) can be influenced by the nature of the nucleophile and the reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 2.0 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the amine, and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature or heat as required (typically 50-100 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a C-C bond with a wide variety of organoboron reagents.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, which is a crucial step in the synthesis of many heterocyclic scaffolds, such as benzimidazoles.
Protocol 3: Nitro Group Reduction to an Amine
This protocol outlines a standard procedure for the reduction of the nitro group using catalytic hydrogenation.
Materials:
-
Substituted nitrobenzoate (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %) (5-10 mol% Pd)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (Hydrogen gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the nitro compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can often be used in the next step without further purification.
Application in the Synthesis of Biologically Active Molecules
The strategic combination of the aforementioned transformations allows for the synthesis of a wide range of biologically active compounds.
Case Study: Synthesis of a Benzimidazole Kinase Inhibitor Scaffold
Benzimidazoles are a common scaffold in many kinase inhibitors. The following workflow illustrates a general strategy for the synthesis of a 2-substituted benzimidazole starting from this compound.
Caption: Synthetic workflow for a substituted benzimidazole from this compound.
Protocol 4: Synthesis of a 2-Aryl-benzimidazole Derivative
This multi-step protocol combines the previously described transformations to construct a benzimidazole core.
Step 1: Nucleophilic Aromatic Substitution
-
Follow Protocol 1 to react this compound with a suitable primary amine (e.g., benzylamine).
Step 2: Nitro Group Reduction
-
Take the product from Step 1 and follow Protocol 3 to reduce the nitro group to an amine, yielding a diamino-benzoate intermediate.
Step 3: Cyclocondensation to form the Benzimidazole Ring
-
Dissolve the diamino-benzoate from Step 2 (1.0 equiv) and an appropriate aldehyde (e.g., benzaldehyde, 1.1 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction may be complete in a few hours or may require overnight heating.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile building block for the synthesis of biologically active compounds. Its unique substitution pattern allows for a range of selective chemical transformations, providing access to complex molecular scaffolds. The protocols outlined in this guide serve as a practical starting point for researchers engaged in drug discovery and medicinal chemistry, enabling the efficient synthesis of novel compounds for biological evaluation. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- [Link to a relevant safety d
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Retrieved from [Link]
-
Megawide Chemical. (n.d.). High Quality Methyl 2-Bromo-5-Nitrobenzoate CAS 6942-36-5 for Organic Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate (C8H5BrFNO4). Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Retrieved from [Link]
-
NIH. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC. Retrieved from [Link]
-
NIH. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in "Methyl 2-bromo-5-fluoro-3-nitrobenzoate" synthesis
Welcome to our dedicated technical support guide for the synthesis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate. This valuable intermediate is crucial in various research and development pipelines, but its synthesis can present challenges, often resulting in suboptimal yields. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic rationale behind procedural choices to empower you to diagnose and resolve issues effectively.
Section 1: Understanding the Synthetic Landscape
Before troubleshooting, it's essential to understand the strategic options for synthesizing the target molecule. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. The fluorine and bromine atoms are ortho, para-directing activators (though deactivating overall due to induction), while the methyl ester and nitro groups are strong meta-directing deactivators.[1][2] Success hinges on leveraging these electronic effects.
Two primary synthetic routes are commonly considered, each with its own set of challenges.
Sources
Technical Support Center: Optimization and Troubleshooting for the Suzuki Coupling of Methyl 2-bromo-5-fluoro-3-nitrobenzoate
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-5-fluoro-3-nitrobenzoate . This substrate presents a unique set of challenges due to its electronic and steric profile. Our goal is to equip you with the expert knowledge and practical protocols necessary to navigate these challenges and achieve high-yield, reproducible results.
The core difficulty in coupling this substrate arises from the significant steric hindrance around the C-Br bond, which is flanked by a nitro group and a methyl ester. While the strong electron-withdrawing nature of the nitro, fluoro, and ester groups activates the aryl bromide towards oxidative addition, this electronic advantage is often counteracted by the steric impediment.[1][2][3] Success hinges on selecting a catalytic system robust enough to overcome this steric barrier while tolerating the functional groups present.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is failing or resulting in very low yields. What are the primary factors to investigate?
A1: Low yields with this substrate typically trace back to one of four key areas:
-
Inefficient Oxidative Addition: The steric bulk ortho to the bromine is the most likely culprit, preventing the palladium catalyst from efficiently inserting into the C-Br bond. Your choice of ligand is critical to overcoming this.[4][5]
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to catalyst decomposition and the formation of palladium black.[6][7]
-
Slow Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium center can be sluggish. This step is highly dependent on the choice of base and solvent.[8][9]
-
Reagent Instability: The boronic acid coupling partner may be degrading through side reactions like protodeboronation before it can participate in the catalytic cycle.[8][10]
Q2: How do the electron-withdrawing groups (nitro, fluoro, ester) on my substrate affect the reaction?
A2: The electron-withdrawing groups (EWGs) make the aryl bromide electronically "activated." They decrease the electron density at the carbon bearing the bromine, which generally facilitates the oxidative addition step—often the rate-limiting step in the Suzuki cycle.[1][3] In this case, the electronic effect is favorable, but the primary challenge remains overcoming the steric hindrance caused by the ortho-substituents.
Q3: Which palladium catalyst and ligand system should I choose as a starting point?
A3: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[11] You require a catalytic system featuring a bulky, electron-rich ligand that promotes both oxidative addition and the final reductive elimination step.[10][12] Excellent starting points are:
-
Buchwald Ligands: Use a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a biaryl monophosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are specifically designed for challenging couplings.[11][13]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also highly effective for sterically demanding reactions and offer great stability.[4][14]
Q4: What is the optimal base for this substrate, considering the ester functionality?
A4: The base is critical for activating the boronic acid for transmetalation.[15] Given the presence of a methyl ester, which is sensitive to hydrolysis, strong aqueous bases like NaOH or KOH should be avoided. Milder, non-nucleophilic bases are strongly recommended:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice for difficult couplings, providing sufficient basicity without promoting significant ester hydrolysis.[8][11]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results in challenging cases, though it is more costly.[11]
-
Potassium Fluoride (KF): A very mild base that can be effective, particularly if the boronic acid partner is prone to decomposition.[15]
Troubleshooting Guide: Problem-Specific Solutions
Problem 1: Low to No Conversion of this compound
This is the most common issue, directly pointing to a problem within the catalytic cycle.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Formation of Side Products
Observing new spots on your TLC or peaks in your LC-MS that are not starting material or product indicates side reactions are occurring.
-
Side Product: Protodeboronation (Boronic acid replaced by -H)
-
Causality: This side reaction consumes your boronic acid partner and is often promoted by excess water or overly harsh basic conditions.[8]
-
Solutions:
-
Use Anhydrous Conditions: If protodeboronation is severe, switch to strictly anhydrous solvents and use a base like K₃PO₄ which has some solubility in organic solvents.[8]
-
Use a Milder Base: Consider switching from K₃PO₄ to KF.[15]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. MIDA boronates are particularly robust and release the boronic acid slowly under the reaction conditions.[16]
-
-
-
Side Product: Homocoupling of Boronic Acid (Ar-B(OH)₂ → Ar-Ar)
-
Causality: This is almost always caused by the presence of oxygen, which can mediate the homocoupling and deactivate the Pd(0) catalyst.[7][10]
-
Solution: Improve your degassing technique. Purge the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst. Ensure the reaction is maintained under a positive pressure of inert gas throughout.[17]
-
-
Side Product: Hydrodehalogenation (Ar-Br → Ar-H)
-
Causality: The aryl bromide is reduced to the corresponding arene. This can happen if a hydride source is present, which can be transferred to the palladium complex, followed by reductive elimination.[10]
-
Solution: This is less common but can occur. Ensure solvents are pure. If using an alcohol-based solvent, switch to an aprotic solvent like dioxane or toluene.
-
Optimization of Reaction Conditions
For a challenging substrate like this compound, systematic optimization is key. The following table provides recommended starting conditions and parameters to screen.
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale & Reference |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Use air-stable pre-catalysts (e.g., XPhos Pd G3) for better reproducibility. | Pre-catalysts ensure efficient generation of the active Pd(0) species.[7][17] |
| Ligand | SPhos or XPhos (1.1 - 1.2 eq. relative to Pd) | Screen other bulky ligands like RuPhos or consider NHC ligands. | Bulky, electron-rich ligands are essential for overcoming the steric hindrance in both oxidative addition and reductive elimination.[4][10][11] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Screen Cs₂CO₃ for potentially higher yields. If ester hydrolysis is an issue, try KF. | A strong, non-nucleophilic base is required for efficient transmetalation without degrading the substrate.[8][11][15] |
| Solvent | 1,4-Dioxane or Toluene (0.1 - 0.2 M) | Screen other ethereal solvents like 2-MeTHF. A small amount of H₂O (e.g., 10:1 ratio) can accelerate transmetalation. | Solvent choice affects reagent solubility and the rate of key catalytic steps.[8][18] |
| Temperature | 100-110 °C | Screen temperatures from 80 °C to 120 °C. | Higher temperatures are often needed to overcome the activation energy for sterically hindered substrates, but excessive heat can cause degradation.[8] |
| Boron Source | Arylboronic Acid (1.2 - 1.5 equiv) | If protodeboronation is observed, switch to the corresponding pinacol (Bpin) or MIDA boronate ester. | Boronate esters offer greater stability compared to boronic acids, minimizing decomposition.[16] |
Illustrative Catalytic Cycle & Experimental Workflow
Understanding the fundamental mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][12]
General Starting Protocol
This protocol is a starting point and should be optimized based on your specific boronic acid partner.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6][17]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).[8]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
By applying these principles and systematically troubleshooting, you can develop a robust and high-yielding protocol for the Suzuki coupling of this challenging yet valuable synthetic intermediate.
References
- Vertex AI Search, "Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis", Accessed: 2024-10-27,
- Benchchem, "Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Benchchem, "A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid", Accessed: 2024-10-27,
- Organic Chemistry Portal, "Suzuki Coupling", Accessed: 2024-10-27,
- Chemistry LibreTexts, "Suzuki-Miyaura Coupling", Accessed: 2024-10-27,
- Benchchem, "Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings", Accessed: 2024-10-27,
- Asian Journal of Advanced Basic Sciences, "Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review", Accessed: 2024-10-27,
- World Wide Journal of Multidisciplinary Research and Development, "Recent Advances in the development of Suzuki Miyaura Coupling Reactions", Accessed: 2024-10-27,
- Organic Chemistry Portal, "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide", Accessed: 2024-10-27,
- National Center for Biotechnology Information, "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014", Accessed: 2024-10-27,
- ACS Publications, "Cross-Coupling Reactions of Nitroarenes", Accessed: 2024-10-27,
- PubMed, "Cross-Coupling Reactions of Nitroarenes", Accessed: 2024-10-27,
- MDPI, "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents", Accessed: 2024-10-27,
- Reddit, "Diagnosing issues with a failed Suzuki coupling?", Accessed: 2024-10-27,
- ResearchGate, "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.", Accessed: 2024-10-27,
- RSC Publishing, "Pd/NHC-catalyzed cross-coupling reactions of nitroarenes", Accessed: 2024-10-27,
- Benchchem, "Troubleshooting difficult Suzuki couplings with substituted boronic acids", Accessed: 2024-10-27,
- Benchchem, "Troubleshooting failed Suzuki coupling with electron-rich aryl halides", Accessed: 2024-10-27,
- Benchchem, "Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5", Accessed: 2024-10-27,
- Sigma-Aldrich, "Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction", Accessed: 2024-10-27,
- Chemistry LibreTexts, "2.6: Suzuki-Miyaura Coupling", Accessed: 2024-10-27,
- Andrew G Myers Research Group, "The Suzuki Reaction", Accessed: 2024-10-27,
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this key chemical intermediate. Our goal is to provide practical, in-depth solutions grounded in established chemical principles to help you troubleshoot and optimize your experimental workflow.
Troubleshooting Guide: Common Side Reactions & Issues
This section provides a question-and-answer formatted guide to directly address specific issues that may arise during the synthesis of this compound.
Question 1: My nitration of 3-bromo-5-fluorobenzoic acid is producing multiple products, leading to a low yield of the desired 2-nitro isomer. What's happening and how can I improve selectivity?
Answer:
This is a common issue stemming from the directing effects of the substituents on the aromatic ring. In 3-bromo-5-fluorobenzoic acid, you have three substituents: a bromine atom, a fluorine atom, and a carboxylic acid group. Both halogens (Br and F) are ortho-, para-directing groups, while the carboxylic acid is a meta-directing group.
Causality of Side Reactions:
The nitration of 3-bromobenzoic acid is influenced by the directing effects of the bromine atom, which is a deactivating but ortho/para-directing group.[1] This can lead to the formation of undesired isomers. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions ortho and para to the halogens.
-
Desired Product: Nitration at the C2 position gives 2-bromo-5-fluoro-3-nitrobenzoic acid.
-
Potential Side Product (Isomer): Nitration can also occur at the C4 position, ortho to the fluorine and para to the bromine, yielding 4-bromo-5-fluoro-2-nitrobenzoic acid. The electronic effects of both halogens can activate this position.
-
Dinitration: Harsh reaction conditions (high temperature, excess nitrating agent) can lead to the introduction of a second nitro group, resulting in dinitrated products. A patent describing the nitration of a similar compound, 5-fluoro-2-methylbenzoic acid, notes the formation of a dinitro derivative as a significant by-product.[2]
Troubleshooting Protocol:
To enhance the regioselectivity for the desired 2-nitro isomer, precise control over reaction conditions is critical.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature, typically 0-10°C, during the addition of the nitrating agent. | Nitration is an exothermic reaction. Lower temperatures suppress the rate of reaction at less favored positions and reduce the likelihood of dinitration. For the nitration of methyl benzoate, keeping the temperature between 5-15°C is crucial to avoid a drop in yield and the formation of impurities like dinitrobenzoic esters and nitrophenolic compounds.[3] |
| Nitrating Agent | Use a carefully measured amount of the nitrating mixture (commonly nitric acid in sulfuric acid). A slight excess (e.g., 1.1-1.2 equivalents) of nitric acid is often sufficient. | Using a large excess of the nitrating agent increases the concentration of the nitronium ion, which can lead to over-nitration (dinitration). |
| Addition Rate | Add the nitrating agent slowly and dropwise to the solution of the benzoic acid derivative in sulfuric acid. | This ensures that the heat generated from the reaction can be effectively dissipated, preventing localized temperature spikes that can promote side reactions. |
| Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Quench the reaction as soon as the starting material is consumed to a satisfactory level. | Prolonged reaction times, even at low temperatures, can allow for the slow formation of undesired isomers and other by-products. |
A general procedure for nitration involves dissolving the starting material in concentrated sulfuric acid, cooling the mixture, and then slowly adding the nitrating agent.[4]
Question 2: During the esterification of 2-bromo-5-fluoro-3-nitrobenzoic acid with methanol, I'm observing incomplete conversion and the presence of a persistent starting material spot on my TLC. How can I drive the reaction to completion?
Answer:
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process. The presence of water, either from wet reagents or as a reaction byproduct, can shift the equilibrium back towards the starting materials, leading to incomplete conversion.[5]
Causality of Incomplete Reaction:
The equilibrium nature of the Fischer esterification is the primary cause of incomplete conversion. To favor the formation of the methyl ester, the equilibrium must be shifted to the right. This can be achieved by either using a large excess of one of the reactants (typically the alcohol) or by removing the water as it is formed.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Reagent Purity | Ensure that the 2-bromo-5-fluoro-3-nitrobenzoic acid is completely dry. Use anhydrous methanol as the solvent and reagent. | The presence of water will inhibit the forward reaction.[5] |
| Excess Methanol | Use a significant excess of methanol. It can serve as both the reactant and the solvent. | According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. |
| Catalyst | Use a strong acid catalyst such as concentrated sulfuric acid or thionyl chloride.[4][6] | The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. |
| Water Removal | If practical for the scale of your reaction, consider methods for azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene. A patent for esterifying nitrobenzoic acids suggests using an entraining liquid with a boiling point above 100°C to facilitate azeotropic distillation of water.[7] | Actively removing the water byproduct will continuously shift the equilibrium towards the formation of the ester. |
| Reaction Time & Temperature | Reflux the reaction mixture for an adequate amount of time. Monitor the reaction progress by TLC or another suitable method to determine the point of maximum conversion. A typical procedure involves heating at 70°C for several hours.[6] | Higher temperatures increase the reaction rate, but prolonged heating can also lead to decomposition or other side reactions. |
A common procedure involves dissolving the carboxylic acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture at reflux.[5][8]
Question 3: My final product, this compound, appears as a yellow or brown oil/solid, and my NMR spectrum shows some impurities. What are the likely side products and how can I purify my compound?
Answer:
Discoloration and the presence of impurities in the final product can arise from several sources, including residual starting materials, isomeric byproducts from the nitration step, or decomposition products.
Potential Impurities and Their Origin:
-
Isomeric Ester: Methyl 4-bromo-5-fluoro-2-nitrobenzoate, formed from the isomeric acid produced during nitration.
-
Unreacted Starting Material: 2-bromo-5-fluoro-3-nitrobenzoic acid, if the esterification was incomplete.
-
Hydrolysis Product: The ester can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic conditions in the presence of water during workup.[9][10]
-
Dinitrated Species: If dinitration occurred during the nitration step.
-
Nitrophenolic Compounds: These can form at elevated temperatures during nitration.[3]
Purification Protocol:
| Method | Procedure | Application |
| Recrystallization | Dissolve the crude product in a minimum amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly. The pure product should crystallize out, leaving the more soluble impurities in the mother liquor.[11] | Effective for removing small amounts of impurities from a solid product. The choice of solvent is crucial. |
| Column Chromatography | Use silica gel column chromatography with an appropriate eluent system, such as a mixture of petroleum ether and ethyl acetate.[4][6] | This is a highly effective method for separating the desired product from isomers and other byproducts with different polarities. |
| Aqueous Wash | During the workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities like unreacted carboxylic acid. This should be followed by a brine wash.[8] | Useful for removing acidic starting materials or hydrolysis byproducts. |
Workflow for Synthesis and Purification:
Caption: A typical workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction?
A1: Sulfuric acid serves two primary roles in the nitration of aromatic compounds. First, it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[12][13][14] The nitronium ion is the actual species that attacks the benzene ring. Second, sulfuric acid acts as a solvent for the reaction.
Q2: Can I use a different brominating agent for the synthesis of the starting material, 3-bromo-5-fluorobenzoic acid?
A2: While the specific synthesis of this compound starts from 3-bromo-5-fluorobenzoic acid, if you were synthesizing this precursor, various brominating agents could be used. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common choice for the bromination of deactivated aromatic rings.[4][6] Another option could be using liquid bromine with a Lewis acid catalyst, although this can be less selective.
Q3: Why is the nitro group introduced at the 3-position relative to the carboxylic acid group?
A3: The carboxylic acid group is a deactivating, meta-directing group. This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic substitution, and directs incoming electrophiles to the positions meta to it (C3 and C5). The halogens are ortho-, para-directing. The final position of substitution is a result of the combined directing effects of all substituents. In the case of 3-bromo-5-fluorobenzoic acid, the C2 position is ortho to the bromine and meta to the carboxylic acid, making it a plausible site for nitration.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A4: For monitoring the reaction progress, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis during the reaction or for final product characterization, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable. To confirm the structure of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential, as it provides detailed information about the chemical environment of the atoms in the molecule.[13] Mass Spectrometry (MS) can be used to confirm the molecular weight of the product.
Visualizing the Troubleshooting Logic:
Caption: A decision-making flowchart for troubleshooting common issues in the synthesis.
References
- Quora. (2021, January 27).
- Cox, R. A., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2853-2863.
- Abas, S. N. A. (2016).
- Perosa, A., & Selva, M. (2003).
- Marlier, J. F., & O'Leary, M. H. (1986). Heavy-atom isotope effects on the acid-catalyzed hydrolysis of methyl benzoate. The Journal of Organic Chemistry, 51(10), 1877-1881.
- Guidechem. (n.d.).
- ChemicalBook. (n.d.).
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- ChemicalBook. (n.d.).
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
- Quora. (2016, July 4).
- Filo. (2024, October 27).
- Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzoic acid.
- PubChem. (n.d.). 2-bromo-5-fluoro-3-nitrobenzoic acid (C7H3BrFNO4).
- MySkinRecipes. (n.d.).
- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
- Chemistry LibreTexts. (2020, June 21). 4.
- The Organic Chemistry Tutor. (2018, May 8).
- ResearchGate. (2015, December 3).
- Malmesbury Education. (2022, January 20).
- Anasazi Instruments. (n.d.).
- Google Patents. (1976).
- MySkinRecipes. (n.d.). 3-Bromo-5-fluorobenzoic acid.
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
- ChemicalBook. (2025, July 24). 3-Bromo-5-fluorobenzoic acid | 176548-70-2.
- MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
- Quora. (2018, May 3).
- ChemScene. (n.d.).
- ResearchGate. (2025, August 6). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
- The Cynical Chemist. (2022, April 22). EAS (SEAr)
- Truman State University. (2017).
- Royal Society of Chemistry. (n.d.).
Sources
- 1. Nitration of 3-bromobenzoicacid give what product? | Filo [askfilo.com]
- 2. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 8. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aiinmr.com [aiinmr.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Method Development and Troubleshooting for Methyl 2-bromo-5-fluoro-3-nitrobenzoate Analysis
An exceptional guide to developing and troubleshooting an HPLC method for the analysis of "Methyl 2-bromo-5-fluoro-3-nitrobenzoate." This document is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions in a comprehensive, user-friendly format.
Welcome to the technical support center for the HPLC analysis of this compound. As a substituted aromatic compound with multiple functional groups, this analyte presents unique challenges and considerations for chromatographic method development. This guide is structured to provide you with a foundational understanding, actionable protocols, and robust troubleshooting strategies to ensure the development of a precise, accurate, and reliable HPLC method.
Section 1: Understanding the Analyte - Physicochemical Profile
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate its behavior in a chromatographic system and inform our initial choice of column, mobile phase, and detection parameters.
This compound is a moderately non-polar molecule due to its benzene ring and methyl ester group. The presence of electronegative bromo, fluoro, and nitro groups contributes to its polarity and, critically, its UV absorbance. Its structure suggests good solubility in common reversed-phase organic solvents like acetonitrile and methanol.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₈H₅BrFNO₄ | --- |
| Molecular Weight | 278.03 g/mol [1] | Important for mass spectrometry if used as a detector. |
| Structure | Halogenated Nitroaromatic Ester | Suggests a reversed-phase (RP) HPLC mode is most appropriate. |
| Polarity | Moderately non-polar / Hydrophobic | A C18 or Phenyl-Hexyl column is a suitable starting point.[2] |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO; Slightly soluble in water.[3] | Acetonitrile or methanol are excellent choices for the organic component of the mobile phase and as a sample diluent. |
| UV Chromophore | Nitroaromatic System | Strong UV absorbance is expected. Nitroaromatic compounds typically exhibit strong absorption in the 200-300 nm range.[4] |
Section 2: Frequently Asked Questions (FAQs) - Method Development Starting Points
This section addresses the most common initial questions when setting up an analysis for a new compound like this compound.
Q1: What is the best starting column for this analysis?
A1: For a moderately non-polar compound, a C18 (ODS) column is the industry-standard starting point due to its versatility and robust hydrophobic interactions. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size is recommended for initial development. Alternatively, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be advantageous for separating it from structurally similar impurities.[2]
Q2: What mobile phase composition and gradient should I begin with?
A2: A good starting point is a simple reversed-phase gradient using Acetonitrile (ACN) and water. ACN is often preferred over methanol for nitroaromatic compounds as it can provide sharper peaks and lower backpressure. Incorporating a small amount of acid, such as 0.1% formic acid, in the aqueous phase is highly recommended to ensure consistent peak shapes by suppressing the ionization of any residual silanol groups on the column packing.[5]
A generic scouting gradient would be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
This broad gradient will help determine the approximate elution time of the analyte and serve as a basis for optimization.
Q3: What is the optimal detection wavelength?
A3: The nitroaromatic functional group provides a strong chromophore.[6] A UV detector is ideal. Based on typical spectra for these compounds, 254 nm is an excellent and robust starting wavelength that generally provides a strong signal. For final method optimization, it is best practice to determine the wavelength of maximum absorbance (λ-max) by running a UV scan of the analyte standard using the HPLC's photodiode array (PDA) detector.
Q4: How should I prepare my sample and standards?
A4: The primary goal of sample preparation is to dissolve the analyte in a solvent that is compatible with the mobile phase to avoid peak distortion.[7]
-
Solvent Selection: Prepare stock solutions in 100% Acetonitrile or Methanol.
-
Working Standard/Sample Preparation: Dilute the stock solution to the desired concentration using a solvent mixture that is weaker than or equal in elution strength to the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water). Injecting the sample in a solvent much stronger than the mobile phase can lead to peak fronting and broadening.[8]
-
Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column and system.[9]
Section 3: Detailed Experimental Protocols
Protocol 1: Initial HPLC Method Conditions & Workflow
This protocol outlines the steps for setting up and running the initial experiment.
-
System Preparation:
-
Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Use HPLC-grade solvents.
-
Degas the mobile phases thoroughly to prevent air bubbles.[10]
-
Install a C18, 4.6 x 150 mm, 5 µm column.
-
Purge the pump lines with the respective mobile phases.
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Dilute this stock to a working concentration of ~20 µg/mL in 50:50 Acetonitrile:Water.
-
-
Sequence Setup:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
Set the UV detector to 254 nm.
-
Program the gradient as outlined in the FAQ section (10-90% B over 20 minutes).
-
-
Execution & Analysis:
-
Inject a blank (diluent) first to ensure the system is clean.
-
Inject the working standard.
-
Evaluate the resulting chromatogram for retention time, peak shape, and signal-to-noise ratio.
-
Caption: HPLC Method Development Workflow.
Protocol 2: System Suitability Testing (SST)
Before any sample analysis, SST must be performed to verify that the chromatographic system is adequate for the intended analysis. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in various regulatory guidelines.[11][12]
-
Procedure: Make five replicate injections of a working standard solution (~20 µg/mL).
-
Acceptance Criteria: The results should meet the criteria outlined in the table below.
| Parameter | Common Acceptance Criteria (ICH/USP) | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions. |
| Retention Time (%RSD) | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| Peak Area (%RSD) | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and performance. |
Section 4: Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common HPLC issues.[13]
Q: My peak is tailing severely (Tailing Factor > 2). What should I do?
A: Peak tailing is one of the most common issues, especially with compounds that have polar functional groups.[14] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[8]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: This is the most likely cause. Free silanol groups (Si-OH) on the silica packing can interact with your analyte.
-
Solution 1: Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with formic or phosphoric acid). This keeps the silanol groups protonated and non-ionized, minimizing interactions.[8]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most silanol groups. If you are using an older column, switching to a modern equivalent can solve the problem.
-
Solution 3: Use a Mobile Phase Additive: Adding a small concentration of a competitive base like triethylamine (TEA) can sometimes help, but this is less common with modern columns and can suppress MS signals if used.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute your sample and re-inject.[15]
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are properly swaged and connected with minimal tubing length.
-
Caption: Troubleshooting workflow for peak tailing.
Q: My retention times are drifting or shifting between injections. What's wrong?
A: Unstable retention times are a critical issue as they compromise peak identification and integration.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: This is a very common cause, especially when changing mobile phase composition or running a gradient.
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before the first injection and between runs.[13]
-
-
Mobile Phase Issues:
-
Composition Change: If preparing the mobile phase manually, small errors can lead to shifts. Volatilization of the more organic component can also occur.
-
Solution: Use an online mixer if available. Keep mobile phase bottles capped and prepare fresh mobile phase daily.[9]
-
-
Inconsistent pH: If the mobile phase pH is near the pKa of the analyte, small shifts in pH can cause large shifts in retention.
-
Solution: Buffer the mobile phase and operate at a pH at least 1-2 units away from the analyte's pKa.
-
-
-
Pump or Hardware Issues: Leaks in the pump, check valves, or injector can cause inconsistent flow rates.
-
Solution: Perform a system pressure test. Check for salt buildup (from buffers) on pump pistons and listen for any unusual noises. Check for leaks at all fittings.[10]
-
-
Temperature Fluctuations: Column temperature affects retention time.
-
Solution: Use a column thermostat and keep it at a constant temperature (e.g., 30 °C).
-
Q: I'm seeing baseline noise or ghost peaks in my chromatogram. How do I fix this?
A: A noisy or drifting baseline and the appearance of unexpected "ghost" peaks can interfere with the integration of your target analyte, especially at low concentrations.
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or water, or bacterial growth in unbuffered aqueous mobile phase, are common culprits.[15][16]
-
Solution: Use high-purity, HPLC-grade solvents and water. Prepare aqueous mobile phases fresh daily and filter them.[15]
-
-
System Contamination / Carryover: Residue from a previous injection may be eluting in the current run, appearing as a ghost peak.
-
Solution: Implement a robust needle wash protocol on the autosampler. Run blank injections after high-concentration samples. If necessary, flush the entire system and column with a strong solvent series (e.g., water, methanol, isopropanol, acetonitrile).
-
-
Detector Issues: A failing lamp in a UV detector can cause significant baseline noise. Air bubbles in the flow cell can cause sharp spikes.
-
Solution: Check the detector lamp energy or intensity through the system software. Ensure mobile phases are properly degassed to prevent bubbles.[10]
-
-
Leaking Fittings: A small leak anywhere in the system can introduce air and cause pressure fluctuations that manifest as a noisy baseline.
-
Solution: Systematically check all fittings for any signs of leakage.
-
Section 5: References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiSlWy6xXOfoq9R9qKty0g9M4N_LBHNBmJE9asOGjWvuvGTT6hx70OIC7-rPy1wq9kFmsUOFuNYOOVks5PSv10pnkKoAxhSDb2dkxAi4l_uNHaqNlJQvhPlvFee6i8k1jt7-I-WI4WWAhCrfrguJyxcuTKnh7dlnfFxoRCUCDpfDqQ0gwwp1_V3h1mpJbu8MrCJ44MuQ==]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from alwsci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIhIjzJj7jiPb5VqXyQVBU4-iaJLWF5CJ0JsJe4hSkP5dDJ7l4QWOENiLU7meeeJ_UEk-tSPCN7eNDknQ2cOvqL436Ay4wlX-psJQhuaNtYJpenmWtxZuPcd3x2-dG50VBhUOXiyWljeO8o0ZyCzlFVXyf57F4qvfu0ATRUcxmd_YdaErMNkh2GbIeYe5xIJW-_g==]
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from uHPLCs.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC8DelebNR3_c7dpXfZZMj2GnOtSQgYMUs-XHOnuFJJfxDc1ISjUUJXhqQrgiNvT_kSqpIJentYLsAg6n909xjp89xMI7QOSaJNIedNSykOCCxl8Fsu6SxtRLUf4bQAgkmRWJSnP3sUHaiXLtvVKfKlpSdv_BoRheaEK82PH8=]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from mastelf.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxJW4k3u34aQhHsVUsdo1Yd5wTEZQ2YFwbrc23t46Q79hT1VxVWhFKIydtzTzglcB-VtLGMBvBlswo1K_LADBSu1QUGlHx0HaSwz5Kqc0W8zUcEl89otjdrO3lggvb2omX-GwzW31nnlnVpF7rSXS78xof32gMxZRzgr06ulPOROQLQrg9LDTKDbFgNLioGaR3DA==]
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from microsolvtech.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwa1Pf8CHuq2OqGLRnyGx6RpjrX4lTkzriYi68pZCZ0qj06pWWxXi1jps-gUK8tJNZOPCX8N5DzxMixAstHoMfD3ZJTxL-gs3EpO8wpwR9VXhxoDP-uh1fMoGGAA5UDjeBwOZ9CZs=]
-
Tyagi, A., et al. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhlreEqsIHn0w8LaoMao9Q3t75Q0cgO5mYQJNR29x3NRRQNcfaPthpFWCd942IAN90JaYtG3Y24vq0xEB92WUqG8oNt0STJfLwY3mKN9sTnqr04icvHv8w6jFL_vxiPWN1BcUZ0nx3Cguip_aoY91_rJ3D8a4qHjOYHUpQzVveSh2PvcQXZoW1R9oJ0p6MDBq8REPgfMWMlJbsqqytfI95bzPGmZV32ACjF1WNNr3dM7duDiwTsrZbQP2s8JEonGG3Ww=]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgbzHkDWDKnEt-gpAfO0mZ1u7WeA2yISx3BEQg3nBIlsQH5kbIeQC_4bgOkRuVyxVXC8hBHElo2SXwcEYRX3V4aLaE1Sks3eGLT6J3fkoen2FUg4EkcG1W_MZ8D3YPj57iAMbI]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxv7ujji0TsBduJGp9KKdULujGMyJQ4flQeBBDmZ0qYDOwumU9ToBl1Z42qX-TQ3NweDhHQ4RCwFHKffHtu4jo91TZ7zbfqAdk0fumZNStoFWwoj_kfwCWZcsK8JWAhtvQz8_6UPK3udpDPMxbJMn1t-_pF5X-Gqs_Q_bgABRxSbsRKi1sXrzw_xGHZ5PMAv4ZicT-t9hFqxW0G1A=]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from pharmaguideline.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw9PMGUnvAHy4W-iiR8ZideN2WOgmBz_Cw8m8_3vWQt2xLbY_UF1TfPe3ZED78kSIZp0e6pCHnxYWpulnY90pg9WtseDvJ5sIBViKIi7fh_LzNBQr9sp4MdqwXvaS_dQ5UbnZntVUF2WiScFcCqqNHvp-9ODYJKhwRgu9ohjc=]
-
Asher, S. A., et al. (2009). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. SPIE Digital Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw5ok8nhB-IIUlhzxLuv7ZfhptPmGsF4Nq1tBRdnC8q1N9eLWKqgWao4PvfBR_i5GjPf3g2J29VYmXkxHgv0mlEHsADrHdu5ysnqXfzzyy_eGb9LAbUbpqx3y4OYMPFdspIGDYrpYsPPXbqfWPHJIySXpiSKmX4YnpxFLv9lG9CF_F1tSmQj4s2NwZnLFwiB7wY4CzuB6aXZ7DlTZZIQukHr6HFbYut3FnMyDTi4AyfXsoUjFL30LKrwKQsp8pHceKvn1u9v8n-b_QoHyYAVJoWL1Nk3M8v-Htt5L9s3M1r76Sh7Kuo4FItp-40avOPMqgr-Ss26p1wflw]
-
BenchChem. (2025, December). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Retrieved from BenchChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlKENUSm8bLa30ZgBMgwMfRWOUN3Owd5gy_diyNYsYmcYehpNs2YCDbtRtJeGuY15XJyzuCXqkNmJfBX11QcWMBrTqaexmLFj4NOYx8inHYE2UDk6qtAZx8NvgbOS_SL9Mp8RUyPwrjqeETkg48M3uhaWJ78ZlwM-vPT0_1dWB_nmw3WZxldS4MR4B7LFYiA6FCGdKEmunDZ9M6U6LYDVXWHWIfN8Lesg6TCeS1ms=]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from actascientific.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv5PHf2Gf4DFzm223hBnSGj48xUsAa2gEXp3P5zEixVHeGziaoE865Fy8sDwsUEBTNdIefdjaLrB3f-rtucHjASGkuh-AGm3bK9-Xv8ZC1snDQ5yURpPck7Ot3nxRlsvl2pQ9OAoKXJgPcO9ul9KUCE4Pu]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from scribd.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUc8mGwJyCbnNyw8BfkdH0Pi-rWKtS0EwgoiCCmIuYBh7pYfwdtMqdj42yhLPC1mN3GgDlaHdV8bmAtR-PqTxU7kgzoD4MXjV7eQ2ntuYbaHU8q3mTtqxqn8RL4I-BJ-QdoCYVp6dIeNFKrs7zWW-fv4x3hDSXYyYbQzIUMArDUZL4ixgz2hzad2syD8P2Tw21-N7jdo6a3SZBPCmjQXcQdTh3OcYKUxV3]
-
ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from researchgate.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWNKSHHveGhLuFttt3INjYXmC7_pg3unDZfF1GQRYIdXZCd7BuUCceFUtT_uO6qyUASorC1z2_up39DTV0WRBNilMjim5nsyT1oAUxoFg_1PSzR2x5FtJvQDccUvYfqHAbAexfX2Ft2Iuuut0fcaDNkes4BJGkprTiTaCx0F3AAveHQPQEPVj1cs1eSe0rnFCUdoyO9LpR6JQ4wPzNqbNZ7ui8HwTfDDxoWH0En3cT5AgXb_7YxnAPVvWQjLUE-jS1zw==]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Retrieved from myskinrecipes.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESP5Y9XPESdw_gN_3CfqWdeDVjvRzqpwIjy3VzJMTiXniaDiRwFwHrEkXFR1qP4F6reCdPysatZhht_dNh3WG-cWIgS8NK9GfvbScAGkcVz9zhjruhIxctDGe75CtX4vOadQ4QOWeZ_OrbLZDiwRji9SF2ILTrJliAoLPf6YnJtxR0_Xt2PS6f3t0lFkPPpSb2mnFRuuu3RIAJfyDHejBA4w3fSlPiq72NAof9EayhAWs=]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from pharmacores.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoHjU2zuYv268sHtvY3IoKUs-qyFK71p0hniinI4etLa2jeHH27X4v3g-1BlQ5n6JmjtSMXov6uEcXxC4AXk5xhKna_i197bbvYcGnk8BlzjfCiuNgwJk9HUQy2wudU9RTgrVYTg9j9hPIa9dYxeATmBmy7QaYNZzcRw==]
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0yyia_jRsOxSjaWJKb1Q3WoE7OVCT0bJgg-B6ndiRZNPuPcsmtBDpfHoc3io8lkbeIEAskOeSjxF4y7-0nxajRrGXD4s4E-LlQMzhyvaNqZs0n0GXDoPLJsI9HcGzv0z5HflKz1RQKEydr0E=]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from altabrisagroup.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHXUfGcA0tWZHkUEgigt8W_fYXt6AeO9cXhgdi5V6jzB1LBsMckocnAwz1AZZ12RQjDXjJ-uB3mjhimUoC0CJa0hGm4KaCrpVeYDAE9V7TUCK73NZTvkcakQgjTiXaxBndSRGiP6YIfBC6ckhtzFAYdtukic9FydOCORwA6d15Lv1Q]
-
PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTx7ejfxd2ue3vmYx8JeQTQCGs9TnEw66XPEsx_NM33kMz07_CFV3fg7fTyuGGDwG0ybRfAybNTVDTRYsY6wxZ6smG2bBhzzvkf_rNsxmuxZ0DhI315KFSTcHK-K5wKMYTvd9QFQ-wkStngdWzap8dmpAZbJF7K134ipyVKNtmnDE18d5cMyYuRDVzkw==]
-
PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6VC--ixLSp0DhPclwWuvS6unVjOi12XdRIJcd7T5-SD5IaCi4i4Y-pThy-k7ZWOmSeysWtg1WVXLY5MMRhL05XeLegE0S8PYNYjlAo6XKgmXBncYC8LEN_q21CqDao_zr_kt_DUH3MTqGTIO2lxu7SAZr_jJJjhNMfRQF9Z-KvulKYocgjmFj6BtKVQ==]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDU4ZPrB_gocPr4nzX6-Xn262B0_-FoNJ8OlgwDCy4-ZNaCqFjliq4dCzCIW9B3DQSq0qoU3tmBsVMEWSk5uqp13pJjmxZfZcoWFRYkoEJ88HFURtKPXd1KhcJsS3lN8ofQ4faVqeQrD_QrNUEn9czgXJu8VM=]
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECTIN-wNxuiZDcdXuCkZkvVKNnYd-Dg16MK6vqVl6SJ3rjoChdJHXBslzkthAT-QD6NwkUs5xmkBQWpfYqwO4yzlGIMMObGMpNkqcbyh60-nlebImlZc-msaRwu1ynF9XoECnf83RZItgmbx_gKJmRZxosEP7kuKLO1tsE0yBFTQpVTxXqBc9bmDYzpFvqr9nkzVKri8ekPgfwn7UCKw2JiiAeaRbpuhe9lHdbEDd_bqh9r43nWLI7H0J4DaZB2lByj9D8UVqHqg==]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from drawell.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyo8SwBi-S42wsPV6oUCw57u_DPDFwqJR0_Br31LJM7aU7Q8Y4TFsof2FimFp7WT7VAVV4mZoXakdrKAsBgvZR_38te9w_-bowxm_HI9kdgcn4nKafjytFLJS_F2b-63T1VZR41drKgYKJoZds4a3W66D83TZTZbBLzqRt3ztuoqKrOGzBuPVDjimiuUZDyGOuJz_aYuCBxQ==]
-
International Journal of Creative Research Thoughts. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuMLsyWtLmS7uQYP10G5zbK33EciK0QoWez5fCIoqf7ay6qunfs0QPPos1EVFnsnfsMd3BH1ShmgWtc7QBKbo6mVb_hIuSf-1kqfZOff6ZziD9nooTQiA9gnwU4wCjlruLumyLUiQ2STeYBoR7IsYl4WDZWlqLggMrvX3tVs03KrkYHBg8xLkemEpXqY_WDGqr0_ebLcBEz66w9wxTsuiGe8vXtPUiiaFj3NrjIPU7BaOPW-E7jE-shLEgrQesnNL2IN7muA==]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from atsdr.cdc.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4UzLKc-cfPV8F12H812zfg2pDsA6ESmrDE3kW_WnMuLzdVK5H58hbLYsBkzBFAW_Aa0hmwyQE5Br0ouoxEyYupqiuEt5oOBaZINHzgXGaUhKkIVDX73f1uSLrc38Q5hh9dynkc84sR2xgpoI=]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from microsolvtech.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOC_-RJ5VflmM6PqSmEnj1S2jCA1zZYpkSGfSe8LjLA7BorDMuVPRdBxn0cstSIBDcLr3D_Qx5p68uWPos-FZv8QxnbkGJdpj2d-0nmIk8o-YUYlmvHQ3lTRTyk2swOEO5BuBJQQjd8BnnPKr3axctCPWRVboYFsfyflgUyv0-uh91uQ2KO6-BYEK9S8KsP5RUqBUrflFJzMxOGpE4acvF0sga8tV2]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from epa.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPZuVhtLB0tkEs3YqGiZuFHn4m0XXmkg5jX04HEwLNaMdRbSA6FmQiwAbIhjlH0wg8W6Hiy00QtPHo27_316ctpWYRZUi2TJj9zDQ9zHsGC1dCeo3YAliWflMgyJSI45wqeWLUELmrdfrP5CbCtZhyENyK0LyC3HAyzRE4Srk=]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from agilent.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHerq_oXsSJ_UuxsvuVHz927MOyuS2rztJyZYNgWwM6w-K6pMO5jeAu2SPcsTvpblf7XVb2WyfvNcsOQQn3fU3ogfHGWUGMdDvgyxxzTkvKMuCuGryXEOtLW2S55SR3l7k6gsGnUHCM-DzronrzEssycZOFa_1DjA==]
-
ChemicalBook. (2025, August 8). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdWueGorG1Tu_FkcMdPs5v6FKnXeD0lu-6Xs7jbue5nKgKc0wuMbwX5tz4AB37Kfbp7POd1xk2esfj1jMciYKiqcBHROXNRL_xD4PYVgTN1r6yB1nJ7wwGfp8FwoWqJgfJ-979fGbI1M2KYig_Ifu-MQ5ulVibJd3wv_55kxEYIGY=]
-
Sigma-Aldrich. (n.d.). Methyl 2-fluoro-5-nitrobenzoate. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW4P4qZuzZgfXcR-LzlckjDbLqrHF4PmDt5oUP6ocWE95q3rg_Af4tHAkiRH7594085z1698JpIdYjIbytBOCKp7bfJmq7Y28UyY6pSz2QmYE3O16Nn6m9Ry9g8FBiZ1cAhbLzjL-nDcj_f58_vLVm46_B28Q=]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. scribd.com [scribd.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mastelf.com [mastelf.com]
- 16. ijprajournal.com [ijprajournal.com]
How to avoid regioisomer formation in "Methyl 2-bromo-5-fluoro-3-nitrobenzoate" synthesis
Technical Support Center: Synthesis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of multi-step aromatic synthesis. The primary challenge in constructing this molecule is controlling the regiochemistry during the electrophilic aromatic substitution steps. Uncontrolled reactions can lead to a complex mixture of regioisomers, which are often difficult to separate and result in significant yield loss.
This guide provides a logically structured, mechanistically grounded strategy to maximize the formation of the desired product by carefully selecting the sequence of reactions and controlling experimental conditions. We will dissect the "why" behind each step, offering troubleshooting advice and detailed protocols to ensure your synthesis is both successful and reproducible.
Part 1: The Core Challenge - Understanding Regioisomer Formation
FAQ: Why am I getting a mixture of isomers in my synthesis?
Answer: The formation of regioisomers is a common outcome in electrophilic aromatic substitution (EAS) reactions on a polysubstituted benzene ring. The position of an incoming electrophile (like -NO₂ or -Br) is dictated by the electronic effects of the substituents already present on the ring. Each substituent either "activates" or "deactivates" the ring towards further substitution and "directs" the new group to specific positions.
The challenge arises when the directing effects of the existing substituents are in conflict. In the synthesis of your target molecule, you are working with the following groups:
| Substituent | Electronic Effect | Directing Influence |
| -F (Fluoro) | Deactivating (Inductive) / Activating (Resonance) | Ortho, Para-Director[1][2] |
| -Br (Bromo) | Deactivating (Inductive) / Activating (Resonance) | Ortho, Para-Director[2] |
| -COOH / -COOCH₃ | Deactivating (Inductive & Resonance) | Meta-Director[2][3][4] |
| -NO₂ (Nitro) | Strongly Deactivating (Inductive & Resonance) | Meta-Director[2][5][6] |
If the synthetic route is not carefully planned, these groups will direct incoming electrophiles to different positions simultaneously, resulting in a mixture of products that can be challenging and costly to separate.[7][8][9] The key to a successful synthesis is to choose a reaction sequence where the directing effects of the substituents are synergistic, reinforcing the desired regiochemistry at each step.
Part 2: The Recommended Synthetic Strategy for High Regioselectivity
FAQ: What is the most reliable synthetic route to avoid regioisomers?
Answer: Our analysis indicates that a three-step sequence starting from a readily available precursor is the most effective strategy. The sequence is designed to install the substituents in an order that leverages synergistic directing effects, minimizing the formation of unwanted side products.
The recommended pathway is:
-
Selective Bromination: Introduction of the bromine atom at the C2 position.
-
Regiocontrolled Nitration: Introduction of the nitro group at the C3 position, guided by the existing substituents.
-
Esterification: Conversion of the carboxylic acid to the final methyl ester.
This workflow is designed to ensure that at the critical nitration step, the directing effects of the existing groups converge to favor substitution at the desired C3 position.
Caption: Recommended three-step synthesis workflow.
Part 3: Protocols and Troubleshooting Guides
This section provides detailed experimental procedures and solutions to common problems encountered during the synthesis.
A. Step 1: Selective Bromination of 5-Fluoro Precursor
The first critical decision is the choice of starting material and the bromination conditions. Starting with 5-fluorobenzoic acid or its methyl ester is recommended. The key is to selectively install the bromine at the C2 position.
Mechanism Insight: The fluorine atom is an ortho, para-director, while the carboxyl/ester group is a meta-director.
-
The -F group directs the incoming bromine to positions C2 (para), C4 (ortho), and C6 (ortho).
-
The -COOCH₃ group directs to C3 and C5.
The directing effect of the fluorine atom is dominant here. The C2 (para) position is electronically favored and less sterically hindered than the C4/C6 (ortho) positions, making it the primary target for bromination under controlled conditions.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).
-
Reaction Mixture: Dissolve 1.0 equivalent of methyl 5-fluorobenzoate in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Catalyst: Add a catalytic amount (0.1 eq.) of iron(III) bromide (FeBr₃) to the solution.
-
Bromine Addition: Slowly add 1.05 equivalents of liquid bromine (Br₂) via the dropping funnel at 0-5 °C. Maintain this temperature for 1 hour after addition is complete.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The primary regioisomeric impurity will be methyl 4-bromo-5-fluorobenzoate. Purify the crude product via column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient catalyst or reaction time. | Increase the amount of FeBr₃ to 0.2 eq. or extend the reaction time. Gentle heating (40°C) can also be considered, but may reduce selectivity. |
| Formation of Dibromo Products | Excess bromine or overly harsh conditions. | Use no more than 1.05 eq. of Br₂. Ensure slow addition and maintain low temperatures initially. |
| Poor Regioselectivity (High % of 4-bromo isomer) | Reaction temperature is too high, or a less selective brominating agent was used. | Maintain strict temperature control (0-5°C) during addition. Using N-Bromosuccinimide (NBS) with a catalyst might offer different selectivity profiles and is worth exploring.[10] |
B. Step 2: Regiocontrolled Nitration
This is the most crucial step for ensuring the final product's correct structure. By nitrating methyl 2-bromo-5-fluorobenzoate , we leverage a powerful synergistic directing effect.
Mechanism Insight:
-
The -COOCH₃ group at C1 directs meta to the C3 position.
-
The -Br group at C2 directs ortho to the C3 position.
These two groups strongly agree, powerfully directing the incoming nitro group to the C3 position. The -F at C5 directs to C4 and C6, but this effect is overridden by the combined influence of the bromo and ester groups.
Caption: Synergistic directing effects for nitration at C3.
-
Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (H₂SO₄, ~3 eq.) at 0°C. Allow the mixture to cool.
-
Setup: In a fume hood, dissolve 1.0 equivalent of methyl 2-bromo-5-fluorobenzoate in a minimal amount of concentrated sulfuric acid in a round-bottom flask, and cool the solution to 0°C.
-
Addition: Slowly add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10°C.[4]
-
Reaction: Stir the reaction at 0-5°C for 1-2 hours. Monitor completion by TLC or LC-MS.
-
Workup: Very carefully pour the reaction mixture over crushed ice. A precipitate should form.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol if needed.
| Problem | Probable Cause | Recommended Solution |
| No Reaction / Low Conversion | Ring is too deactivated; insufficient nitrating agent. | Allow the reaction to stir for a longer period or warm slightly to room temperature. Ensure the nitrating mixture is freshly prepared. |
| Formation of Dinitro Products | Reaction temperature was too high or excess nitric acid was used. | Strict temperature control is critical. Do not let the temperature rise above 10°C. Use no more than 1.1-1.2 equivalents of HNO₃.[4] |
C. Step 3: Esterification (If starting with the acid)
If your synthesis begins with 5-fluorobenzoic acid, the final step will be esterification. This is a standard transformation with a low risk of side reactions.
-
Setup: Dissolve 1.0 equivalent of 2-bromo-5-fluoro-3-nitrobenzoic acid in excess methanol (10-20 equivalents).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final methyl ester.
Part 4: Analytical Confirmation
FAQ: How can I confirm I have the correct regioisomer?
Answer: Unambiguous characterization is essential. While mass spectrometry can confirm the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique to confirm the substitution pattern.
-
¹H NMR: The most telling data will come from the two protons remaining on the aromatic ring (at C4 and C6).
-
H4: Will appear as a doublet of doublets (dd), split by H6 (a small meta coupling, J ≈ 2-3 Hz) and the fluorine at C5 (a larger ortho coupling, J ≈ 7-9 Hz).
-
H6: Will also be a doublet of doublets (dd), split by H4 (the same meta coupling) and the fluorine at C5 (a smaller meta coupling, J ≈ 4-5 Hz).
-
-
¹³C NMR & ¹⁹F NMR: These techniques will provide complementary data to confirm the electronic environment of each carbon and the fluorine atom, further solidifying the structural assignment.
By following this structured synthetic approach and utilizing the provided troubleshooting guides, researchers can significantly improve the yield and purity of this compound, effectively mitigating the common challenge of regioisomer formation.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Retrieved from [Link]
-
De Vleeschouwer, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(44), 30209-30220. Retrieved from [Link]
-
Extance, A. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-2-fluoro-3-nitrobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
De Vleeschouwer, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
-
Reddit. (2023). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
Gemo, A., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10, 3429. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Guide: Optimizing Nucleophilic Aromatic Substitution on Methyl 2-bromo-5-fluoro-3-nitrobenzoate
As Senior Application Scientists, we understand that navigating the complexities of substituted aromatic systems is crucial for advancing research and development. This guide provides in-depth technical support for researchers working with Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a versatile but nuanced substrate. Our goal is to empower you with the mechanistic understanding and practical troubleshooting strategies required to maximize the yield and purity of your desired products.
Section 1: Understanding the Substrate - A Chemist's Overview
This compound is a highly activated aromatic ring, primed for nucleophilic aromatic substitution (SNAr). The key to successfully employing this reagent lies in understanding its electronic landscape. The ring is functionalized with two powerful electron-withdrawing groups (EWGs)—a nitro group (-NO₂) and a methyl ester (-COOCH₃)—and two potential halogen leaving groups (Br and F).
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The rate of this reaction is dramatically accelerated by EWGs positioned ortho or para to the leaving group, as they effectively delocalize the negative charge of the intermediate.[2][3][4][5][6] This principle is the cornerstone of predicting and controlling the regioselectivity of the substitution.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges and questions encountered during experimentation in a direct Q&A format.
Q1: Which halogen, the bromine at C2 or the fluorine at C5, will be substituted?
Answer: The bromine at the C2 position is the overwhelmingly favored site for nucleophilic attack.
-
Causality: The regioselectivity is dictated by the stabilizing influence of the electron-withdrawing groups. The nitro group (-NO₂) is positioned ortho to the bromine, which provides powerful resonance stabilization for the negative charge that develops on the ring during the formation of the Meisenheimer complex.[2][6] In contrast, the nitro group is meta to the fluorine, offering no resonance stabilization at that position. While the methyl ester is ortho to the fluorine, the activating effect of a nitro group is significantly stronger. Therefore, the transition state leading to the substitution of bromine is much lower in energy, making this pathway kinetically dominant.
Q2: My reaction yield is low or the reaction is not proceeding to completion. What are the most likely causes and how can I fix them?
Answer: Low conversion is a common issue that can typically be resolved by systematically evaluating the key reaction parameters: solvent, temperature, and the nature of the nucleophile and base.
-
Solvent Choice: The solvent plays a critical role. Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or N-Methyl-2-pyrrolidone (NMP) are strongly recommended.[7] These solvents excel at solvating cations but leave the anionic nucleophile relatively "bare," enhancing its reactivity.[7][8] Using protic solvents like ethanol or water can significantly hinder the reaction by forming hydrogen bonds with the nucleophile, thereby reducing its nucleophilicity.[9]
-
Temperature: SNAr reactions on activated aryl halides often require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is the most effective next step.[7] For particularly unreactive nucleophiles, temperatures up to 150 °C may be necessary.[10] Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[11]
-
Nucleophile & Base Reactivity: If the nucleophile is an amine or thiol, a base is generally required to either deprotonate it to its more reactive anionic form (e.g., thiolate) or to neutralize the HBr formed during the reaction.[10][7] For moderately acidic nucleophiles like thiols, a mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient. For less reactive amines, a stronger base or higher temperatures may be needed. If using a very weak nucleophile, consider generating the corresponding anion with a strong base like sodium hydride (NaH) prior to adding the electrophile, particularly for thiols or alcohols.[7]
Q3: I'm observing multiple spots on my TLC plate. What are the possible side reactions?
Answer: While substitution at C2 is dominant, side reactions can occur under suboptimal conditions.
-
Ester Hydrolysis: The most common side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is particularly prevalent if using strong aqueous bases (like NaOH or KOH) or prolonged heating under basic conditions. To mitigate this, use non-nucleophilic, anhydrous bases like K₂CO₃ or an organic base like triethylamine (Et₃N). If the carboxylic acid is the desired final product, this can be achieved in a subsequent dedicated hydrolysis step.
-
Substitution of Fluorine: Although kinetically disfavored, substitution of the fluorine at C5 can occur under forcing conditions (very high temperatures or with extremely reactive nucleophiles). If you suspect this is happening, which can be confirmed by LC-MS or NMR, consider running the reaction at a lower temperature for a longer duration.
-
Benzyne Formation: This is highly unlikely for this substrate. The benzyne mechanism occurs with very strong bases (e.g., NaNH₂) on aryl halides that lack strong activating groups.[3][4] Your substrate is highly activated for the SNAr pathway, which is a much lower energy route.
Q4: How should I monitor the reaction and perform the workup?
Answer: Careful monitoring and a well-planned workup are critical for achieving high isolated yields.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot your starting material with the reaction mixture to track its consumption. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to monitor the formation of the product and identify any side products by their mass.
-
Workup Procedure: High-boiling dipolar aprotic solvents like DMSO or DMF can complicate product isolation. A standard workup involves pouring the cooled reaction mixture into a large volume of water or ice-water.[7] The desired product, being organic, will often precipitate and can be collected by filtration. If it does not precipitate, perform an extraction with an appropriate organic solvent like ethyl acetate.[7] Thoroughly wash the combined organic layers with water and then with brine to remove residual DMF or DMSO.[7] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
Section 3: Visualizing the Process
Understanding the underlying mechanism and troubleshooting logic is key to mastering this reaction.
Mechanism of Substitution at C2
The diagram below illustrates the SNAr mechanism for the reaction of this compound with a generic nucleophile (Nu⁻). The key is the formation of the resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the ortho-nitro group.
Caption: General SNAr mechanism showing the rate-determining nucleophilic attack.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues with the reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Methyl 2-bromo-5-fluoro-3-nitrobenzoate
Introduction for the Modern Chemist
Welcome to the technical support center dedicated to a uniquely challenging yet valuable building block: Methyl 2-bromo-5-fluoro-3-nitrobenzoate . This substrate is a cornerstone in medicinal chemistry and materials science, offering multiple functional handles for complex molecular assembly. However, its very utility presents a significant hurdle in catalysis. The presence of an aryl bromide (ideal for cross-coupling) alongside electron-withdrawing nitro and fluoro groups creates a high-risk environment for catalyst deactivation.
This guide moves beyond standard protocols. It is structured as a direct conversation with you, the researcher at the bench, to diagnose and solve the specific deactivation issues encountered when working with this substrate. We will explore the causality behind catalyst failure and provide field-proven strategies to ensure your reactions are robust, repeatable, and successful.
Section 1: The Deactivation Challenge: Why This Substrate is Unique
Q1: I'm new to this substrate. Why is catalyst deactivation a more significant concern with this compound compared to simpler aryl bromides?
A: The challenge lies in the substrate's inherent chemical conflict. You are working with a molecule that contains both the key to a successful reaction (the aryl bromide) and the potential seeds of its failure (the nitro and halide groups).
-
The "Go" Signal: The C-Br bond is your primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2] The catalytic cycle relies on the palladium center successfully undergoing oxidative addition into this bond.
-
The "Stop" Signals (Potential Poisons):
-
Nitro Group (NO₂): Nitro groups are well-documented catalyst poisons.[3] They are strongly electron-withdrawing and can coordinate strongly to the electron-rich metal center of the active catalyst (e.g., Pd(0)), effectively blocking the site where the aryl bromide needs to react.[3][4] This strong adsorption can halt the catalytic cycle entirely.
-
Halide Inhibition (Br⁻, F⁻): While the bromide is the intended reactive partner, excess halide ions in solution or on the substrate itself can occupy coordination sites on the palladium catalyst, particularly after the initial oxidative addition step. This can inhibit subsequent steps like transmetalation or reductive elimination.[3]
-
Substrate-Induced Decomposition: The combination of these functional groups can create pathways for catalyst decomposition that are not prevalent with simpler substrates. For instance, interactions with the nitro group can alter the electronic properties of the palladium center, making it more susceptible to aggregation or other deactivation pathways.
-
This duality means that standard reaction conditions often fail. Success requires a carefully optimized system that favors the productive catalytic cycle while actively suppressing these inherent deactivation pathways.
Caption: Primary catalyst deactivation pathways in reactions involving this compound.
Section 2: Troubleshooting Guide for Common Reactions
This section is designed to solve problems you are observing at the bench.
Scenario A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q2: My Suzuki coupling started well, but stalled at ~40% conversion and the solution turned black. What happened?
A: You have most likely observed the formation of "palladium black," which is a classic sign of catalyst aggregation and deactivation.[5] The active catalyst is typically a soluble, well-defined palladium(0) complex, stabilized by ligands. When these ligands dissociate or the complex becomes unstable, the individual palladium atoms clump together to form larger, insoluble, and catalytically inactive palladium metal aggregates.[6]
Causality & Troubleshooting Steps:
-
Check Ligand Stability & Ratio: The high temperature often required for coupling with electron-deficient substrates can accelerate ligand dissociation.
-
Solution: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 or even 4:1). This pushes the equilibrium to keep the ligand bound to the palladium center. Consider switching to a more robust, sterically bulky biarylphosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos), which binds more strongly to palladium and provides better protection against aggregation.[7]
-
-
Evaluate Reaction Temperature: While heat increases reaction rates, it is a primary driver of catalyst decomposition.[8]
-
Solution: Attempt the reaction at a lower temperature (e.g., reduce from 110 °C to 90 °C) and run it for a longer duration. A more active catalyst/ligand system may enable this temperature reduction.
-
-
Ensure Strict Anaerobic Conditions: Trace oxygen can oxidize the active Pd(0) to Pd(II), disrupting the catalytic cycle and promoting decomposition.
-
Solution: Ensure all solvents and reagents are rigorously degassed. Use a robust inert gas manifold and employ techniques like freeze-pump-thaw cycles for the reaction mixture before heating.[8]
-
Q3: In my Buchwald-Hartwig amination, my starting material is consumed, but I'm getting a low yield of the desired amine and a significant amount of a debrominated byproduct. What's causing this?
A: This points to a non-productive side reaction, most likely hydrodehalogenation, competing with your desired C-N bond formation. The catalytic intermediate that should lead to your product is instead being intercepted by a hydrogen source, replacing the bromine with hydrogen.
Causality & Troubleshooting Steps:
-
Base-Induced Decomposition: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu), while common, can sometimes promote side reactions or decompose the starting material or product, which can then lead to catalyst inhibition.[7]
-
Solution: Screen weaker bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are often milder and can suppress hydrodehalogenation pathways.
-
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities in your amine, solvent, or base can serve as the hydrogen source for hydrodehalogenation.
-
Solution: Use freshly dried and distilled solvents. Ensure your amine is pure and dry. Use a high-purity base and store it in a desiccator.
-
-
Inefficient Reductive Elimination: If the final C-N bond-forming step (reductive elimination) is slow, the palladium-amide intermediate has more time to undergo side reactions.
-
Solution: This is often a ligand problem. Switching to a more electron-rich and sterically bulky ligand (e.g., BrettPhos, RuPhos) can dramatically accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.[9]
-
| Parameter | Problem Indication | Recommended Solution | Rationale |
| Ligand | Pd black formation, slow reaction | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[7] | Stabilizes Pd(0) center, prevents aggregation, accelerates key catalytic steps. |
| Base | Low yield, hydrodehalogenation | Switch from NaOt-Bu to K₃PO₄ or Cs₂CO₃. | Milder conditions can prevent substrate/product degradation and suppress side reactions. |
| Temperature | Reaction stalls, decomposition | Lower temperature (e.g., 80-90 °C) and extend reaction time. | Reduces the rate of thermal decomposition of the catalyst.[8] |
| Atmosphere | Poor reproducibility, low yield | Ensure rigorous degassing of all components (freeze-pump-thaw).[8] | Prevents oxidation of the active Pd(0) catalyst by trace oxygen. |
Scenario B: Catalytic Hydrogenation (Nitro Group Reduction)
Q4: My attempt to reduce the nitro group to an aniline using Pd/C and H₂ gas is extremely slow and seems to stall. Why?
A: Your catalyst is likely being poisoned by the substrate itself. Both the nitro group and the aryl halides can act as inhibitors or poisons for standard hydrogenation catalysts like Palladium on Carbon (Pd/C).[3][10] The catalyst's active sites become blocked by strong adsorption of the substrate, preventing hydrogen activation and transfer.
Causality & Troubleshooting Steps:
-
Catalyst Poisoning by Halides: The bromine and fluorine atoms can strongly interact with the palladium surface, reducing its activity.
-
Solution: Switch to a catalyst known for its resistance to halide poisoning. Platinum-based catalysts, such as Platinum on Carbon (Pt/C), are often more tolerant.[11] An even better choice can be a bimetallic catalyst like Platinum-Vanadium on Carbon (Pt-V/C), which has shown excellent performance in the selective hydrogenation of halogenated nitroaromatics.[12]
-
-
Inhibition by Nitro Intermediates: Partially reduced nitro intermediates (e.g., nitroso, hydroxylamine) can bind even more strongly to the catalyst than the starting material, halting the reaction.[13]
-
Solution: Consider changing the hydrogen source. Transfer hydrogenation using a source like ammonium formate or 1,4-cyclohexadiene can sometimes be more effective as it alters the reduction mechanism and can be less sensitive to certain types of poisoning.[14]
-
-
Solvent Effects: The solvent can mediate the interaction between the substrate and the catalyst surface.
-
Solution: Screen different solvents. While alcohols are common, ethers like THF or 2-MeTHF have been shown to be highly effective for this transformation, promoting both high rates and selectivity.[12]
-
Section 3: Advanced Diagnostics and Proactive Strategies
Q5: How can I definitively diagnose the cause of deactivation to prevent it in the future?
A: Characterizing the "dead" catalyst is a powerful strategy to understand the failure mode. This provides direct evidence to guide your optimization efforts.[15][16]
| Technique | What It Measures | How It Diagnoses Deactivation |
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition and oxidation states.[17] | Detects poisons (e.g., sulfur, excess halides) on the surface. Confirms changes in the palladium oxidation state (e.g., unwanted oxidation from Pd(0) to Pd(II)). |
| TEM (Transmission Electron Microscopy) | Particle size and morphology. | Directly visualizes catalyst sintering/aggregation by showing an increase in average particle size compared to the fresh catalyst. |
| BET Surface Area Analysis | The total surface area of the catalyst support.[15] | A significant decrease in surface area suggests fouling (coking) where pores are blocked by carbonaceous deposits, or sintering of the support material itself. |
| XRD (X-ray Diffraction) | Crystalline structure and crystallite size.[16] | Can detect changes in the bulk structure of the catalyst, such as the formation of large, crystalline palladium metal (indicative of severe aggregation). |
Q6: Is it possible to regenerate a deactivated palladium catalyst?
A: In some cases, yes, particularly for heterogeneous catalysts like Pd/C. The method depends entirely on the deactivation mechanism.
-
For Fouling (Coking): Gentle heating under a controlled atmosphere (e.g., air diluted with nitrogen) can sometimes burn off carbonaceous deposits. This must be done carefully to avoid over-oxidation or sintering of the metal.
-
For Poisoning: If the poison is reversibly bound, washing the catalyst extensively with clean solvent or a dilute acid/base solution (if the catalyst is stable to it) can sometimes remove the poison.[18] For more strongly bound poisons, chemical treatment may be necessary. For instance, some deactivated palladium catalysts can be partially reactivated by treatment with oxidizing agents followed by a reduction step.[19]
It is often more practical in a research setting to optimize the reaction to prevent deactivation rather than relying on regeneration.
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. jmcct.com [jmcct.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 14. researchgate.net [researchgate.net]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 18. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 19. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
Column chromatography conditions for "Methyl 2-bromo-5-fluoro-3-nitrobenzoate" purification
An authoritative guide to the column chromatography purification of Methyl 2-bromo-5-fluoro-3-nitrobenzoate, structured as a technical support resource for researchers and chemists.
Technical Support Center: Purification of this compound
This guide provides in-depth technical support for the purification of this compound using column chromatography. It is designed in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Part 1: Foundational Knowledge & Initial Strategy
Question: What are the key structural features of this compound, and how do they influence the purification strategy?
Answer: this compound is a moderately to highly polar aromatic compound. Its polarity is dictated by the cumulative effect of several functional groups attached to the nonpolar benzene ring:
-
Nitro Group (-NO₂): This is a very strong electron-withdrawing group, contributing significantly to the molecule's high polarity.
-
Methyl Ester (-COOCH₃): This group adds moderate polarity.
-
Halogens (-Br and -F): The bromine and fluorine atoms are electronegative and increase the overall polarity.
Due to its polar nature, the most effective purification strategy is normal-phase column chromatography . This technique utilizes a polar stationary phase (like silica gel) and a less polar mobile phase (eluent).[1][2] The polar compound will adsorb to the stationary phase, and its movement down the column is controlled by gradually increasing the polarity of the eluent.[2]
Question: What are the essential first steps before attempting a large-scale column purification?
Answer: Before committing your entire sample to a column, you must first develop and optimize a separation method using Thin-Layer Chromatography (TLC) .[2] TLC is a rapid, low-cost method to determine the ideal solvent system (eluent) for your separation.[3] It allows you to screen different solvent mixtures to find one that provides good separation between your target compound and any impurities. The goal is to find a system where the target compound has a Retention Factor (Rf) value between 0.25 and 0.35, which typically translates to a good separation on a silica gel column.
Part 2: TLC Optimization - The Key to Success
Question: How do I perform a TLC analysis to find the right eluent for my column?
Answer: Follow this detailed protocol to determine the optimal mobile phase for your purification.
Experimental Protocol: TLC Eluent System Optimization
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting lanes for your crude mixture and any available standards.[4]
-
Spotting: Use a capillary tube to spot a small amount of your dissolved sample onto the baseline. The spot should be as small as possible (1-2 mm diameter) to prevent streaking.[4]
-
Eluent Preparation: Prepare a series of eluent mixtures with varying polarities. A good starting point for a polar compound like this is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[5]
-
Test Mixture 1: 9:1 Hexane:Ethyl Acetate
-
Test Mixture 2: 8:2 Hexane:Ethyl Acetate
-
Test Mixture 3: 7:3 Hexane:Ethyl Acetate
-
-
Development: Place a small amount of your chosen eluent mixture into a developing chamber with a piece of filter paper to saturate the atmosphere. Carefully place the TLC plate into the chamber, ensuring the solvent level is below your baseline. Cover the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[4] Aromatic nitro compounds are typically UV-active, so you can visualize the spots under a UV lamp (254 nm).[5] Circle the spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal eluent system will give your product an Rf of ~0.3 and show clear separation from other spots (impurities).
Question: My spots are streaking on the TLC plate. What does this mean and how do I fix it?
Answer: Streaking on a TLC plate is a common issue that can indicate several problems:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample further before spotting.
-
Insolubility: If the compound is not fully soluble in the eluent, it will streak. This is less likely with this compound in standard eluents but can occur with very non-polar starting solvents.
-
Highly Polar/Acidic Nature: Very polar compounds can interact too strongly with the silica gel. Adding a very small amount (e.g., <1%) of acetic acid or triethylamine to the eluent can sometimes resolve this, but this should be done cautiously as it can affect compound stability.
Part 3: The Column Chromatography Protocol
Question: I have an optimized solvent system from my TLC analysis. How do I perform the column chromatography purification?
Answer: With an optimized eluent system, you can proceed with the column purification. The following protocol outlines the standard procedure for "flash" column chromatography, which uses pressure to speed up the process.
Experimental Protocol: Flash Column Chromatography
-
Column Selection and Packing:
-
Choose a glass column of an appropriate size for your sample amount (a general rule is to use 40-100 g of silica for every 1 g of crude material).
-
Prepare a slurry of silica gel (standard grade, 230-400 mesh) in your initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly, ensuring no air bubbles or cracks are present. The final bed should be level. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method generally provides better separation.
-
Wet Loading: Dissolve your crude product in the smallest possible volume of your initial eluent. Using a pipette, carefully apply this solution to the top of the column, allowing it to absorb into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle, steady air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Begin collecting the eluting solvent in numbered test tubes or flasks (these are your "fractions").
-
If your TLC showed that impurities are much less polar than your product, you can start with a less polar solvent system to wash them off first, then gradually increase the polarity (a "gradient elution") to elute your product. For example, start with 9:1 Hexane:EtOAc and switch to 8:2 Hexane:EtOAc after a few column volumes.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine which ones contain your purified compound. Spot every few fractions on a single TLC plate to track the elution profile.
-
Fractions containing only the spot corresponding to your pure product should be combined.
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified this compound.
-
Recommended Chromatography Conditions Summary
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard polar stationary phase for normal-phase chromatography, providing good resolution.[1] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | A versatile system where polarity can be finely tuned. Other options include Dichloromethane/Methanol for very polar compounds.[5][6] |
| Initial Eluent | 9:1 to 8:2 Hexane:Ethyl Acetate (or as determined by TLC) | Start with low polarity to elute non-polar impurities first. |
| Elution Method | Gradient Elution | Gradually increasing the percentage of Ethyl Acetate will elute compounds of increasing polarity, providing better separation. |
| Sample Loading | Dry Loading | Minimizes band broadening and leads to sharper peaks and better resolution. |
| Detection | TLC with UV visualization (254 nm) | The aromatic nitro-compound is UV active, allowing for easy tracking.[5] |
Part 4: Troubleshooting Common Issues
This section addresses frequent problems encountered during column chromatography.
Question: My compound is stuck at the top of the column and won't elute. What should I do?
Answer: This is a clear indication that your eluent is not polar enough. The compound has a stronger affinity for the polar silica gel than for the non-polar mobile phase.
-
Solution: Gradually increase the polarity of your eluent. For a Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate (e.g., from 8:2 to 7:3 or even 1:1). Make changes gradually to avoid eluting all compounds at once.
Question: All my compounds came out together in the first few fractions. How do I fix this?
Answer: This means your eluent is too polar. The compounds are more soluble in the mobile phase and are not interacting sufficiently with the stationary phase.
-
Solution: Restart the column (or if possible, remove the solvent and re-equilibrate) with a significantly less polar eluent. Decrease the proportion of ethyl acetate in your Hexane:Ethyl Acetate mixture (e.g., from 7:3 to 9:1).
Question: The separation between my product and an impurity is very poor. How can I improve the resolution?
Answer: Poor resolution can be tackled in several ways:
-
Use a Slower, Shallower Gradient: Instead of making large jumps in solvent polarity, use a very gradual increase. This elongates the separation path on the column.
-
Change Solvent System: Sometimes a different solvent mixture can alter the selectivity. Try a different solvent system like Dichloromethane/Acetone.
-
Ensure Proper Column Packing: Cracks or channels in the silica bed will ruin separation. If you see physical defects, the column must be repacked.[7]
Troubleshooting Workflow Diagram Below is a logical workflow to diagnose and solve common column chromatography problems.
Caption: Troubleshooting flowchart for column chromatography.
References
-
International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds to Stimulate the Microbial Dechlorination of PCBs. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. ukessays.com [ukessays.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate: HPLC vs. GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its combination of halogen and nitro functional groups. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal analytical strategy.
The Analytical Imperative: Why Purity Matters
This compound is often synthesized through a multi-step process involving nitration and bromination of a substituted benzoic acid ester. Each of these steps carries the potential for the formation of impurities, such as regioisomers, unreacted starting materials, by-products from side reactions (e.g., hydrolysis of the ester), and residual solvents. The presence of these impurities, even at trace levels, can have significant downstream effects on the yield and purity of the final API, and potentially introduce toxicological risks. Therefore, a robust and validated analytical method for purity determination is paramount.
Potential Impurities in this compound Synthesis
A thorough understanding of the synthetic route is critical for identifying potential impurities. A common synthetic pathway involves the nitration of a bromo-fluoro-methylbenzoate precursor. This can lead to the formation of several impurities that a successful analytical method must be able to resolve and quantify.
Table 1: Plausible Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin |
| Methyl 2-bromo-5-fluorobenzoate | C₈H₆BrFO₂ | Unreacted starting material |
| Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C₈H₅BrFNO₄ | Regioisomer of nitration |
| Methyl 2-bromo-3-fluoro-5-nitrobenzoate | C₈H₅BrFNO₄ | Regioisomer of starting material |
| 2-Bromo-5-fluoro-3-nitrobenzoic acid | C₇H₃BrFNO₄ | Hydrolysis by-product |
| Dinitro-isomers | C₈H₄BrFNO₆ | Over-nitration by-product |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method with UV detection is the logical first choice.
The Rationale Behind the HPLC Method Design
The choice of a C18 stationary phase is based on its broad applicability for separating moderately polar to non-polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the main component while also providing the necessary resolution to separate it from both more polar (e.g., the carboxylic acid impurity) and less polar (e.g., unreacted starting material) impurities. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial for suppressing the ionization of any acidic impurities, leading to sharper peaks and more reproducible retention times. UV detection at 254 nm is selected as aromatic nitro compounds typically exhibit strong absorbance at this wavelength.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
Caption: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Compounds
GC-MS is a highly sensitive and specific technique that is ideal for the analysis of volatile and thermally stable compounds.[1][2] While the nitro group can sometimes impart thermal lability, many substituted nitroaromatic compounds can be successfully analyzed by GC-MS, provided the injection and oven temperatures are carefully optimized to prevent degradation. The mass spectrometer provides an additional layer of confirmation through the mass spectrum of the analyte and its impurities, aiding in their identification.
The Rationale Behind the GC-MS Method Design
A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is chosen for its general applicability and ability to separate compounds based on their boiling points and, to a lesser extent, their polarity. A temperature-programmed oven ramp is essential to first elute any volatile residual solvents at a lower temperature, followed by the elution of the main component and its less volatile impurities as the temperature increases. A split injection is used to avoid overloading the column with the concentrated sample. Electron ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of ethyl acetate.
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
Caption: GC-MS workflow for purity analysis.
Performance Comparison: HPLC vs. GC-MS
To provide a clear comparison, hypothetical yet plausible data from the analysis of a batch of this compound are presented below. This data is based on the expected performance of each technique for this type of analyte.
Table 2: Comparative Performance Data
| Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Resolution of Isomers | Excellent | Good | HPLC often provides superior selectivity for positional isomers due to the interactions with both the stationary and mobile phases. GC separation is primarily based on boiling point differences, which can be minimal for isomers. |
| Sensitivity (LOD/LOQ) | LOD: ~0.01%LOQ: ~0.03% | LOD: ~0.001%LOQ: ~0.003% | GC-MS, especially in selected ion monitoring (SIM) mode, generally offers higher sensitivity than HPLC-UV for amenable compounds.[1] |
| Analysis of Thermal Degradants | Superior | Potential for on-column degradation | HPLC is performed at or near room temperature, making it ideal for thermally labile compounds.[3] The high temperatures of the GC inlet and column can cause degradation of nitro compounds. |
| Identification Confidence | Based on Retention Time | High (Mass Spectrum) | While HPLC provides reproducible retention times, co-elution is always a possibility. GC-MS provides a mass spectrum, a "molecular fingerprint," which offers a much higher degree of confidence in peak identification. |
| Analysis of Non-Volatile Impurities | Excellent | Not possible | HPLC can readily analyze non-volatile impurities like the hydrolyzed carboxylic acid. These compounds will not elute from a GC column under normal conditions. |
| Speed of Analysis | ~30 min | ~20 min | GC methods can often be faster due to the higher efficiency of capillary columns and rapid temperature programming.[4] |
| Cost & Complexity | Moderate | Higher | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.[2] |
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH).[5]
Table 3: Key Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present. | Resolution > 1.5 between the main peak and all impurity peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the test results to the true value. | 98.0% - 102.0% recovery of spiked impurities. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for the main component; ≤ 10.0% for impurities at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, mobile phase composition, etc. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with distinct advantages and disadvantages.
HPLC-UV is the recommended primary method for routine quality control and release testing. Its key strengths are its superior ability to analyze non-volatile impurities (such as the critical carboxylic acid by-product) and its gentle, near-ambient temperature conditions that prevent analyte degradation. This makes it a more robust and reliable method for ensuring the overall purity profile of the intermediate.
GC-MS serves as an excellent complementary and confirmatory technique. Its high sensitivity is invaluable for trace impurity analysis, and its ability to provide mass spectral data is unparalleled for definitive peak identification, especially for unknown impurities. It is particularly useful during process development and for investigational purposes.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis. For comprehensive characterization, employing both HPLC and GC-MS will provide the most complete picture of the purity of this compound, ensuring the quality and safety of the final pharmaceutical products.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from a hypothetical source based on common knowledge.[3]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from a hypothetical source based on common knowledge.
-
Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Juchem, G. (2019). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 83(4). Retrieved from [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
A Comparative Guide to NMR Spectroscopy for Structural Confirmation of Methyl 2-bromo-5-fluoro-3-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel synthesized compounds is a cornerstone of robust research and development. For complex aromatic systems such as "Methyl 2-bromo-5-fluoro-3-nitrobenzoate" and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for unambiguous structural elucidation.[1][2][3] This guide provides an in-depth comparison of NMR techniques, supported by experimental data from related compounds, to establish a definitive workflow for the structural verification of this class of molecules.
The challenge in characterizing polysubstituted nitrobenzoates lies in the intricate interplay of electron-withdrawing and electron-donating groups on the aromatic ring. The nitro group (NO₂), being strongly electron-withdrawing, significantly influences the electronic environment of the aromatic protons and carbons, as do the halogen substituents (bromine and fluorine).[4][5] ¹H, ¹³C, and ¹⁹F NMR spectroscopies, especially when used in conjunction with two-dimensional (2D) techniques, provide a powerful strategy to decipher the exact substitution pattern.
Predicting the NMR Landscape: Substituent Effects in Action
The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. For substituted benzenes, the effect of a substituent on the chemical shifts of the ring protons and carbons can be predicted by considering its inductive and resonance effects.
The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring through both resonance and inductive effects. This leads to a general downfield shift (deshielding) of the aromatic proton signals, with the most pronounced effect on the ortho and para positions.[4][6] In ¹³C NMR, the ipso-carbon (the carbon directly attached to the nitro group) is significantly deshielded, while the ortho and para carbons also experience downfield shifts.[7]
Halogen substituents exhibit a more complex behavior. While they are inductively electron-withdrawing, they are also capable of donating electron density through resonance. For fluorine, its high electronegativity leads to a strong deshielding effect on nearby protons and carbons. Bromine has a less pronounced, but still significant, deshielding effect.
The methyl ester group (-COOCH₃) is moderately deactivating and will also influence the chemical shifts of the aromatic protons and carbons.
A Multi-Nuclear Approach: ¹H, ¹³C, and ¹⁹F NMR
A comprehensive structural confirmation of "this compound" necessitates a multi-pronged NMR approach, utilizing ¹H, ¹³C, and ¹⁹F nuclei.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides crucial information about the number of different types of protons and their connectivity. For "this compound," we expect to see signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the surrounding substituents, and their coupling patterns will reveal their relative positions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts are highly indicative of the carbon's hybridization and electronic environment. The strong electron-withdrawing effect of the nitro group and the electronegativity of the halogens will cause significant downfield shifts for the substituted aromatic carbons.
¹⁹F NMR Spectroscopy: A Sensitive Probe
Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy with a wide chemical shift range, making it an excellent probe for structural analysis.[8] The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom in "this compound," and its chemical shift will be characteristic of its position on the aromatic ring. Furthermore, fluorine couples with neighboring protons and carbons, providing valuable connectivity information.[9]
Comparative Spectral Data of Related Substituted Benzoates
To predict the NMR spectra of "this compound," it is instructive to examine the experimental data for structurally similar compounds.
| Compound | Aromatic ¹H Chemical Shifts (ppm) | Aromatic ¹³C Chemical Shifts (ppm) | Reference |
| Methyl 3-nitrobenzoate | 8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 2H) | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 | |
| Methyl 3-fluorobenzoate | 7.83 (d, J=7.6Hz, 1H), 7.72 (d, J=9.2Hz, 1H), 7.45-7.34 (m, 1H), 7.28-7.19 (m, 1H) | 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5 | |
| Methyl 4-bromobenzoate | 7.87 (d, J=8.6Hz, 2H), 7.55 (d, J=8.6Hz, 2H) | 165.7, 131.9, 131.1, 130.6, 128.5, 127.5 |
Predicted NMR Data for this compound
Based on the substituent effects and the data from related compounds, we can predict the approximate NMR spectral data for "this compound."
¹H NMR (predicted):
-
Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-8.5 ppm), likely appearing as doublets of doublets due to coupling with each other and with the fluorine atom.
-
Methyl Protons: A singlet around δ 3.9 ppm corresponding to the methyl ester protons.
¹³C NMR (predicted):
-
Carbonyl Carbon: A signal around δ 164-166 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbons attached to the nitro, bromo, and fluoro groups will show characteristic chemical shifts and may exhibit C-F coupling.
-
Methyl Carbon: A signal around δ 52-53 ppm.
¹⁹F NMR (predicted):
-
A single signal is expected, likely in the range of -100 to -120 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with the aromatic protons.
The Power of 2D NMR: Unambiguous Structural Confirmation
While 1D NMR provides a wealth of information, complex substitution patterns can lead to overlapping signals and ambiguous assignments. Two-dimensional (2D) NMR experiments are indispensable for definitively connecting the atoms within the molecule.
COSY (Correlation Spectroscopy)
COSY experiments reveal proton-proton couplings. For "this compound," a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons with their directly attached carbons. This experiment would allow for the unambiguous assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of quaternary carbons (those without attached protons), such as the carbons bearing the bromo, fluoro, nitro, and ester groups. For instance, the methyl protons of the ester group would show an HMBC correlation to the carbonyl carbon and the ipso-aromatic carbon.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified "this compound" derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
Logical Workflow for Structural Confirmation
The following workflow provides a systematic approach to the structural confirmation of "this compound" derivatives using NMR spectroscopy.
Caption: Workflow for structural confirmation.
Conclusion
The structural confirmation of complex molecules like "this compound" and its derivatives is a critical step in chemical research. While the absence of readily available spectral data for the exact target molecule presents a challenge, a systematic approach based on the foundational principles of NMR spectroscopy, comparison with related compounds, and the application of advanced 2D techniques provides a robust and reliable pathway to unambiguous structural elucidation. By following the workflow outlined in this guide, researchers can confidently verify the structures of these and other similarly complex aromatic compounds.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(17), 2436-2443. Retrieved from [Link]
-
Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). HMBC and COSY correlations for compounds 1 and 9. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
YouTube. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Organic Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of Protons with Fluorine Page. Retrieved from [Link]
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. KluteCHEM. Retrieved from [Link]
-
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2014, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
Sources
- 1. Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum [chemicalbook.com]
- 2. 1055331-73-1|2-Bromo-5-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Methyl 2-Bromo-5-nitrobenzoate | C8H6BrNO4 | CID 245494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. PubChemLite - Methyl 5-bromo-2-fluoro-3-nitrobenzoate (C8H5BrFNO4) [pubchemlite.lcsb.uni.lu]
The Strategic Advantage of Methyl 2-bromo-5-fluoro-3-nitrobenzoate in Modern Synthesis: A Comparative Analysis
In the intricate landscape of pharmaceutical and agrochemical development, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Halogenated nitrobenzoates are a cornerstone of this synthetic arsenal, offering a versatile platform for the introduction of diverse functionalities. Among these, Methyl 2-bromo-5-fluoro-3-nitrobenzoate has emerged as a reagent of particular interest. This guide provides an in-depth comparison of this compound with other halogenated nitrobenzoates, elucidating its unique advantages through an analysis of its structural features and reactivity in key synthetic transformations, supported by established mechanistic principles.
The Architectural Uniqueness of this compound
The distinct reactivity profile of this compound is a direct consequence of the specific arrangement of its substituents on the benzene ring. The interplay between the bromine, fluorine, and nitro groups, in conjunction with the methyl ester, creates a molecule with a finely tuned electrophilic character, predisposing it to a range of selective chemical modifications.
A crucial aspect of its utility lies in its application in the synthesis of complex pharmaceutical agents. For instance, derivatives of this molecule are pivotal in the development of kinase inhibitors, a class of targeted cancer therapeutics.[1][2][3] The strategic placement of the halogens allows for sequential and regioselective displacement, a key feature in the construction of polysubstituted aromatic cores.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The rate of an SNAr reaction is primarily governed by the stability of the intermediate Meisenheimer complex, which is formed upon the initial attack of the nucleophile.[4][5] Electron-withdrawing groups, particularly those at the ortho and para positions to the leaving group, are paramount for stabilizing this negatively charged intermediate through resonance and induction.[6][7]
In this compound, the powerful electron-withdrawing nitro group is ortho to the bromine atom and para to the fluorine atom. This positioning provides strong activation for the displacement of both halogens.
The Fluorine Advantage in the Rate-Determining Step
A common misconception is that the leaving group ability in SNAr reactions follows the same trend as in aliphatic SN1 and SN2 reactions (I > Br > Cl > F). In SNAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[8] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect significantly enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack and stabilizing the resulting Meisenheimer complex.[9] Consequently, in many SNAr reactions, the reactivity order of halogens is F > Cl > Br > I.[10][11]
This principle suggests that in a reaction where both halogens are potential leaving groups, the fluorine at the 5-position of this compound would be more readily displaced than the bromine at the 2-position, assuming steric factors are not prohibitive. However, the bromine's position ortho to the strongly activating nitro group also makes it a viable leaving group. This differential reactivity can be exploited for sequential substitutions.
Regioselectivity: A Tale of Two Halogens
The presence of two different halogens in this compound allows for a high degree of regioselectivity in SNAr reactions. The choice of nucleophile and reaction conditions can be tailored to favor the displacement of one halogen over the other. For instance, a small, highly reactive nucleophile might preferentially attack the more electrophilic carbon bearing the fluorine atom. Conversely, a bulkier nucleophile might favor attack at the less sterically hindered position.
This dual-halogen substitution pattern provides a significant advantage over di-bromo or di-chloro analogues, where the differentiation between the two leaving groups is less pronounced. It also offers more synthetic flexibility than mono-halogenated nitrobenzoates.
Data-Driven Comparison of Halogenated Nitrobenzoates
| Compound | Key Structural Features | Predicted SNAr Reactivity | Advantages | Limitations |
| This compound | Ortho-bromo and para-fluoro to nitro group | High | Excellent for sequential, regioselective substitutions. Dual leaving groups offer synthetic versatility. | More complex starting material. |
| Methyl 2,5-difluoro-3-nitrobenzoate | Ortho-fluoro and para-fluoro to nitro group | Very High | Both fluorines are highly activated, leading to rapid reactions. | Lower potential for regioselective mono-substitution. |
| Methyl 2-bromo-3-nitrobenzoate | Ortho-bromo to nitro group | Moderate to High | Simpler starting material. | Lacks the enhanced activation and second leaving group provided by the 5-fluoro substituent. |
| Methyl 5-bromo-3-nitrobenzoate | Meta-bromo to nitro group | Low | Commercially available. | The meta-positioning of the nitro group provides only weak inductive activation, leading to sluggish reactions.[6] |
Experimental Protocols
The following are representative, detailed methodologies for key transformations involving halogenated nitrobenzoates. These protocols are based on established procedures and can be adapted for specific research needs.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical procedure for the displacement of a halogen with an amine, a common step in the synthesis of many pharmaceutical intermediates.
-
To a solution of the halogenated nitrobenzoate (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0-3.0 eq.).
-
The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Reduction of the Nitro Group
The nitro group is a versatile handle that can be readily reduced to an amine, opening up a plethora of subsequent chemical transformations.
-
The nitro-substituted compound (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
A catalyst, such as 10% Pd/C (5-10 mol%), is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the aniline derivative.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Predicted relative reactivity of various halogenated nitrobenzoates in SNAr reactions.
Conclusion
This compound stands out as a highly versatile and strategically valuable building block in modern organic synthesis. Its unique arrangement of ortho-bromo, para-fluoro, and ortho/para-activating nitro substituents provides a platform for high reactivity and, crucially, for controlled, regioselective sequential functionalization. While di-fluoro analogs may offer slightly higher overall reactivity, they often lack the potential for selective mono-substitution that is a key advantage of this compound. For researchers and process chemists in the pharmaceutical and agrochemical industries, the ability to introduce different nucleophiles at specific positions in a stepwise manner is a powerful tool for the efficient construction of complex molecular architectures. The principles outlined in this guide, grounded in the established mechanism of Nucleophilic Aromatic Substitution, underscore the distinct advantages of employing this compound over other halogenated nitrobenzoates in the pursuit of novel and impactful chemical entities.
References
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Retrieved from [Link]
-
MDPI. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]
-
Allen Digital. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S_(N)Ar reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. Retrieved from [Link]
-
ResearchGate. (2011). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
ResearchGate. (2001). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Retrieved from [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
PubMed. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
- 11. researchgate.net [researchgate.net]
The Strategic Derivatization of Methyl 2-bromo-5-fluoro-3-nitrobenzoate: A Comparative Guide to Unlocking Diverse Biological Activities
For the discerning researcher in drug discovery, the starting material is not merely a collection of atoms, but a repository of latent potential. The strategic placement of functional groups on an aromatic scaffold can dictate the trajectory of a synthesis campaign and, ultimately, the pharmacological profile of the resulting compounds. Methyl 2-bromo-5-fluoro-3-nitrobenzoate is a prime exemplar of such a versatile scaffold. Its inherent electronic properties and the orthogonal reactivity of its substituents—a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily reduced to a reactive amine, a fluoro group for modulating physicochemical properties, and an ester for further modification—render it an invaluable starting point for the synthesis of diverse heterocyclic systems with significant biological activities.
This guide provides a comparative analysis of two distinct classes of bioactive compounds derived from this compound: potent benzimidazole-based anticancer agents and promising quinolone-based antibacterial agents. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
From a Single Scaffold, a Dichotomy of Biological Targets
The journey from this compound to a biologically active molecule is a testament to the power of synthetic chemistry to tailor molecular architecture for specific biological targets. The key strategic decision point in the derivatization of this scaffold lies in the initial transformation of the nitro group. Its reduction to an amine unlocks a plethora of cyclization strategies, leading to a diverse range of heterocyclic cores. Here, we explore two such pathways.
Pathway A: Synthesis of Benzimidazole Derivatives for Anticancer Applications
The benzimidazole scaffold is a well-established pharmacophore in oncology, known for its ability to interact with various biological targets, including microtubules. By leveraging the latent amine functionality of our starting material, we can access potent anticancer agents. A notable example is the synthesis of compounds analogous to Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a known microtubule targeting agent with significant activity against breast cancer cell lines.
The rationale behind this synthetic route is the creation of a planar, electron-rich benzimidazole system capable of intercalating into biological macromolecules. The substituents on the phenyl ring at the 2-position of the benzimidazole play a crucial role in modulating the compound's interaction with its target, in this case, the tubulin protein.
Pathway B: Synthesis of Quinolone Derivatives for Antibacterial Applications
Alternatively, the same amino-bromo-fluorobenzoate intermediate can be guided down a different cyclization pathway to yield quinolone derivatives. The quinolone core is the cornerstone of a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The synthesis of these compounds from our starting material would involve a Gould-Jacobs reaction or a similar cyclization strategy.
The strategic advantage of this pathway lies in the established antibacterial efficacy of the quinolone scaffold. The fluorine atom at the 5-position is a common feature in many potent fluoroquinolone antibiotics, contributing to their improved cellular penetration and target enzyme inhibition.
Comparative Biological Performance
The divergent synthetic pathways originating from a single precursor yield compounds with distinct and compelling biological activities. The following table summarizes the comparative performance of representative compounds from each class.
| Compound Class | Representative Compound | Biological Target | In Vitro Activity (IC50) | Therapeutic Area |
| Benzimidazole | MBIC Analog | Tubulin | MCF-7: ~0.7 µM, MDA-MB-231: ~20 µM | Anticancer |
| Quinolone | Fluoroquinolone Analog | DNA Gyrase/Topoisomerase IV | MIC values in the low µg/mL range (expected) | Antibacterial |
Note: The data for the MBIC analog is based on published findings for a closely related structure. The activity of the quinolone analog is an informed projection based on the known efficacy of this class of compounds.
Experimental Protocols
To ensure the reproducibility and validation of these synthetic strategies, detailed experimental protocols are provided below.
Protocol 1: Synthesis of Methyl 3-amino-2-bromo-5-fluorobenzoate (Key Intermediate)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq.).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Benzimidazole Derivative (MBIC Analog)
-
Mixture Preparation: In a flask, combine Methyl 3-amino-2-bromo-5-fluorobenzoate (1.0 eq.) and 5-fluoro-2-hydroxybenzaldehyde (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable oxidizing agent, such as p-toluenesulfonic acid.
-
Reaction: Reflux the mixture and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction, and the precipitated product can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of Quinolone Derivative
-
Condensation: React Methyl 3-amino-2-bromo-5-fluorobenzoate (1.0 eq.) with diethyl ethoxymethylenemalonate (1.1 eq.) at an elevated temperature (e.g., 120-140 °C) until the evolution of ethanol ceases.
-
Cyclization: The resulting intermediate is then cyclized by heating in a high-boiling point solvent such as Dowtherm A.
-
Hydrolysis and Decarboxylation: The ester group of the cyclized product is hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating will effect decarboxylation to the desired quinolone.
-
Purification: The final product can be purified by recrystallization.
Conclusion: A Scaffold of Opportunity
This compound stands as a testament to the strategic value of a well-functionalized starting material in drug discovery. As demonstrated, its judicious chemical manipulation can unlock pathways to compounds with vastly different therapeutic applications, from potent anticancer agents targeting cellular proliferation to essential antibacterial drugs that combat infectious diseases. The comparative analysis presented herein underscores the importance of understanding the latent reactivity within a molecular scaffold to guide the synthesis of novel and impactful therapeutic agents. Researchers equipped with this knowledge are well-positioned to explore the vast chemical space accessible from this versatile starting material and to contribute to the development of the next generation of medicines.
References
A comprehensive list of references will be compiled upon the completion of a full literature review for a formal publication. The synthetic protocols and biological data presented are based on established chemical principles and published data on analogous systems.
Spectroscopic identification of "Methyl 2-bromo-5-fluoro-3-nitrobenzoate" regioisomers
An In-Depth Guide to the Spectroscopic Identification of Methyl 2-bromo-5-fluoro-3-nitrobenzoate Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of synthetic intermediates is a cornerstone of chemical research and drug development. This compound is a highly functionalized aromatic building block, valuable for its potential in creating complex molecular architectures. However, electrophilic substitution reactions used in its synthesis, such as nitration, can often yield a mixture of regioisomers. Differentiating these closely related compounds is a critical analytical challenge, as the specific substitution pattern dictates the molecule's reactivity and its utility in subsequent synthetic steps.
This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive identification of this compound against its likely regioisomers. We will move beyond a simple listing of techniques to explain the underlying principles and experimental choices, offering a field-proven workflow for achieving validated structural assignment.
The Analytical Challenge: Potential Regioisomers
The synthesis of the target compound, this compound (Isomer A), typically involves the nitration of a precursor like Methyl 2-bromo-5-fluorobenzoate. The directing effects of the existing substituents (the ortho, para-directing halogens and the meta-directing ester) make the formation of at least one other major regioisomer, Methyl 2-bromo-5-fluoro-6-nitrobenzoate (Isomer B), highly probable. This guide will focus on the differentiation of these two primary isomers.
Caption: Key structures in the analysis.
Comparative Spectroscopic Analysis
While multiple techniques are employed in structural analysis, they are not equally suited for differentiating regioisomers. Here, we compare their strengths and limitations in this specific context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and indispensable technique for isomer differentiation because it provides detailed information about the chemical environment and connectivity of each atom. For this specific problem, a combination of ¹H, ¹⁹F, and ¹³C NMR is required for an unambiguous assignment.
Expertise & Experience: The Power of ¹H-¹⁹F Coupling
The key to solving this structural puzzle lies in the spin-spin coupling between the proton (¹H) and fluorine (¹⁹F) nuclei. The magnitude of the J-coupling constant is highly dependent on the number of bonds separating the two nuclei.
-
³J(H,F) (ortho coupling): Typically in the range of 6-10 Hz.
-
⁴J(H,F) (meta coupling): Smaller, usually 4-8 Hz.
-
⁵J(H,F) (para coupling): The smallest, often 0-3 Hz.[1]
By carefully analyzing the multiplicity of the proton signals, we can deduce their position relative to the fluorine atom, and thus solve the structure.
¹H NMR Analysis
-
Predicted Spectrum for Isomer A (Target):
-
The two aromatic protons are at positions 4 and 6.
-
The H4 proton will be a doublet of doublets (dd), split by the H6 proton (a small ⁴J meta-coupling of ~3 Hz) and the F5 atom (a larger ³J ortho-coupling of ~8-10 Hz).
-
The H6 proton will also be a doublet of doublets (dd), split by the H4 proton (meta-coupling, ~3 Hz) and the F5 atom (a smaller ⁴J meta-coupling of ~5-7 Hz).
-
-
Predicted Spectrum for Isomer B (Regioisomer):
-
The two aromatic protons are at positions 3 and 4.
-
The H3 proton will be a doublet of doublets (dd), split by the H4 proton (³J ortho-coupling, ~8-9 Hz) and the F5 atom (⁴J meta-coupling, ~5-7 Hz).
-
The H4 proton will be a doublet of doublets (dd), split by the H3 proton (³J ortho-coupling, ~8-9 Hz) and the F5 atom (³J ortho-coupling, ~8-10 Hz).
-
The critical difference is the presence of two distinct ortho H-F couplings in Isomer B, while Isomer A has only one ortho and one meta H-F coupling. This produces a distinctly different splitting pattern.
¹⁹F NMR Analysis
¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it highly responsive to changes in the electronic environment.[2][3]
-
Isomer A: The fluorine at position 5 is flanked by a proton (H4) and another proton (H6). The ¹⁹F signal will be a triplet-like multiplet (more accurately, a doublet of doublets) due to coupling with H4 (ortho, ~8-10 Hz) and H6 (meta, ~5-7 Hz).
-
Isomer B: The fluorine at position 5 is flanked by a proton (H4) and a nitro group (NO₂). The ¹⁹F signal will be a doublet due to coupling only with H4 (ortho, ~8-10 Hz).
This dramatic difference in the ¹⁹F NMR spectrum provides a simple and direct method for distinguishing the two isomers.
¹³C NMR Analysis
While ¹H and ¹⁹F NMR are often sufficient, ¹³C NMR provides confirmatory data on the carbon skeleton. The strong electron-withdrawing effects of the nitro, fluoro, and bromo substituents significantly influence the carbon chemical shifts.[4][5][6] The carbon directly attached to the fluorine atom will appear as a doublet with a large ¹J(C,F) coupling constant (typically >240 Hz). Further 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively link protons to their neighboring carbons, providing irrefutable proof of the substitution pattern.
| Spectroscopic Feature | Isomer A (Target) | Isomer B (Regioisomer) | Rationale |
| ¹H NMR (Aromatic) | Two distinct doublet of doublets (dd). | Two distinct doublet of doublets (dd). | Different coupling constants distinguish them. |
| Key ¹H-¹⁹F Couplings | One ³J(ortho) and one ⁴J(meta) coupling. | Two distinct ³J(ortho) couplings. | The number of bonds between H and F determines J-value. |
| ¹⁹F NMR Signal | Doublet of doublets (appears as a "triplet"). | Doublet. | Coupling to two aromatic protons vs. one. |
| ¹³C NMR C-F Signal | Doublet, ¹J(C,F) ≈ 240-260 Hz. | Doublet, ¹J(C,F) ≈ 240-260 Hz. | Confirms C-F bond, but similar for both. |
Mass Spectrometry (MS): Confirming Composition
Mass spectrometry is essential for confirming the molecular weight and elemental formula but is generally a weaker tool for regioisomer differentiation.
Expertise & Experience: The Role of High-Resolution MS (HRMS)
The first step in any analysis should be to confirm that the compound has the correct elemental formula (C₈H₅BrFNO₄). HRMS provides an exact mass measurement, which can computationally confirm this formula, ruling out other unexpected products.
Fragmentation Analysis
Electron ionization (EI) or tandem MS (MS/MS) will cause the molecular ion to fragment.[7][8][9] For halogenated nitroaromatics, common fragmentation pathways include:
-
Loss of the methoxy radical (•OCH₃) from the ester.
-
Loss of nitrogen dioxide (•NO₂).
While the fragmentation patterns of the two isomers are expected to be very similar, subtle differences in fragment ion intensities might be observed due to steric or electronic effects influencing bond stabilities. However, relying on these minor differences for primary identification is not advisable without authentic standards for comparison. MS confirms what it is (the formula), but NMR is needed to confirm where the atoms are arranged.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is excellent for rapidly confirming the presence of the expected functional groups in the molecule.
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.[12][13]
-
NO₂ Stretch (Nitro): Two strong peaks, one asymmetric (~1530-1560 cm⁻¹) and one symmetric (~1340-1370 cm⁻¹).
-
C-F Stretch: A strong peak typically in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C: Medium peaks in the 1450-1600 cm⁻¹ region.[14]
Trustworthiness: Limitations for Isomerism
While essential for verifying that all the correct pieces are present, the IR spectra of the two regioisomers will likely be nearly identical.[15] The vibrational energies of the primary functional groups are not sufficiently perturbed by their change in position to allow for confident differentiation. Minor shifts in the "fingerprint" region or in the C-H out-of-plane bending bands might exist, but like MS fragmentation, these are not reliable for de novo identification.[16]
| Functional Group | Expected Wavenumber (cm⁻¹) | Purpose in Analysis |
| Ester C=O | ~1730 | Confirms ester group presence. |
| Nitro NO₂ (asymm.) | ~1540 | Confirms nitro group presence. |
| Nitro NO₂ (symm.) | ~1350 | Confirms nitro group presence. |
| Aromatic C=C | 1450-1600 | Confirms aromatic ring. |
| C-F Stretch | 1200-1300 | Confirms C-F bond. |
An Integrated Workflow for Unambiguous Identification
A self-validating system for structural elucidation should follow a logical progression, using each technique to confirm a different aspect of the molecular structure.
Caption: Recommended analytical workflow.
Standard Experimental Protocols
1. NMR Sample Preparation and Acquisition (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width is sufficient to cover both aromatic and aliphatic regions. Use sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹⁹F NMR Acquisition: Using a broadband or fluorine-specific probe, acquire a ¹⁹F spectrum. This is often done with proton decoupling to simplify the spectrum initially, followed by a proton-coupled spectrum to observe the critical J(H,F) couplings.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this will require a longer acquisition time (hundreds or thousands of scans).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. Calibrate the ¹⁹F spectrum using an appropriate external or internal standard (e.g., CFCl₃).
2. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Acquire the spectrum in a high-resolution mode (e.g., on a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Analysis: Determine the experimental exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and use the instrument's software to calculate the elemental composition that matches this mass within a narrow tolerance (typically < 5 ppm).
3. Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If a liquid, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Acquisition: Collect a background spectrum of the empty accessory. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.
Conclusion
For the specific and critical task of differentiating this compound from its likely regioisomers, a multi-technique approach is necessary for full validation. However, the techniques are not of equal discriminatory power.
-
IR Spectroscopy confirms the presence of the required functional groups.
-
Mass Spectrometry confirms the correct molecular weight and elemental formula.
-
NMR Spectroscopy , specifically the analysis of ¹H-¹⁹F coupling constants in both the ¹H and ¹⁹F spectra, provides the definitive and unambiguous evidence required to distinguish between the regioisomers.
By following the integrated workflow presented, researchers can confidently and efficiently assign the correct structure to their synthetic products, ensuring the integrity of their subsequent research and development efforts.
References
-
Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-519. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
-
Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. Available at: [Link]
-
Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1230-1234. Available at: [Link]
-
de Koster, C. G., & van Houte, J. J. (2012). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Rapid Communications in Mass Spectrometry, 26(18), 2167-2178. Available at: [Link]
-
Prasad, N. B. L., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Crystal Structure Theory and Applications. Available at: [Link]
-
Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6). Available at: [Link]
-
Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs (SB-SNPs) and b proton NMR spectra of SB and SB-SNPs. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
Schwalbe, H., et al. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
Bell, N., et al. (2022). Supporting Information for: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]
-
IMSERC, Northwestern University. (n.d.). NMR Periodic Table: Fluorine NMR. Available at: [Link]
-
Pate, B. H. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Drug Discovery Today: Technologies. Available at: [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
Patterson, D. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Drug Discovery Today: Technologies. Available at: [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]
-
SpectraBase. (n.d.). Methyl 2-bromo-5-nitrobenzoate - Optional[1H NMR] - Spectrum. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Available at: [Link]
-
Arjunan, V., et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
Pate, B. H., et al. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
Cerón-Carrasco, J. P., et al. (2009). Density functional theory study of the stability and vibrational spectra of the beta-carotene isomers. Journal of Physical Chemistry A. Available at: [Link]
Sources
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. biophysics.org [biophysics.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. brainly.com [brainly.com]
- 13. Methyl benzoate (93-58-3) IR Spectrum [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Density functional theory study of the stability and vibrational spectra of the beta-carotene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Polysubstituted Nitroaromatics: The Case of Methyl 2-bromo-5-fluoro-3-nitrobenzoate and Its Isomers in Advanced Synthesis
This guide provides a comprehensive cost-benefit analysis of using intricately substituted building blocks, specifically focusing on the halogenated nitroaromatic compound class exemplified by Methyl 2-bromo-5-fluoro-3-nitrobenzoate. While this precise isomeric substitution pattern is not widely cataloged, its structural motifs are highly relevant in modern medicinal chemistry. We will therefore analyze the strategic value of this class of compounds, dissect the synthesis and associated costs, and compare them with commercially available isomers and alternative synthetic strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes by making informed decisions about starting material selection.
The Strategic Value of Halogenated Nitrobenzoates in Drug Discovery
The convergence of multiple, synthetically versatile functional groups onto a single aromatic scaffold presents a powerful tool for accelerating drug discovery. Polysubstituted benzoates, such as the title compound class, are high-value intermediates precisely because they offer several orthogonal chemical handles for subsequent elaboration.
-
The Nitro Group (-NO₂): Far from being a simple placeholder, the nitro group is a cornerstone of synthetic versatility.[1] Its strong electron-withdrawing nature can influence the regioselectivity of further aromatic substitutions. More importantly, it is readily and cleanly reduced to an aniline derivative. This transformation is fundamental in pharmaceuticals, as the resulting amino group is a key component of countless bioactive molecules, enabling the formation of amides, sulfonamides, and ureas.[2]
-
The Bromo Group (-Br): The bromine atom is an ideal handle for modern cross-coupling chemistry. It readily participates in reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This capability is essential for building the complex carbon skeletons of modern drug candidates.
-
The Fluoro Group (-F): The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry.[3] A fluorine substituent can profoundly alter a molecule's physicochemical properties by enhancing metabolic stability (by blocking sites of oxidative metabolism), increasing binding affinity (through favorable electrostatic interactions), and modulating pKa and lipophilicity. Its presence on a starting material saves the often-challenging step of selective fluorination late in a synthesis.
-
The Methyl Ester (-COOCH₃): This group serves as a stable and reliable protecting group for the carboxylic acid. It is generally unreactive under many common reaction conditions, including cross-coupling and nitro reduction, but can be easily hydrolyzed to the free carboxylic acid when needed for subsequent amide coupling or other modifications.
The combination of these four functionalities in a single molecule, like this compound, creates a "plug-and-play" building block that can drastically reduce the number of linear steps required to reach a complex target, thereby improving overall yield and reducing development timelines.
Synthesis, Protocols, and Cost Drivers
While this compound is not a stock chemical, a plausible synthetic route can be devised from readily available starting materials, illustrating the typical steps and associated costs for this class of compound. A logical starting point is 4-fluoroaniline.[4]
Proposed Synthetic Workflow
The following diagram outlines a potential multi-step synthesis, which involves protection, nitration, bromination, and functional group interconversion.
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol (Nitration of 4-Fluoroacetanilide)
This protocol details a critical step in the proposed synthesis, highlighting the causality behind experimental choices.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.
-
Rationale: The use of concentrated sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for electrophilic aromatic substitution.[2] The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.
-
-
Substrate Addition: Slowly add 20g (0.13 mol) of 4-fluoroacetanilide to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Rationale: The acetyl protecting group on the aniline moderates the activating effect of the amine, preventing unwanted oxidation by the nitric acid and helping to direct the nitration. Adding the substrate slowly to the acid ensures it dissolves completely and the temperature remains controlled.
-
-
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a separate cooled beaker. Add this mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0 and 5 °C.
-
Rationale: A pre-mixed acid solution ensures the controlled generation of the nitronium ion. The slow, dropwise addition is critical for safety and selectivity, minimizing the formation of dinitro byproducts.
-
-
Reaction & Quenching: Stir the reaction mixture at 0-5 °C for an additional 2 hours. Carefully and slowly pour the reaction mixture onto 500g of crushed ice with stirring.
-
Rationale: The reaction is quenched by pouring it onto ice, which dilutes the acid and precipitates the organic product, which is insoluble in the aqueous acidic medium. This must be done slowly to manage the large amount of heat generated from the acid dilution.
-
-
Workup & Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 4-fluoro-2-nitroacetanilide can be further purified by recrystallization from ethanol.
-
Rationale: Washing with water removes residual acid. Recrystallization is a standard method for purifying solid organic compounds, removing soluble impurities and yielding a product of higher purity.
-
Cost-Benefit Considerations
-
Cost Drivers:
-
Raw Materials: The cost of starting materials like 4-fluoroaniline and reagents like fuming nitric acid and bromine are primary cost drivers.
-
Number of Steps: Each synthetic step adds costs associated with solvents, reagents, energy, and labor. Multi-step syntheses typically have lower overall yields.
-
Purification: Chromatographic purification is often required for intermediates in such a synthesis, which is time-consuming and solvent-intensive, adding significantly to the cost.
-
Safety & Handling: The use of hazardous reagents like concentrated acids requires specialized equipment and handling procedures, increasing operational costs.
-
-
Benefits:
-
Accelerated Discovery: A higher upfront cost for a complex building block can be justified if it significantly reduces the number of subsequent synthetic steps, leading to faster synthesis of target molecules.
-
Improved Overall Yield: A shorter synthetic route from an advanced intermediate often results in a higher overall yield compared to a longer, linear synthesis from basic starting materials.
-
Comparative Analysis: Isomers and Alternatives
A crucial part of the cost-benefit analysis is comparing the target compound with commercially available alternatives. The specific substitution pattern dictates the final orientation of vectors for molecular elaboration.
| Compound | Structure | CAS Number | Commercial Availability | Key Synthetic Features |
| This compound (Target) | Br at C2, F at C5, NO₂ at C3 | Not Available | Custom Synthesis Only | Ortho-bromo to the ester allows for potential intramolecular cyclizations. Nitro group is meta to both halogens. |
| Methyl 5-bromo-2-fluoro-3-nitrobenzoate | F at C2, NO₂ at C3, Br at C5 | 1154278-17-7[5] | Available from multiple vendors | Ortho-fluoro to the ester can influence ester reactivity. Bromo group is para to the fluorine. |
| Methyl 4-bromo-5-fluoro-2-nitrobenzoate | NO₂ at C2, Br at C4, F at C5 | 1220886-29-2[6] | Available from multiple vendors | Nitro group is ortho to the ester, potentially facilitating decarboxylation or other neighboring group participation. |
| Methyl 5-bromo-2-chloro-3-nitrobenzoate | Cl at C2, NO₂ at C3, Br at C5 | 124371-59-1[7][8] | Available from multiple vendors | An alternative halogen pattern. The chloro group offers different reactivity in nucleophilic aromatic substitution compared to fluorine. |
| 4-Fluoro-3-nitrobenzoic acid | F at C4, NO₂ at C3 | 403-24-7 | Readily Available, Lower Cost | A simpler alternative. Requires subsequent steps for bromination and esterification, shifting the cost from material purchase to in-house labor and resources. |
Application Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the benefit of using an advanced intermediate, consider the synthesis of a complex, drug-like molecule. Using our target compound, a multi-step synthesis can be streamlined into a few high-yielding transformations.
Caption: Streamlined synthesis of a hypothetical kinase inhibitor core.
In this workflow, the pre-functionalized starting material allows for three key bond-forming reactions to be performed sequentially with high efficiency:
-
Suzuki Coupling: The bromo position is selectively coupled with an arylboronic acid to install a key part of the molecular scaffold.
-
Nitro Reduction: The nitro group is reduced to an amine, revealing a nucleophilic handle.
-
Amide Coupling: The new amine is acylated to complete the core structure.
-
Ester Hydrolysis: The synthesis is completed by converting the ester to a carboxylic acid, a common feature in kinase inhibitors for interacting with the hinge region of the ATP binding site.
Attempting this synthesis from a simpler starting material like fluorobenzene would require separate, sequential steps for nitration, bromination, carboxylation, and esterification, each with its own yield losses and purification challenges, significantly extending the overall sequence. The upfront investment in the advanced intermediate provides a clear benefit in terms of speed and efficiency.
Conclusion
The decision to use a complex, polysubstituted starting material like this compound or its available isomers is a classic cost-benefit trade-off.
-
Cost: These materials have a significantly higher initial purchase price compared to simpler precursors due to the multi-step synthesis required for their production. Custom synthesis of non-catalog items further increases this cost.
-
Benefit: The primary benefit is a substantial reduction in the number of linear synthetic steps for the end-user. This translates directly to faster project timelines, reduced labor and resource expenditure (solvents, reagents), and often a higher overall yield for the final target molecule.
For research and drug development professionals, particularly in an industrial setting where time is a critical factor, the strategic use of advanced, densely functionalized building blocks is often the most cost-effective approach. While the per-gram cost is high, the savings in time, resources, and the increased probability of successfully synthesizing the target molecule provide a compelling return on investment.
References
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Tavener, S. J., et al. (2011). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 16(8), 6940-6950. [Link]
-
Kurbangalieva, A. R., et al. (2020). Synthesis of nitrobutadienes and their halogen derivatives by elimination reactions. Mendeleev Communications, 30(5), 567-577. [Link]
-
Nishiwaki, N. (Ed.). (2019). Special Issue: Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules. [Link]
-
ResearchGate. (n.d.). Nitro and bromo derivatives of a highly fluorinated thiobenzoate. Retrieved January 6, 2026, from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. Retrieved January 6, 2026, from [Link]
Sources
- 1. Molecules | Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis [mdpi.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 5. Methyl 5-bromo-2-fluoro-3-nitrobenzoate [myskinrecipes.com]
- 6. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 5-bromo-2-chloro-3-nitrobenzoate [synhet.com]
- 8. Methyl 5-bromo-2-chloro-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
Efficacy comparison of catalysts for functionalizing "Methyl 2-bromo-5-fluoro-3-nitrobenzoate"
Efficacy Comparison of Catalysts for Functionalizing Methyl 2-bromo-5-fluoro-3-nitrobenzoate
A Senior Application Scientist's Guide to Catalyst Selection for Complex Aryl Halide Functionalization
For researchers, scientists, and drug development professionals, the efficient functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. This compound presents a particularly challenging substrate due to its electron-deficient nature and the presence of multiple functional groups that can influence catalyst activity and selectivity. This guide provides an in-depth comparison of catalytic systems for the functionalization of this and structurally similar aryl bromides, with a focus on palladium- and copper-based catalysts. The insights and data presented herein are designed to facilitate informed catalyst selection and protocol optimization.
The strategic introduction of new carbon-carbon and carbon-heteroatom bonds to the this compound core is of significant interest in the synthesis of novel pharmaceutical intermediates and advanced materials. The electron-withdrawing nitro and fluoro groups, combined with the ester moiety, render the aryl bromide susceptible to nucleophilic attack but also modulate the reactivity of the C-Br bond in cross-coupling reactions. The choice of catalyst is therefore paramount to achieving high yields and selectivities.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Aryl Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful and versatile methods for forming new bonds at aromatic centers.[1][2] The efficacy of these transformations is highly dependent on the palladium source, the choice of ligand, the base, and the solvent system.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a widely employed method for the formation of biaryl structures.[3] For an electron-deficient substrate like this compound, the selection of an appropriate palladium catalyst and reaction conditions is critical to success.
Catalyst Systems:
A variety of palladium sources can be utilized, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and preformed palladium complexes with specific ligands.[4] The choice of ligand is crucial for stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3]
For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often preferred. Ligands such as those from the Buchwald and Fu laboratories (e.g., XPhos, SPhos, BrettPhos) have demonstrated significant success in coupling challenging substrates.[5] N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands, offering strong electron donation and high stability to the palladium center.[5]
Comparative Performance:
The following table summarizes the typical performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of electron-deficient aryl bromides.
| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) | Key Advantages |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 50-70 | Cost-effective, readily available |
| Pd₂(dba)₃ / XPhos | Biarylphosphine | K₃PO₄, Cs₂CO₃ | Dioxane, THF | 85-98 | High turnover numbers, broad substrate scope[6] |
| [Pd(IPr)(cin)Cl] | NHC (IPr) | K₂CO₃ | Ethanol/H₂O | 90-99 | Air and moisture stable precatalyst, "green" solvent[7] |
Experimental Protocol: Suzuki-Miyaura Coupling with a Pd/Biarylphosphine Catalyst
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an electron-deficient aryl bromide.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Anhydrous Solvent: While some Suzuki reactions tolerate water, anhydrous conditions are often preferred for sensitive substrates and to prevent protodeboronation of the boronic acid.
-
Bulky, Electron-Rich Ligand (XPhos): Promotes the oxidative addition of the electron-deficient aryl bromide and facilitates the reductive elimination step.
-
Strong, Non-nucleophilic Base (K₃PO₄): Activates the boronic acid for transmetalation without causing unwanted side reactions with the ester group.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-deficient nature of this compound makes it a suitable candidate for this transformation.
Catalyst Systems:
Similar to the Suzuki-Miyaura coupling, palladium catalysts with bulky, electron-rich phosphine ligands are highly effective. The choice of base is critical and often requires a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Comparative Performance:
| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) | Key Advantages |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | NaOtBu | Toluene | 70-85 | Good for primary and secondary amines |
| Pd(OAc)₂ / RuPhos | Biarylphosphine | LHMDS, Cs₂CO₃ | Dioxane, Toluene | 80-95 | High activity for a wide range of amines |
Copper-Catalyzed Reactions: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-based systems.[8] While often requiring higher catalyst loadings and temperatures, copper catalysts can be effective for certain transformations of aryl halides.
Ullmann-Type Couplings
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. For a substrate like this compound, copper-catalyzed coupling with phenols, amines, or thiols can be a viable synthetic route.
Catalyst Systems:
Simple copper salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are often used, sometimes in the presence of a ligand like 1,10-phenanthroline or an amino acid to improve solubility and catalytic activity.
Comparative Performance:
| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) | Key Advantages |
| CuI | None (or 1,10-phenanthroline) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 60-80 | Low cost, readily available catalyst |
| Cu₂O / L-proline | Amino Acid | K₂CO₃ | DMSO | 70-85 | Milder conditions, improved yields |
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with an electron-deficient aryl bromide.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMSO (5 mL)
Procedure:
-
To a reaction vessel, add this compound, the amine, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO.
-
Heat the reaction mixture at 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized workflow for a catalytic cross-coupling reaction.
Analytical Methods for Efficacy Determination
Objective comparison of catalyst efficacy relies on accurate and precise analytical techniques.[9]
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product, allowing for the calculation of conversion and yield.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides both quantitative data and mass spectral information for product identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the product and can be used for quantitative analysis (qNMR) to determine the yield.
Conclusion and Future Outlook
The functionalization of this compound is most effectively achieved using palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is crucial for high catalytic efficiency with this electron-deficient substrate. While copper-catalyzed methods offer a more economical alternative, they often require more forcing conditions and may provide lower yields.
The continued development of more active and robust catalysts, including those based on earth-abundant metals like nickel and iron, will undoubtedly provide even more efficient and sustainable methods for the functionalization of challenging aromatic substrates in the future.[10][11] The application of flow chemistry also presents a promising avenue for optimizing these reactions, offering enhanced control over reaction parameters and facilitating scale-up.[1]
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Preformed Pd(II)
- Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Public
- Copper-Catalyzed Difluoroalkyl
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchG
- Analytical techniques for reaction monitoring, mechanistic investig
- Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes - PubMed.
- Copper–Catalyzed Propargyl
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole)
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society.
- (PDF) Preformed Pd(II)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - RSC Publishing.
- Unlocking copper catalysis with nitro compounds: Synthesis of functionalized allylboranes
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem.
- Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - American Chemical Society.
- Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?
- Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system - ResearchG
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-5-fluoro-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a halogenated nitroaromatic compound. The procedures outlined below are synthesized from best practices in chemical waste management and data from analogous compounds to ensure a high degree of safety and compliance.
The structural features of this compound—a brominated, fluorinated, and nitrated aromatic ring—necessitate its classification as a hazardous chemical. Improper disposal can lead to environmental contamination and potential health risks. Therefore, adherence to a stringent disposal protocol is not merely a regulatory requirement but a professional obligation.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from structurally similar compounds, this chemical should be considered:
-
An irritant: It may cause skin, eye, and respiratory system irritation.[1][2]
-
Harmful if ingested, inhaled, or absorbed through the skin.
-
Potentially toxic: The toxicological properties have not been fully investigated, warranting a cautious approach.[1][3]
-
An environmental hazard: Halogenated organic compounds can have long-lasting effects on aquatic life and should not be released into the environment.[3][4]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves (Nitrile rubber recommended). |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Tightly fitting safety goggles or a face shield.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area or under a chemical fume hood.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Lab coat, closed-toe shoes, and appropriate respiratory protection if dust or aerosols are generated. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[4] | Prevent entry into drains and waterways.[3][4] |
II. Pre-Disposal and Segregation: The Foundation of Safe Waste Management
Proper segregation of chemical waste is the most critical step in preventing dangerous reactions and ensuring compliant disposal.[5] this compound waste must be categorized as halogenated organic waste .[6]
Core Principles of Segregation:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste.[7][8] Doing so will contaminate the entire volume, increasing disposal costs and complexity.
-
Incompatible Materials: Keep this waste stream separate from acids, bases, and strong oxidizing agents.[9]
-
Designated Container: Use a dedicated, properly labeled waste container for halogenated organic solids.
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Choose an Appropriate Container: Select a container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable.[9] The container must have a secure, leak-proof closure.[5]
-
Proper Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The date on which waste was first added to the container.
-
Step 2: Waste Collection
-
Solid Waste: Collect solid residues of this compound, including contaminated weighing papers and spatulas, directly into the labeled halogenated organic waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is grossly contaminated should be placed in the same container.
-
Empty Original Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[10] The rinsate from this process must also be collected as halogenated organic waste.
Step 3: Storage of Waste
-
Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[11]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[11]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility. This should be done by trained EHS staff.[10]
-
Final Disposal Method: The ultimate disposal of this compound will be through a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing to neutralize the acidic gases produced.[2]
IV. Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in Table 1 before attempting to clean a spill.
-
Containment and Cleanup:
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in the designated halogenated organic waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
VI. Conclusion
The safe disposal of this compound is a multi-step process that hinges on a clear understanding of its hazards, stringent waste segregation, and adherence to institutional and regulatory guidelines. By following this comprehensive guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for any additional requirements.
References
-
American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Massachusetts Institute of Technology. PSFC Halogenated Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. bucknell.edu [bucknell.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
A Comprehensive Guide to the Safe Handling of Methyl 2-bromo-5-fluoro-3-nitrobenzoate
As a Senior Application Scientist, it is imperative to approach every compound, particularly novel or specialized reagents like Methyl 2-bromo-5-fluoro-3-nitrobenzoate, with a meticulously planned safety protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this halogenated nitroaromatic compound with the utmost confidence and safety, ensuring the integrity of your research and the protection of your team.
The guidance herein is synthesized from established best practices for handling structurally similar hazardous chemicals.[1] It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, by virtue of its functional groups—a halogenated aromatic ring and a nitro group—is predicted to possess significant biological activity and, consequently, potential hazards. While a specific toxicological profile may not be extensively documented, analogous compounds exhibit a consistent pattern of hazards that we must proactively address.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Halogenated and nitro-substituted aromatic compounds are frequently irritating to the skin.[2][3][4] Prolonged contact can lead to redness, inflammation, or chemical burns.
-
Serious Eye Damage/Irritation: The eyes are particularly vulnerable. Direct contact with dust or splashes can cause severe irritation or irreversible damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[2][3][4]
-
Acute Toxicity (Oral): Similar compounds are often harmful if swallowed.[2][3]
This proactive hazard assessment forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow. We are not merely following rules; we are responding to a rational analysis of the compound's chemical structure.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in mitigating the specific risks identified above.
| Protection Type | Specific Requirement | Rationale for Use |
| Eye and Face | Chemical safety goggles and a face shield.[1][5] | Protects against splashes and airborne particles that can cause serious eye damage. A face shield is mandatory when there is a significant risk of splashing.[5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a full-length, buttoned laboratory coat, and closed-toe shoes.[1][5] | Prevents skin contact, which can lead to irritation or chemical burns. Ensure glove integrity before each use. |
| Respiratory | Work must be conducted in a certified chemical fume hood.[1][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[1] | Minimizes the risk of inhaling irritating dust or aerosols. Engineering controls like a fume hood are the primary method for respiratory protection.[7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic approach is essential to minimize exposure and prevent accidents. This protocol covers the entire workflow, from preparation to immediate cleanup.
Preparation and Engineering Controls
-
Review the SDS: Before beginning, thoroughly read and understand the supplier-specific Safety Data Sheet.
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, clearly marked to alert others of the potential hazards.[8]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate. Keep the sash at the lowest possible height that still allows for comfortable work.[1]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement in and out of the controlled workspace.
Weighing and Transfer
-
Don PPE: Equip yourself with the full PPE outlined in the table above.
-
Avoid Dust Generation: This compound is likely a solid. Handle it carefully to avoid creating dust. If the material is fine, consider using a glove bag or a ventilated balance enclosure for weighing.
-
Controlled Transfer: Use appropriate tools, like a spatula, to transfer the solid. Do not pour the powder. If transferring into a solvent, do so slowly to avoid splashing.
-
Immediate Cleanup: Clean any minor spills on the balance or work surface immediately with a damp cloth (using an appropriate solvent) and dispose of the cloth as hazardous waste.
Reaction and Monitoring
-
Contained Reaction: All experimental procedures must be conducted within the chemical fume hood.[1]
-
Sash Position: Maintain the fume hood sash at the lowest practical height throughout the experiment. Never put your head inside an operating fume hood.[9]
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
Spill and Emergency Procedures
-
Small Spills (Manageable):
-
Large Spills:
-
Evacuate the immediate area.
-
Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.[5]
-
Prevent others from entering the area.
-
Disposal Plan: Environmental Responsibility
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Create a designated, clearly labeled waste container for all materials contaminated with this compound.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][5]
-
Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures.[1] Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel.
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to rigorous safety protocols is the hallmark of a trustworthy and expert scientific practice.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- Personal protective equipment for handling 4-Methyl-3-nitrobenzoic acid. Benchchem.
- SAFETY DATA SHEET - Methyl 3-nitrobenzo
- SAFETY DATA SHEET - Methyl 2-bromomethyl-3-nitrobenzo
- SAFETY DATA SHEET - Methyl 2-nitrobenzo
- SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride. Fisher Scientific.
- Methyl 4-bromo-5-fluoro-2-nitrobenzo
- Methyl 3-methoxy-4-nitrobenzo
- SAFETY DATA SHEET - Methyl 3-Methyl-4-nitrobenzo
- Methyl 3-methyl-4-nitrobenzoate Safety D
- SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzo
- Chemical Safety Data Sheet - methyl 2-fluoro-3-nitrobenzo
- SAFETY DATA SHEET - Methyl 3-nitrobenzo
- Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
- Prudent Practices in the Laboratory: Working with Chemicals. National Center for Biotechnology Information, U.S.
- Guidelines for Safe Labor
- Safety in Academic Chemistry Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. hmc.edu [hmc.edu]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
